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Ziapin 2

Cat. No.: B12394313
M. Wt: 778.7 g/mol
InChI Key: QVFGCTAKFZXKTO-UHFFFAOYSA-L
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Description

Ziapin 2 is a useful research compound. Its molecular formula is C40H54Br2N6 and its molecular weight is 778.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H54Br2N6 B12394313 Ziapin 2

Properties

Molecular Formula

C40H54Br2N6

Molecular Weight

778.7 g/mol

IUPAC Name

4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide

InChI

InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2

InChI Key

QVFGCTAKFZXKTO-UHFFFAOYSA-L

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-]

Origin of Product

United States

Foundational & Exploratory

Ziapin 2: A Technical Guide to its Optomechanical Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziapin 2 is a novel, membrane-targeted photoswitch that offers a non-genetic approach to modulating neuronal activity. This amphiphilic azobenzene derivative intercalates into the plasma membrane and, upon light stimulation, undergoes a conformational change that directly alters the physical properties of the membrane. This optomechanical mechanism translates into a rapid and reversible modulation of neuronal excitability, offering a promising therapeutic strategy for conditions characterized by neuronal dysfunction, particularly in the field of visual restoration. This technical guide provides an in-depth overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: An Optomechanical Approach

This compound's mechanism of action is fundamentally distinct from traditional pharmacological or optogenetic approaches. It does not interact with specific ion channels or receptors, nor does it require genetic modification of the target cells. Instead, it functions as a molecular optomechanical light transducer.

In its resting state (in the dark), the elongated trans-isomer of this compound inserts into the neuronal plasma membrane. Within the lipid bilayer, these molecules can form trans-dimers, causing a localized thinning of the membrane. This physical change results in an increase in the membrane capacitance.[1]

Upon illumination with cyan light (peak absorption ~470 nm), this compound undergoes a rapid photoisomerization to its bent cis-conformation.[2] This change in shape disrupts the transmembrane dimerization, leading to a relaxation of the membrane and an increase in its thickness. Consequently, the membrane capacitance decreases.[2]

This light-induced modulation of membrane capacitance directly impacts the neuron's electrical properties. The decrease in capacitance upon illumination leads to a transient hyperpolarization of the membrane, which is followed by a rebound depolarization as the this compound molecules thermally relax back to the trans-state.[1] This depolarization can be sufficient to reach the neuron's threshold and trigger an action potential.[1]

Signaling Pathway Diagram

Ziapin2_Mechanism cluster_dark Dark State cluster_light Light Stimulation (~470nm) Ziapin2_trans This compound (trans) Membrane_Thinning Membrane Thinning Ziapin2_trans->Membrane_Thinning Dimerization Ziapin2_cis This compound (cis) Ziapin2_trans->Ziapin2_cis Light (~470nm) Capacitance_Increase Increased Membrane Capacitance Membrane_Thinning->Capacitance_Increase Ziapin2_cis->Ziapin2_trans Thermal Relaxation Membrane_Relaxation Membrane Relaxation Ziapin2_cis->Membrane_Relaxation Isomerization Capacitance_Decrease Decreased Membrane Capacitance Membrane_Relaxation->Capacitance_Decrease Hyperpolarization Transient Hyperpolarization Capacitance_Decrease->Hyperpolarization Depolarization Rebound Depolarization Hyperpolarization->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Reaches Threshold

Caption: this compound's light-dependent mechanism of action in neurons.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on neuronal membrane properties as reported in the literature.

Table 1: this compound-Mediated Changes in Membrane Capacitance
Cell TypeConditionMembrane Capacitance (pF)Light Power DensityReference
Adult Mouse Ventricular MyocytesVehicle (Ctrl) - Dark245.7 ± 20.5N/A[3]
Adult Mouse Ventricular MyocytesVehicle (Ctrl) - Light246.9 ± 19.950 mW/mm²[3]
Adult Mouse Ventricular MyocytesThis compound (25 µM) - Dark281.7 ± 23.4N/A[3]
Adult Mouse Ventricular MyocytesThis compound (25 µM) - Light263.6 ± 23.050 mW/mm²[3]
Table 2: Light-Evoked Membrane Potential Changes in Retinal Ganglion Cells (RGCs)
TreatmentLight Power DensityPeak Depolarization (mV)Peak After-Hyperpolarization (mV)Reference
Vehicle (10% v/v DMSO)2 mW/mm²~1~ -1[4]
Vehicle (10% v/v DMSO)10 mW/mm²~1.5~ -1.5[4]
Vehicle (10% v/v DMSO)20 mW/mm²~2~ -2[4]
This compound (200 µM)2 mW/mm²~4~ -3[4]
This compound (200 µM)10 mW/mm²~6~ -4[4]
This compound (200 µM)20 mW/mm²~8~ -5[4]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Treated Neurons

This protocol outlines the general steps for performing whole-cell patch-clamp recordings on neurons to measure the effects of this compound.

Materials:

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. Continuously bubbled with 95% O₂–5% CO₂.

  • Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

  • This compound Stock Solution: 5 µM in DMSO.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Light source: 470 nm LED with appropriate power control.

Procedure:

  • Prepare neuronal culture or acute brain slices.

  • Incubate the preparation with this compound (e.g., 5 µM) for approximately 7 minutes, followed by a washout period.

  • Transfer the preparation to the recording chamber and perfuse with aCSF.

  • Pull patch pipettes to a resistance of 4-8 MΩ.

  • Establish a gigaohm seal on a target neuron.

  • Rupture the membrane to achieve whole-cell configuration.

  • Record baseline neuronal activity in the dark.

  • Apply light stimuli (e.g., 470 nm, 20-500 ms duration, 18-50 mW/mm² power density).

  • Record changes in membrane potential (current-clamp) or membrane capacitance (voltage-clamp).

  • Analyze data to quantify hyperpolarization, depolarization, and capacitance changes.

Experimental Workflow Diagram

Patch_Clamp_Workflow A Prepare Neuronal Culture/Slice B Incubate with this compound (e.g., 5µM, 7 min) A->B C Washout B->C D Transfer to Recording Chamber C->D E Establish Gigaohm Seal D->E F Achieve Whole-Cell Configuration E->F G Record Baseline Activity (Dark) F->G H Apply Light Stimulus (470nm) G->H I Record Light-Evoked Response H->I J Data Analysis I->J

Caption: Workflow for whole-cell patch-clamp recording of this compound effects.

In Vivo Administration of this compound for Retinal Studies

For studies investigating the effects of this compound in restoring visual function, intravitreal injection is the standard method of administration.

Materials:

  • This compound solution for injection.

  • Anesthetic (e.g., isoflurane).

  • 33-gauge needle connected to a Hamilton syringe.

  • Stereomicroscope.

Procedure:

  • Anesthetize the animal model (e.g., rd10 mouse).

  • Under a stereomicroscope, carefully make a small incision in the conjunctiva.

  • Insert the 33-gauge needle through the sclera into the vitreous humor.

  • Slowly inject a small volume (e.g., 1-2 µl) of the this compound solution.

  • Withdraw the needle and apply a topical antibiotic.

  • Allow for a recovery period before behavioral or electrophysiological assessment. The effects of a single injection have been observed to last for up to two weeks.[5][6]

Conclusion

This compound represents a significant advancement in the field of neuromodulation. Its unique optomechanical mechanism of action, which relies on the physical alteration of the neuronal membrane in response to light, provides a powerful tool for controlling neuronal excitability with high spatiotemporal precision. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the potential of this compound in both basic neuroscience research and the development of novel therapeutics for neurological disorders.

References

Ziapin 2: A Technical Guide to a Novel Intramembrane Photo-actuator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziapin 2 is a novel, synthetic, amphiphilic azobenzene compound that functions as a molecular optomechanical light transducer.[1] It exhibits a strong, non-covalent affinity for the plasma membrane, where it can be precisely controlled by light to modulate cellular membrane potential.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in drug development and cellular biology.

Core Structure and Chemical Properties

This compound is characterized by an aminoazobenzene chromophore core functionalized with amphiphilic chains, enabling its stable insertion into the plasma membrane.[3] The key chemical properties are summarized below.

PropertyValueReference
CAS Number 2399497-60-8[1][4]
Molecular Formula C₄₀H₅₄Br₂N₆[4]
Molecular Weight 778.7 g/mol [4]
Appearance Solid[3]
Purity ≥98%[3]
Solubility Soluble in DMSO (50 mg/mL)[4]
Storage 4°C (sealed, away from moisture)[4]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1]

Mechanism of Action: Optomechanical Perturbation of the Cell Membrane

The functionality of this compound is rooted in its ability to undergo reversible photoisomerization. This process directly translates light energy into a mechanical change within the cell membrane, altering its electrical properties.

In the dark (resting state):

  • This compound predominantly exists in its stable, elongated trans-isomer .

  • In this conformation, this compound molecules within the membrane form dimers.[2][5]

  • This dimerization leads to a thinning of the lipid bilayer, which in turn causes an increase in membrane capacitance .[2][6]

Upon illumination with visible light (activated state):

  • Exposure to cyan light (approximately 470 nm) triggers the isomerization of this compound from the trans to the bent cis-isomer .[2][5]

  • This conformational change disrupts the dimers, leading to a relaxation of the membrane and a decrease in membrane capacitance .[2][6]

  • The rapid decrease in capacitance induces a transient hyperpolarization of the cell membrane, which can be followed by depolarization.[6][7] In excitable cells, this can be sufficient to trigger an action potential.[6]

The following diagram illustrates the photo-induced isomerization and its effect on the cell membrane.

Ziapin2_Mechanism cluster_dark Dark State (trans-isomer) cluster_light Light-Activated State (cis-isomer) trans trans-Ziapin 2 dimer Dimerization trans->dimer thinning Membrane Thinning dimer->thinning inc_cap Increased Membrane Capacitance thinning->inc_cap cis cis-Ziapin 2 inc_cap->cis Light (470 nm) disruption Dimer Disruption cis->disruption relaxation Membrane Relaxation disruption->relaxation dec_cap Decreased Membrane Capacitance relaxation->dec_cap hyperpolarization Transient Hyperpolarization dec_cap->hyperpolarization hyperpolarization->trans Spontaneous Relaxation

Photo-induced isomerization and mechanism of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 3.1: Effect of this compound on Membrane Capacitance in Adult Mouse Ventricular Myocytes (AMVMs)[8]
ConditionMean Capacitance (pF ± SEM)N (cells)
Control (dark)245.7 ± 20.514
Control (light stimulation)246.9 ± 19.914
This compound (25 µM, dark) 281.7 ± 23.4 9
This compound (25 µM, light stimulation) 263.6 ± 23.0 9

Light Power Density: 50 mW/mm²

Table 3.2: Percentage Change in Capacitance Upon Light Stimulation in AMVMs[8]
TreatmentPercentage Change in Capacitance (Δ% ± SEM)N (cells)
Control0.84 ± 0.614
This compound (25 µM) -7.2 ± 2.4 9
Table 3.3: Effect of this compound on ζ-Potential of B. subtilis Cells[2][7]
This compound Concentration (µg/mL)ζ-Potential (mV)
0-40
5-30
10-20
Table 3.4: Cellular Uptake of this compound in B. subtilis[2][7]
Initial this compound Concentration (µg/mL)Percentage of this compound Retained by Cells
5~32%
10~45%

Experimental Protocols

Synthesis of this compound

This compound is synthesized according to previously published procedures.[2][7] Standard laboratory practices for handling air- and water-sensitive reagents should be followed, including the use of dried glassware and an argon atmosphere. All commercially available chemicals and solvents are used without further purification unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel. Structural confirmation is typically achieved using ¹H-NMR spectroscopy.[8]

Measurement of ζ-Potential in Bacterial Cells

This protocol describes the measurement of changes in the surface charge of bacteria upon incubation with this compound.

Workflow Diagram:

Zeta_Potential_Workflow start Start: B. subtilis Culture prep Prepare cell suspension in PBS (OD₆₀₀ = 0.5) start->prep incubate Incubate with varying concentrations of this compound prep->incubate dilute Dilute 100 µL of sample into 900 µL PBS incubate->dilute measure Measure ζ-potential using a Zetasizer instrument dilute->measure analyze Analyze data (average of 3 biological replicates) measure->analyze end End analyze->end

Workflow for ζ-potential measurement.

Detailed Steps:

  • Culture Bacillus subtilis cells to the desired growth phase.

  • Suspend the cells in Phosphate Buffered Saline (PBS) to an optical density at 600 nm (OD₆₀₀) of 0.5.[2][7]

  • Incubate the cell suspensions with different concentrations of this compound (e.g., 5 and 10 µg/mL) under both dark and light (470 nm) conditions.[2][7]

  • For each measurement, dilute 100 µL of the cell suspension into 900 µL of PBS.[2][7]

  • Perform the ζ-potential measurements at room temperature using a Malvern Zetasizer Nano ZS or equivalent instrument.[2][7]

  • For robust data, obtain an average of at least three biological replicates, with three technical measurements per replicate.[2][7]

Measurement of Membrane Potential in Bacterial Cells

This protocol utilizes the voltage-sensitive dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in bacterial membrane potential induced by this compound and light.

Detailed Steps:

  • Culture and prepare B. subtilis cells as in the ζ-potential protocol.

  • Load the cells with TMRM dye according to the manufacturer's instructions.

  • Incubate a subset of cells with this compound.

  • Perform time-lapse epifluorescence microscopy.

  • Acquire a baseline fluorescence reading.

  • Stimulate the cells with 470 nm light for a defined period (e.g., 10 seconds).[7][9]

  • Continue to record the TMRM fluorescence to observe hyperpolarization (increase in fluorescence) and subsequent depolarization.[7][9]

  • Convert the fluorescence intensity changes to millivolts (mV) based on appropriate calibration curves.[9]

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol for measuring changes in membrane capacitance and potential in eukaryotic cells (e.g., neurons or cardiomyocytes) treated with this compound.

Workflow Diagram:

Patch_Clamp_Workflow start Start: Cultured Cells prepare_cells Prepare cells and external/internal solutions start->prepare_cells pull_pipette Pull and polish glass micropipette prepare_cells->pull_pipette form_seal Approach cell and form Giga-ohm seal pull_pipette->form_seal whole_cell Rupture membrane to achieve whole-cell configuration form_seal->whole_cell add_ziapin2 Incubate with this compound (e.g., 25 µM) whole_cell->add_ziapin2 record_dark Record baseline capacitance and potential in the dark add_ziapin2->record_dark light_stim Apply light stimulation (e.g., 470 nm, 50 mW/mm²) record_dark->light_stim record_light Record changes in capacitance and potential light_stim->record_light analyze Analyze data record_light->analyze end End analyze->end

Workflow for whole-cell patch-clamp electrophysiology.

Detailed Steps:

  • Preparation: Prepare the necessary external (e.g., artificial cerebrospinal fluid) and internal (pipette) solutions with appropriate osmolarity and pH.[10][11]

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MΩ.[10]

  • Cell Patching: Under a microscope, approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[11]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing electrical and diffusional access to the cell's interior.[12]

  • This compound Application: Incubate the patched cell with the desired concentration of this compound (e.g., 25 µM).[13]

  • Recording:

    • In voltage-clamp mode, measure the whole-cell capacitance in the dark to establish a baseline.

    • Apply a light stimulus (e.g., 470 nm, 50 mW/mm²) and record the change in capacitance.[13]

    • In current-clamp mode, record the resting membrane potential and any light-induced changes, including hyperpolarization and action potential firing.

Conclusion

This compound represents a significant advancement in the field of non-genetic optical stimulation. Its well-characterized structure and predictable mechanism of action make it a powerful tool for investigating the electrophysiology of both prokaryotic and eukaryotic cells. The protocols and data presented in this guide offer a foundational resource for researchers seeking to employ this compound in their studies, from fundamental investigations of membrane biophysics to the development of novel therapeutic strategies for conditions such as retinitis pigmentosa.[13][14]

References

An In-Depth Technical Guide on the Core of Ziapin2's Trans-Cis Configuration and Its Impact on Membrane Thickness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a synthetic, amphiphilic azobenzene derivative that has garnered significant attention as a photoswitchable actuator for non-genetic optical stimulation of excitable cells. Its ability to insert into the plasma membrane and undergo a reversible conformational change from a trans to a cis isomer upon illumination with visible light allows for the precise spatiotemporal control of cellular membrane properties. This optomechanical effect, centered on the modulation of membrane thickness, provides a powerful tool for investigating and controlling neuronal and muscular activity. This technical guide delves into the core mechanism of Ziapin2's action, focusing on its isomeric states and the consequent alterations in lipid bilayer thickness. We will explore the quantitative data, detailed experimental methodologies, and the downstream signaling implications of this phenomenon.

The Optomechanical Action of Ziapin2

The fundamental principle behind Ziapin2's functionality lies in its light-induced isomerization. In its dark, thermodynamically stable state, Ziapin2 exists predominantly in the elongated trans configuration. Upon insertion into the lipid bilayer, trans-Ziapin2 molecules can form dimers, leading to a localized thinning of the membrane. This reduction in thickness results in an increase in the local membrane capacitance.[1][2]

Illumination with cyan light (approximately 470 nm) triggers a rapid isomerization to the bent cis configuration.[1][2] This conformational change disrupts the dimers and causes the Ziapin2 molecule to occupy a larger area within the membrane, leading to a localized increase in membrane thickness and a corresponding decrease in capacitance.[1][2] This reversible modulation of membrane thickness and capacitance forms the basis of Ziapin2's "optomechanical" effect, which can be harnessed to influence cellular electrophysiology.

Quantitative Analysis of Membrane Thickness Modulation

The alteration of membrane thickness by Ziapin2 has been quantified through both computational and experimental approaches. Molecular dynamics (MD) simulations and Atomic Force Microscopy (AFM) have been instrumental in elucidating the extent of these changes.

Data from Molecular Dynamics Simulations

MD simulations provide a high-resolution view of the interactions between Ziapin2 and the lipid bilayer. Studies have shown a significant difference in the average membrane thickness when Ziapin2 is in its trans versus its cis state.

Membrane CompositionZiapin2 IsomerAverage Membrane Thickness (Å)Change in Thickness (Å)
PC Model Membrane trans~34 Å-
cis~38 Å+4 Å
Raft-like Membrane (PC:SM:CHO 1:1:1) trans~36 Å-
cis~40 Å+4 Å

Data extrapolated from visual representations in scientific publications. Absolute values may vary based on simulation parameters.[3]

Data from Atomic Force Microscopy

AFM studies on supported lipid bilayers (SLBs) have provided experimental validation of the membrane-thinning effect of trans-Ziapin2. These studies reveal "depressed areas" on the membrane surface where Ziapin2 has been incorporated. Raft-like membrane compositions, rich in sphingomyelin and cholesterol, exhibit a more pronounced decrease in thickness in the presence of trans-Ziapin2 compared to simpler phosphatidylcholine (PC) bilayers.[3] While precise quantitative data from AFM on the cis-trans transition of Ziapin2 is still emerging, the technique confirms the significant structural perturbations induced by the molecule.

Experimental Protocols

Preparation of Ziapin2-Containing Supported Lipid Bilayers for AFM

A common method for preparing SLBs for AFM analysis is the vesicle fusion technique.

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or a mixture of PC, sphingomyelin (SM), and cholesterol (CHO) in chloroform.

  • Ziapin2 dissolved in a suitable solvent (e.g., DMSO).

  • Freshly cleaved mica substrates.

  • Buffer solution (e.g., HEPES buffer with MgCl2).

Protocol:

  • Lipid Film Preparation: In a round-bottom flask, mix the desired lipids in chloroform. Add Ziapin2 solution to the lipid mixture at the desired molar ratio.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation: Rehydrate the lipid film with the buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

  • Small Unilamellar Vesicle (SUV) Preparation: Subject the MLV suspension to probe sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to create a homogenous population of SUVs.

  • SLB Formation: Pipette the SUV suspension onto a freshly cleaved mica substrate. Incubate at a temperature above the lipid phase transition temperature to facilitate vesicle fusion and the formation of a continuous lipid bilayer on the mica surface.

  • Rinsing: Gently rinse the substrate with buffer to remove any unfused vesicles.

  • AFM Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated throughout the experiment. Image the bilayer in tapping mode or contact mode to observe the topography and measure the depth of any Ziapin2-induced depressions.

Molecular Dynamics (MD) Simulation of Ziapin2 in a Lipid Bilayer

MD simulations are crucial for understanding the atomistic details of Ziapin2's interaction with the membrane. The following provides a general workflow using the GROMACS simulation package.

Protocol:

  • System Setup:

    • Obtain the coordinates for the lipid bilayer (e.g., from a pre-equilibrated system or using a tool like CHARMM-GUI).

    • Generate the initial coordinates and topology for both trans and cis isomers of Ziapin2.

    • Embed a single or multiple Ziapin2 molecules into the pre-equilibrated lipid bilayer using tools like gmx insert-molecules.

  • Solvation and Ionization:

    • Solvate the system with water molecules using gmx solvate.

    • Add ions to neutralize the system and achieve a physiological salt concentration using gmx genion.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration. First, a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

    • Follow this with a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the Ziapin2 molecule and lipid headgroups are often applied and gradually released during equilibration.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

  • Analysis:

    • Analyze the trajectory to calculate the membrane thickness, defined as the average distance between the phosphate groups of the two leaflets.

    • Visualize the trajectory to observe the orientation and dynamics of Ziapin2 within the bilayer.

Signaling Pathways and Logical Relationships

The primary signaling event initiated by Ziapin2 photoisomerization is a change in membrane capacitance. This biophysical change directly impacts the membrane potential of excitable cells, leading to a hyperpolarization followed by a rebound depolarization that can trigger action potentials.[2]

Recent studies have unveiled a more nuanced signaling mechanism involving the activation of mechanosensitive ion channels. The membrane thinning induced by trans-Ziapin2 can activate channels such as the TWIK-related arachidonic acid-stimulated K+ channel (TRAAK).[1][4][5] Upon light-induced isomerization to the cis form, the membrane relaxes and thickens, leading to the closure of these channels. This modulation of mechanosensitive ion channels represents a downstream signaling event triggered by the optomechanical action of Ziapin2.

Ziapin2_Signaling light Cyan Light (470 nm) ziapin_trans trans-Ziapin2 (Elongated) light->ziapin_trans ziapin_cis cis-Ziapin2 (Bent) dimerization Dimerization ziapin_trans->dimerization dimer_disruption Dimer Disruption ziapin_cis->dimer_disruption membrane_thinning Membrane Thinning dimerization->membrane_thinning membrane_thickening Membrane Thickening (Relaxation) dimer_disruption->membrane_thickening capacitance_increase Increased Membrane Capacitance membrane_thinning->capacitance_increase traak_activation TRAAK Channel Activation membrane_thinning->traak_activation capacitance_decrease Decreased Membrane Capacitance membrane_thickening->capacitance_decrease traak_closure TRAAK Channel Closure membrane_thickening->traak_closure hyperpolarization Neuronal Hyperpolarization capacitance_decrease->hyperpolarization depolarization Rebound Depolarization hyperpolarization->depolarization action_potential Action Potential depolarization->action_potential

Caption: Ziapin2 signaling pathway from photoisomerization to neuronal firing.

Experimental_Workflow cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_md MD Simulation lipid_prep Lipid & Ziapin2 Mixture vesicle_formation Vesicle Formation (MLV) lipid_prep->vesicle_formation suv_prep SUV Preparation vesicle_formation->suv_prep slb_formation SLB Formation on Mica suv_prep->slb_formation afm_imaging AFM Imaging (Liquid) slb_formation->afm_imaging topo_analysis Topography Analysis afm_imaging->topo_analysis thickness_measurement Membrane Thickness Measurement topo_analysis->thickness_measurement system_setup System Setup (Bilayer + Ziapin2) equilibration Energy Minimization & Equilibration system_setup->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis production_run->trajectory_analysis thickness_calculation Membrane Thickness Calculation trajectory_analysis->thickness_calculation

Caption: Experimental workflows for studying Ziapin2's effect on membrane thickness.

Conclusion

Ziapin2 represents a sophisticated tool for the optical control of cellular activity, with its mechanism of action deeply rooted in the fundamental biophysics of the cell membrane. The reversible trans-cis isomerization of Ziapin2 provides a direct and rapid means to modulate membrane thickness and capacitance. This optomechanical effect, now understood to also influence mechanosensitive ion channels, opens up new avenues for research in neuroscience and drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists seeking to harness the potential of Ziapin2 in their investigations. Further exploration into the interplay between Ziapin2, diverse lipid environments, and other membrane-associated proteins will undoubtedly continue to expand our understanding of and ability to control complex biological systems.

References

Ziapin 2: A Biophysical Deep Dive into a Novel Intramembrane Photo-actuator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biophysical principles underpinning Ziapin 2, a novel molecular optomechanical light transducer. Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Biophysical Principles of this compound

This compound is an amphiphilic azobenzene derivative engineered as a membrane-targeted photoswitch.[1][2] Its fundamental mechanism of action does not rely on direct interaction with ion channels or neurotransmitter receptors. Instead, it modulates neuronal excitability by altering the passive electrical properties of the plasma membrane in a light-dependent manner.[3][4]

In its dark-adapted, more stable trans form, this compound molecules insert into the plasma membrane and form dimers. This dimerization leads to a physical thinning of the lipid bilayer, resulting in an increase in membrane capacitance.[1][5] Upon illumination with visible light, specifically cyan light at approximately 470 nm, this compound undergoes a rapid photoisomerization to its cis configuration.[6][7] This conformational change disrupts the dimers, causing the membrane to relax back to its native thickness and, consequently, leading to a decrease in membrane capacitance.[1][7] This light-induced modulation of membrane capacitance is the primary driver of its biological effects.

The initial response to light-induced trans-to-cis isomerization is a transient hyperpolarization of the cell membrane. This is followed by a delayed depolarization that can be sufficient to trigger action potential firing in excitable cells like neurons and cardiomyocytes.[5][8][9] This unique optomechanical mechanism allows for the non-genetic, light-based control of cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative biophysical and experimental parameters of this compound as reported in the literature.

PropertyValueReference
Chemical Class Azobenzene Derivative[1]
Mechanism Molecular Optomechanical Light Transducer[10]
Target Plasma Membrane[5]
Membrane Insertion Time ~40 ns[10]
Absorption Peak (in DMSO) ~470 nm[8]
Light Source for Isomerization Cyan Light (~470 nm)[6][7]
Experimental ModelThis compound ConcentrationLight Power DensityObserved EffectReference
Adult Murine Ventricular Myocytes25 µM50 mW/mm²-7.2% change in membrane capacitance[11]
Degenerate rd10 Retinal Ganglion Cells10 µM20 mW/mm²Restoration of ON/OFF responses[8]
Bacillus subtilis5 and 10 µg/mL>2 mW/mm²Transient membrane hyperpolarization[2][7]
Primary Hippocampal NeuronsNot specifiedNot specifiedTransient hyperpolarization followed by depolarization and action potential firing[5]

Key Experimental Protocols

Modulation of Membrane Capacitance in Adult Murine Ventricular Myocytes (AMVMs)

This protocol outlines the methodology used to measure light-induced changes in membrane capacitance in cardiomyocytes.

  • Cell Preparation: Isolate adult murine ventricular myocytes (AMVMs) using established enzymatic digestion protocols.

  • This compound Loading: Incubate the isolated AMVMs with 25 µM this compound in a suitable buffer. A control group should be incubated with a vehicle (e.g., DMSO).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure membrane capacitance.

  • Photostimulation: While recording, expose the cells to cyan light with a power density of 50 mW/mm².

  • Data Analysis: Compare the membrane capacitance measurements before (dark) and during light stimulation. A significant decrease in capacitance upon illumination is expected in this compound-loaded cells.[11]

Restoration of Light Responses in Degenerate Retinal Ganglion Cells (RGCs)

This protocol describes the experimental workflow to assess the efficacy of this compound in restoring light sensitivity in blind retinal models.

  • Retinal Explant Preparation: Isolate retinas from a model of retinal degeneration (e.g., rd10 mice) and mount them with the ganglion cell layer facing up.

  • This compound Incubation: Incubate the retinal explants in a solution containing 10 µM this compound.

  • Electrophysiological Recording: Perform patch-clamp recordings from retinal ganglion cells (RGCs) to measure their firing activity.

  • Light Stimulation: Illuminate the retinal explants with full-field cyan light (e.g., 500 ms pulses at 20 mW/mm²). A control stimulation with a wavelength outside this compound's absorption spectrum (e.g., green light) should be performed.

  • Response Analysis: Analyze the recorded firing patterns for light-evoked responses, such as ON, OFF, and ON-OFF responses, which are characteristic of a healthy retina.[8]

Modulation of Bacterial Membrane Potential

This protocol details the procedure for investigating the effect of this compound on the membrane potential of bacteria.

  • Bacterial Culture: Grow Bacillus subtilis to the desired optical density.

  • This compound Incubation: Incubate the bacterial cells with this compound (e.g., 5-10 µg/mL).

  • Membrane Potential Measurement: Use a membrane potential-sensitive dye (e.g., TMRM) to monitor changes in membrane potential via fluorescence microscopy.

  • Light Stimulation: Expose the this compound-treated bacteria to blue-green light (~470 nm) at an intensity sufficient to induce a response (e.g., >2 mW/mm²).

  • Data Interpretation: An increase in TMRM fluorescence upon light stimulation indicates a hyperpolarization of the bacterial membrane.[2][7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental logic of this compound.

Ziapin2_Mechanism cluster_dark Dark State cluster_light Light Stimulation (~470nm) cluster_cellular_response Cellular Response Trans_Ziapin2 Trans-Ziapin2 Dimerization Dimerization in Membrane Trans_Ziapin2->Dimerization Cis_Ziapin2 Cis-Ziapin2 Trans_Ziapin2->Cis_Ziapin2 Light (~470nm) Membrane_Thinning Membrane Thinning Dimerization->Membrane_Thinning Capacitance_Increase Increased Membrane Capacitance Membrane_Thinning->Capacitance_Increase Cis_Ziapin2->Trans_Ziapin2 Thermal Relaxation Dimer_Disruption Dimer Disruption Cis_Ziapin2->Dimer_Disruption Membrane_Relaxation Membrane Relaxation Dimer_Disruption->Membrane_Relaxation Capacitance_Decrease Decreased Membrane Capacitance Membrane_Relaxation->Capacitance_Decrease Hyperpolarization Transient Hyperpolarization Capacitance_Decrease->Hyperpolarization Depolarization Delayed Depolarization Hyperpolarization->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential

This compound Mechanism of Action.

Retinal_Restoration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Retina Isolate Degenerate Retina (rd10 mouse) Mount_Explant Mount Retinal Explant Isolate_Retina->Mount_Explant Incubate_Ziapin2 Incubate with 10µM Ziapin2 Mount_Explant->Incubate_Ziapin2 Patch_Clamp Patch-Clamp RGC Incubate_Ziapin2->Patch_Clamp Proceed to Experiment Light_Stim Stimulate with Cyan Light (470nm, 20mW/mm²) Patch_Clamp->Light_Stim Record_Firing Record Firing Activity Light_Stim->Record_Firing Analyze_PSTH Analyze Peri-Stimulus Time Histogram Record_Firing->Analyze_PSTH Proceed to Analysis Identify_Responses Identify ON/OFF Responses Analyze_PSTH->Identify_Responses Conclusion Conclusion: Restoration of Physiological Light Response Identify_Responses->Conclusion Cardiac_Modulation_Pathway Ziapin2_Light Ziapin2 + Light (~470nm) Capacitance_Change Decreased Membrane Capacitance Ziapin2_Light->Capacitance_Change Membrane_Stretch Membrane Relaxation/Stretch Capacitance_Change->Membrane_Stretch SAC_Activation Stretch-Activated Channel (SAC) Activation Membrane_Stretch->SAC_Activation Ion_Influx Cation Influx (e.g., Ca2+) SAC_Activation->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing ECC Excitation-Contraction Coupling AP_Firing->ECC

References

Ziapin 2: A Photoreactive Probe for Optocapacitive Modulation of Neuronal Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Introduction

Ziapin 2 is a novel, membrane-targeted photoswitchable molecule that has emerged as a powerful tool in neuroscience research.[1][2] This synthetic azobenzene derivative offers a unique mechanism for non-genetically modifying and controlling neuronal activity through light.[3] By partitioning into the plasma membrane, this compound allows for the modulation of membrane capacitance, leading to precise, light-inducible changes in neuronal excitability.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, experimental applications, and key findings, with a focus on its potential for therapeutic development in neurological disorders, particularly those involving retinal degeneration.[5][6]

Core Mechanism of Action: Optocapacitive Modulation

This compound's functionality is rooted in its photoisomerization properties.[7] As an azobenzene derivative, it can exist in two conformations: a thermally stable trans-isomer and a light-inducible cis-isomer.[4]

In the dark, this compound molecules insert into the plasma membrane and, in their trans state, form dimers across the lipid bilayer.[4] This dimerization results in a localized thinning of the membrane, which in turn increases the local membrane capacitance.[1][4]

Upon illumination with cyan light (peak absorption around 470 nm), this compound undergoes rapid isomerization to the cis state.[4][6][7] In this conformation, the dimers are disrupted, causing the membrane to relax to its natural thickness.[1] This relaxation leads to a rapid decrease in membrane capacitance.[3] This light-induced change in capacitance directly modulates the neuron's membrane potential, initiating a biphasic response: a transient hyperpolarization followed by a more sustained depolarization that can be sufficient to trigger action potentials.[1]

This optocapacitive mechanism is distinct from optogenetic approaches as it does not require genetic modification and directly targets the physical properties of the cell membrane rather than specific ion channels.[1]

Ziapin2_Mechanism cluster_dark Dark State (trans-Ziapin 2) cluster_light Light-Activated State (cis-Ziapin 2) cluster_neuron Neuronal Response d1 trans-Ziapin 2 (Monomer) d2 Dimerization across Lipid Bilayer d1->d2 d3 Membrane Thinning d2->d3 d4 Increased Membrane Capacitance d3->d4 l1 cis-Ziapin 2 d4->l1 Cyan Light (470 nm) l1->d1 Thermal Relaxation l2 Dimer Disruption l1->l2 l3 Membrane Relaxation l2->l3 l4 Decreased Membrane Capacitance l3->l4 n1 Transient Hyperpolarization l4->n1 Modulates Membrane Potential n2 Sustained Depolarization n1->n2 n3 Action Potential Firing n2->n3

Figure 1: Mechanism of this compound action on the neuronal membrane.

Key Applications in Neuroscience Research

The primary application of this compound in neuroscience has been the restoration of light sensitivity in models of retinal degeneration.[5][6][8] In conditions like retinitis pigmentosa and age-related macular degeneration, photoreceptor cells are lost, leading to blindness. This compound can be introduced to the remaining retinal neurons (e.g., retinal ganglion cells) to render them light-sensitive.

A recent study demonstrated that a single intravitreal injection of this compound in fully blind rd10 mice restored light-driven behavioral and optomotor reflexes.[6] The molecule was shown to reinstate physiological ON, OFF, and ON-OFF responses in retinal ganglion cells (RGCs) by reactivating their excitatory and inhibitory conductances.[6]

Beyond retinal applications, this compound serves as a tool for fundamental neuroscience research, enabling the optical modulation of neuronal firing in vitro and in vivo without genetic manipulation.[1][2] This allows for the precise control of neuronal activity to study neural circuits and their role in various physiological and pathological processes.

Data Presentation: Electrophysiological Effects of this compound

The following table summarizes the quantitative effects of this compound on the membrane potential of primary neurons as documented in published research.

ParameterConditionValueLight StimulationReference
Hyperpolarization Peak This compoundQuantified but specific mean value not in abstract20 ms or 200 ms[7]
DMSO (Control)No significant change20 ms or 200 ms[7]
Depolarization Peak This compoundQuantified but specific mean value not in abstract20 ms or 200 ms[7]
DMSO (Control)No significant change20 ms or 200 ms[7]
Firing Activity This compoundInduces action potential firing20 ms or 200 ms[1][7]
DMSO (Control)No light-induced firing20 ms or 200 ms[1][7]
RGC Firing in Blind Retina This compound (10 µM)Restores ON, OFF, and ON-OFF responses500 ms (20 mW/mm²)[6]
No this compoundNo light-dependent firing activity500 ms (20 mW/mm²)[6]

Experimental Protocols

Preparation and Application of this compound for In Vitro Studies

A typical experimental workflow for using this compound in primary neuronal cultures involves preparation of the this compound solution, labeling of the neurons, and subsequent electrophysiological recording with light stimulation.

1. This compound Solution Preparation:

  • Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration for the stock solution is 25 mM.[7]

  • For experiments, dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 10 µM).[6]

2. Neuronal Culture Labeling:

  • Primary hippocampal or cortical neurons are cultured using standard protocols.

  • For labeling, the culture medium is replaced with the this compound-containing extracellular solution.

  • Incubation is typically performed in the dark for a short period to allow the molecule to partition into the cell membranes.

3. Electrophysiological Recording and Light Stimulation:

  • Whole-cell patch-clamp recordings are performed to monitor membrane potential and firing activity.

  • A light source, such as a cyan LED (e.g., 470 nm), is coupled to the microscope to illuminate the recorded neuron.[4][6]

  • Light pulses of varying durations (e.g., 20 ms to 500 ms) and intensities are applied to elicit a response.[6][7]

  • Control experiments are conducted using a vehicle (DMSO) solution without this compound to ensure that the observed effects are due to the photoswitch molecule.[1]

InVitro_Workflow prep Prepare this compound Stock Solution (in DMSO) dilute Dilute this compound in Extracellular Solution prep->dilute culture Culture Primary Neurons (e.g., Hippocampal) labeling Incubate Neurons with This compound Solution (in dark) culture->labeling dilute->labeling patch Establish Whole-Cell Patch-Clamp Recording labeling->patch stimulate Apply Cyan Light Pulses (e.g., 470 nm LED) patch->stimulate record Record Membrane Potential and Action Potentials stimulate->record analyze Analyze Data (Hyperpolarization, Depolarization, Firing Rate) record->analyze

Figure 2: Experimental workflow for in vitro studies using this compound.

In Vivo Application in Retinal Degeneration Models

For studies involving the restoration of vision, this compound is delivered directly to the eye.

1. Animal Model:

  • Use a well-established model of retinal degeneration, such as the rd10 mouse.[6][8]

2. Intravitreal Injection:

  • Anesthetize the animal.

  • Under a microscope, perform an intravitreal injection of a small volume of this compound solution into the eye. A single injection has been shown to be effective for at least two weeks.[5]

3. Behavioral and Electrophysiological Assessment:

  • After a recovery period, assess light-driven behavior using tests such as the optomotor reflex.[6]

  • For detailed electrophysiological analysis, retinal explants can be prepared and retinal ganglion cell activity can be recorded using a multielectrode array in response to light stimuli.

Drug Development and Future Directions

The success of this compound in preclinical models of retinal degeneration positions it as a promising candidate for therapeutic development.[5][6] Its non-genetic nature offers a potential advantage over gene therapies. Future research will likely focus on optimizing the delivery, efficacy, and long-term safety of this compound for clinical applications. Furthermore, the ability to optically control neuronal activity with high spatiotemporal resolution opens up possibilities for its use in other neurological disorders where neuronal excitability is dysregulated. The ongoing exploration of such small molecules represents a significant avenue in the development of novel therapeutics for complex neurological conditions.[9]

References

Ziapin 2: A Technical Guide to its Molecular Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin 2 is a novel, membrane-targeted, molecular optomechanical light transducer.[1] It is an amphiphilic azobenzene compound that has garnered significant interest for its ability to modulate the electrical properties of cell membranes upon photo-stimulation.[2][3] This capability allows for the non-genetic, remote control of cellular excitability, with potential applications in neuroscience and cardiology.[4][5] this compound functions by inserting into the plasma membrane and undergoing a conformational change when exposed to light, which in turn alters the physical properties of the membrane.[3] This technical guide provides a comprehensive overview of the core molecular properties, solubility, and key experimental methodologies related to this compound.

Molecular Properties

PropertyValueSource(s)
IUPAC Name Not available in searched literature
CAS Number 2399497-60-8[7]
Molecular Formula C40H54Br2N6[7]
Molecular Weight 778.7 g/mol [7]
pKa Not available in searched literature
LogP Not available in searched literature

Solubility

The solubility of this compound is a critical factor for its application in biological systems. It is characterized by its lipophilic nature, which facilitates its insertion into the cell membrane.[2] Detailed solubility data is presented in the table below.

SolventSolubilityConditionsSource(s)
DMSO 50 mg/mL (64.21 mM)Requires sonication[1]
Water Poorly soluble[8]
PBS Forms aggregates, hampering isomerization[7]

Mechanism of Action: An Optomechanical Transducer

This compound's mechanism of action is based on its ability to function as a light-sensitive switch at the molecular level.[3] In its dark, more stable state, this compound exists predominantly in the trans isomeric form.[3] As an amphiphilic molecule, it spontaneously inserts into the lipid bilayer of the cell membrane.[2]

Once in the membrane, the trans-Ziapin 2 molecules can form dimers, which leads to a thinning of the membrane and a consequent increase in its capacitance.[3] Upon illumination with visible light of approximately 470 nm, this compound undergoes a rapid photo-isomerization to its cis form.[3][6] This conformational change disrupts the dimers, causing the membrane to relax and thicken, which in turn decreases the membrane capacitance.[3] This light-induced modulation of membrane capacitance results in a transient hyperpolarization of the cell's membrane potential.[7]

Ziapin2_Signaling_Pathway cluster_membrane Cell Membrane Trans_Ziapin2 Trans-Ziapin2 (Dark State) Dimer Trans-Ziapin2 Dimer Trans_Ziapin2->Dimer Dimerization Cis_Ziapin2 Cis-Ziapin2 (Light-Activated) Cis_Ziapin2->Trans_Ziapin2 Thermal Relaxation Membrane_Relaxation Membrane Relaxation Cis_Ziapin2->Membrane_Relaxation Membrane_Thinning Membrane Thinning Dimer->Membrane_Thinning Increased_Capacitance Increased Membrane Capacitance Membrane_Thinning->Increased_Capacitance Decreased_Capacitance Decreased Membrane Capacitance Membrane_Relaxation->Decreased_Capacitance Hyperpolarization Transient Hyperpolarization Decreased_Capacitance->Hyperpolarization Light Light (~470 nm) Light->Cis_Ziapin2 Photo-isomerization Ziapin2_Uptake_Workflow cluster_prep Sample Preparation cluster_treatment Experimental Conditions cluster_analysis Analysis Cell_Suspension Prepare Cell Suspension in PBS Add_Ziapin2 Add this compound to Desired Concentration Cell_Suspension->Add_Ziapin2 Incubate Incubate at 37°C for 60 min (Dark) Add_Ziapin2->Incubate Dark_Condition Dark Condition Incubate->Dark_Condition Light_Condition Light Stimulation (~470 nm) Incubate->Light_Condition Centrifuge Centrifuge Samples Dark_Condition->Centrifuge Light_Condition->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Measure_Absorbance Measure Absorbance at 490 nm Collect_Supernatant->Measure_Absorbance Calculate_Uptake Calculate Cellular Uptake Measure_Absorbance->Calculate_Uptake

References

A Comprehensive Review of Preclinical Data for Hypothetin, a Novel XYZ Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a common driver of various diseases, particularly cancer.[1][2] This document provides a comprehensive technical overview of the preclinical data for Hypothetin, a novel, potent, and selective small molecule inhibitor of the XYZ kinase. The XYZ kinase is a key component of a signaling pathway implicated in the progression of several solid tumors. This guide details Hypothetin's mechanism of action, its biochemical and cellular activity, and the experimental protocols used to generate the presented data.

Mechanism of Action: Inhibition of the XYZ Signaling Pathway

The XYZ signaling pathway is a critical cascade that promotes cell proliferation and survival. The pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of the XYZ kinase. Activated XYZ kinase then phosphorylates and activates a series of downstream proteins, including MAP1 and AKT4, ultimately resulting in the transcription of genes that drive cell cycle progression and inhibit apoptosis.[3][4]

Hypothetin is an ATP-competitive inhibitor that binds to the active site of XYZ kinase, preventing its phosphorylation and subsequent activation of downstream signaling.[5] This blockade of the XYZ pathway leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for survival.

XYZ_Signaling_Pathway GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Binds XYZ XYZ Kinase Receptor->XYZ Activates MAP1 MAP1 XYZ->MAP1 Phosphorylates AKT4 AKT4 XYZ->AKT4 Phosphorylates Hypothetin Hypothetin Hypothetin->XYZ Inhibits Transcription Gene Transcription MAP1->Transcription AKT4->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The XYZ Signaling Pathway and the inhibitory action of Hypothetin.

In Vitro Biochemical Activity

The inhibitory activity of Hypothetin against XYZ kinase was determined using a radiometric kinase assay.[6] This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, a reaction catalyzed by the kinase.[7] The results demonstrate that Hypothetin is a potent inhibitor of XYZ kinase with sub-nanomolar activity.

Quantitative Data: Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM)
HypothetinXYZ0.8
Staurosporine (Control)XYZ5.2
Experimental Protocol: Radiometric Kinase Assay[6][7]

This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing ATP, a protein inhibitor, and a reducing agent.

    • Kinase: Dilute the recombinant XYZ kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the specific peptide substrate for XYZ kinase.

    • Test Compound: Perform serial dilutions of Hypothetin to generate a range of concentrations.

    • Radiolabeled ATP: Use ³²P-labeled ATP.

  • Assay Procedure:

    • To a 96-well plate, add the XYZ kinase, the substrate peptide, and the diluted test compound.

    • Initiate the kinase reaction by adding the kinase buffer containing the ³²P-labeled ATP.

    • Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation reaction.

    • Stop the reaction by adding a stop solution, typically a high concentration of EDTA.

  • Detection and Analysis:

    • Spot the reaction mixture onto a P81 phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated ³²P-ATP.

    • Measure the radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prep Mix Mix Kinase, Substrate, and Compound in Plate Prep->Mix Incubate Initiate Reaction with [³²P]-ATP and Incubate Mix->Incubate Stop Stop Reaction Incubate->Stop Filter Spot on P81 Filter and Wash Stop->Filter Read Measure Radioactivity Filter->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: General workflow for a radiometric kinase assay.

Cellular Activity and Target Engagement

To assess the effect of Hypothetin on cancer cells, cell viability assays and Western blot analyses were performed using the HT-29 human colon cancer cell line, which is known to have an activating mutation in the XYZ pathway.

Quantitative Data: Cell Viability

The anti-proliferative activity of Hypothetin was evaluated using an MTT assay, which measures the metabolic activity of viable cells.[8] The results indicate that Hypothetin effectively reduces the viability of HT-29 cells in a dose-dependent manner.

CompoundCell LineAssay TypeGI₅₀ (µM)
HypothetinHT-29MTT0.15
Doxorubicin (Control)HT-29MTT0.80
Experimental Protocol: MTT Cell Viability Assay[8][10]
  • Cell Seeding:

    • Seed HT-29 cells into a 96-well plate at a density of 5,000 cells per well.

    • Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Hypothetin in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Hypothetin.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[8]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Target Engagement: Western Blot Analysis

To confirm that Hypothetin engages its target in a cellular context, a Western blot analysis was performed to measure the phosphorylation status of XYZ kinase and its downstream substrate, MAP1.[9] HT-29 cells were treated with increasing concentrations of Hypothetin for 2 hours. Results showed a dose-dependent decrease in the phosphorylation of both XYZ (at Tyr123) and MAP1 (at Ser45), with no change in the total protein levels of either kinase. This demonstrates that Hypothetin effectively inhibits the XYZ signaling pathway in cancer cells. For robust detection of phosphorylated proteins, it is recommended to use BSA as a blocking agent and include phosphatase inhibitors in the lysis buffer.[10]

Experimental Protocol: Western Blot for Phosphorylated Proteins[11][14]
  • Sample Preparation:

    • Treat HT-29 cells with various concentrations of Hypothetin for the desired time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[9]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-XYZ) or the total protein (e.g., anti-total-XYZ).

    • Wash the membrane three times with TBST.

    • Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To quantify the results, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) or the total protein.

Conclusion and Future Directions

The preclinical data presented in this guide demonstrate that Hypothetin is a potent and selective inhibitor of the XYZ kinase. It effectively inhibits the XYZ signaling pathway, leading to a reduction in the viability of cancer cells that are dependent on this pathway. The detailed protocols provided herein serve as a foundation for further investigation and characterization of Hypothetin. Future studies will focus on evaluating the pharmacokinetic properties and in vivo efficacy of Hypothetin in animal models of human cancer.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ziapin 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of Ziapin 2, a photochromic-labeled lipid designed for the optical modulation of neuronal activity. The following sections detail the necessary reagents, step-by-step synthesis and purification procedures, and expected outcomes.

Overview and Mechanism of Action

This compound is an amphiphilic azobenzene derivative that acts as a molecular optomechanical light transducer. It integrates into the plasma membrane and, upon illumination with visible light (around 470 nm), undergoes a trans-cis isomerization. This conformational change alters the membrane capacitance, leading to a hyperpolarization of the cell membrane. This property makes this compound a valuable tool for non-genetically controlling neuronal firing and studying membrane biophysics.

Signaling Pathway of this compound

The mechanism of action of this compound on the cell membrane is illustrated below. In its dark-adapted trans state, this compound molecules can dimerize within the lipid bilayer, causing a localized thinning of the membrane and an increase in its capacitance. Upon photoisomerization to the cis state, these dimers are disrupted, leading to a relaxation of the membrane to its original thickness and a decrease in capacitance, which in turn hyperpolarizes the neuron.

This compound Signaling Pathway cluster_membrane Cell Membrane Trans_Ziapin2 Trans-Ziapin 2 (Dark) Cis_Ziapin2 Cis-Ziapin 2 (Light) Trans_Ziapin2->Cis_Ziapin2 Photoisomerization Membrane_Thinning Membrane Thinning (Increased Capacitance) Trans_Ziapin2->Membrane_Thinning Dimerization Membrane_Relaxation Membrane Relaxation (Decreased Capacitance) Cis_Ziapin2->Membrane_Relaxation Dimer Disruption Hyperpolarization Neuronal Hyperpolarization Membrane_Relaxation->Hyperpolarization Light_Stimulation Light (470 nm) Light_Stimulation->Trans_Ziapin2 Isomerization

Caption: Mechanism of this compound-mediated neuronal hyperpolarization.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4,4'-diaminoazobenzene. The overall workflow is depicted in the diagram below.

Experimental Workflow: Synthesis and Purification of this compound

This compound Synthesis Workflow Start Starting Materials: 4,4'-diaminoazobenzene 1,6-dibromohexane Pyridine Step1 Step 1: Alkylation Synthesis of Intermediate 1 (4,4'-Bis-(N,N-di-ω-bromohexyl)diaminoazobenzene) Start->Step1 Purification1 Purification of Intermediate 1 (Flash Column Chromatography) Step1->Purification1 Step2 Step 2: Quaternization Synthesis of this compound Purification1->Step2 Purification2 Purification of this compound (Washing and Drying) Step2->Purification2 Characterization Characterization (NMR, Mass Spectrometry) Purification2->Characterization Final_Product This compound Characterization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents
ReagentSupplierPurity
4,4'-diaminoazobenzeneCommercially Available>98%
1,6-dibromohexaneCommercially Available>97%
PyridineCommercially AvailableAnhydrous
AcetonitrileCommercially AvailableAnhydrous
Potassium Carbonate (K₂CO₃)Commercially AvailableAnhydrous
Dichloromethane (DCM)Commercially AvailableHPLC Grade
HexaneCommercially AvailableHPLC Grade
Ethyl AcetateCommercially AvailableHPLC Grade
Silica GelCommercially Available230-400 mesh
Step 1: Synthesis of 4,4'-Bis-(N,N-di-ω-bromohexyl)diaminoazobenzene (Intermediate 1)
  • To a solution of 4,4'-diaminoazobenzene (1.0 g) in anhydrous acetonitrile (130 mL), add anhydrous potassium carbonate (2.60 g).

  • Add 1,6-dibromohexane (7.5 mL) portionwise to the reaction mixture.

  • Reflux the mixture under an inert atmosphere (e.g., Argon) for 120 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification of Intermediate 1

Purify the crude product by flash column chromatography on silica gel.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient of Hexane:Ethyl Acetate
Detection UV-Vis (at the λmax of the compound)
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the solution onto a silica gel column pre-equilibrated with hexane.

  • Elute the column with a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the desired product (as identified by TLC).

  • Combine the pure fractions and evaporate the solvent to yield Intermediate 1 as a solid.

Step 2: Synthesis of this compound
  • Dissolve Intermediate 1 in an excess of pyridine.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Purification of this compound
  • After the reaction is complete, precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

  • Collect the precipitate by filtration.

  • Wash the solid product extensively with the non-polar solvent to remove any unreacted pyridine.

  • Dry the final product, this compound, under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Quantitative Data
ParameterValue
Molecular Formula C₄₀H₅₄Br₂N₆
Molecular Weight 778.70 g/mol
Typical Yield > 80% (for the final step)
Purity (by HPLC) > 95%
Appearance Orange to red solid
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the azobenzene core, the methylene protons of the hexyl chains, and the protons of the pyridinium rings.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the this compound molecule.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

Storage and Handling

Store this compound in a cool, dark, and dry place. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. For biological experiments, prepare a stock solution in DMSO and dilute to the final concentration in the desired aqueous buffer immediately before use. Protect solutions from light to prevent premature photoisomerization.

Disclaimer: This protocol is intended for use by qualified researchers and scientists. Appropriate personal protective equipment should be worn at all times. The procedures should be carried out in a well-ventilated fume hood.

Application Notes and Protocols for In Vivo Delivery of Ziapin2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a membrane-targeted photoswitch molecule that can optically modulate neuronal activity.[1][2][3] As an amphiphilic azobenzene, Ziapin2 inserts into the plasma membrane and, upon illumination with visible light (approximately 470 nm), undergoes transcis isomerization.[1] This conformational change alters the physical properties of the cell membrane, leading to a light-driven decrease in membrane capacitance and transient hyperpolarization of the neuron.[1][3] This unique mechanism of action allows for the nongenetic, spatiotemporally precise control of neuronal firing.[1] Preclinical studies have demonstrated the potential of Ziapin2 in restoring physiological retinal processing in degenerate retinas and modulating cortical network activity.[1][2][4][5]

These application notes provide a comprehensive guide for the preparation and in vivo delivery of Ziapin2 for preclinical research, based on established protocols.

Mechanism of Action

Ziapin2's mechanism of action is based on its ability to alter the biophysical properties of the neuronal membrane in a light-dependent manner.

  • In the dark (trans state): Ziapin2 exists predominantly in its elongated trans isomeric form. In this state, it inserts into the lipid bilayer and can form dimers, causing a thinning of the membrane and an increase in its capacitance.[1][6][7]

  • Upon illumination (cis state): When exposed to light of approximately 470 nm, Ziapin2 rapidly isomerizes to its bent cis form.[1][6][8] This disrupts the dimerization and leads to a relaxation of the membrane, resulting in a transient decrease in membrane capacitance and hyperpolarization of the neuron.[1][3] This hyperpolarization is followed by a sustained depolarization that can trigger action potentials.[3]

This modulation of neuronal excitability occurs without direct interaction with ion channels or neurotransmitter receptors, offering a novel approach for controlling neural activity.[9][4]

Signaling Pathway Diagram

Ziapin2_Mechanism cluster_dark Dark Condition cluster_light Light Illumination (~470nm) Trans-Ziapin2 Trans-Ziapin2 Dimerization Dimerization Trans-Ziapin2->Dimerization Self-assembles Cis-Ziapin2 Cis-Ziapin2 Trans-Ziapin2->Cis-Ziapin2 Light (~470nm) Membrane_Thinning Membrane Thinning Dimerization->Membrane_Thinning Dimer_Disruption Dimer Disruption Dimerization->Dimer_Disruption Light-induced isomerization Increased_Capacitance Increased Membrane Capacitance Membrane_Thinning->Increased_Capacitance Membrane_Relaxation Membrane Relaxation Dimer_Disruption->Membrane_Relaxation Decreased_Capacitance Decreased Membrane Capacitance Membrane_Relaxation->Decreased_Capacitance Hyperpolarization Hyperpolarization Decreased_Capacitance->Hyperpolarization Leads to

Caption: Ziapin2's light-dependent mechanism of action on the cell membrane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from published in vivo studies of Ziapin2.

ParameterCortical Injection (Mouse)Intravitreal Injection (Mouse)Reference(s)
Ziapin2 Concentration 200 µM200 µM[3][10]
Vehicle 10% DMSO in saline10% DMSO in saline[3][10]
Injection Volume 1 µlNot specified[3]
Administration Route Stereotaxic injectionIntravitreal injection[3][10]
Target Tissue Somatosensory cortexRetina[3][10]
Light Stimulation 473 nm laserCyan LED[3][8]
Observed Effect Light-evoked cortical responsesRestoration of light-driven behavior and optomotor reflexes[3][10]
Duration of Effect Not specifiedUp to 2 weeks[9][4][5]
Toxicity Not reportedNo toxic or inflammatory effects observed[9][4]

Experimental Protocols

Protocol 1: Preparation of Ziapin2 for In Vivo Injection

This protocol describes the preparation of a 200 µM Ziapin2 solution in 10% DMSO/saline for in vivo administration.

Materials:

  • Ziapin2 (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% sodium chloride)

  • Sterile, light-protected microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of Ziapin2: Determine the desired final volume of the injection solution. Based on the molecular weight of Ziapin2, calculate the mass of Ziapin2 powder needed to achieve a final concentration of 200 µM.

  • Prepare the vehicle: In a sterile tube, prepare the 10% DMSO/saline vehicle by mixing 1 part sterile DMSO with 9 parts sterile saline. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of saline.

  • Dissolve Ziapin2 in DMSO: To ensure complete dissolution, first dissolve the calculated mass of Ziapin2 powder in a small volume of 100% DMSO. For example, if the final desired volume is 1 ml, dissolve the Ziapin2 in 100 µl of DMSO. Vortex thoroughly. Gentle sonication can be used if necessary to aid dissolution.

  • Prepare the final injection solution: Add the Ziapin2/DMSO solution to the appropriate volume of sterile saline to achieve the final desired concentration and a 10% DMSO concentration. For the example above, add the 100 µl of Ziapin2/DMSO solution to 900 µl of sterile saline.

  • Mix and store: Vortex the final solution thoroughly to ensure homogeneity. Protect the solution from light by using an amber tube or by wrapping the tube in aluminum foil. The solution should be prepared fresh before each experiment. Ziapin2 stock solutions can be stored at -80°C for up to 6 months.[11]

Protocol 2: In Vivo Delivery of Ziapin2

The following are generalized protocols for intracortical and intravitreal injections in mice, based on published studies. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

A. Stereotaxic Intracortical Injection

Materials:

  • Prepared Ziapin2 injection solution (200 µM in 10% DMSO/saline)

  • Stereotaxic apparatus

  • Anesthesia machine

  • Hamilton syringe with a fine-gauge needle

  • Surgical tools

  • Animal monitoring equipment

Procedure:

  • Anesthetize the mouse: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Mount the animal: Secure the anesthetized mouse in the stereotaxic frame.

  • Surgical preparation: Shave the fur over the surgical site and sterilize the skin with an appropriate antiseptic.

  • Craniotomy: Make a small incision in the scalp and perform a craniotomy over the target brain region (e.g., somatosensory cortex).

  • Lower the injection needle: Slowly lower the Hamilton syringe needle to the desired coordinates.

  • Inject Ziapin2: Inject 1 µl of the 200 µM Ziapin2 solution over a period of 20 minutes.[3] A slow injection rate is crucial to minimize tissue damage and ensure proper diffusion.

  • Needle retraction: After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow, then slowly retract it.

  • Post-operative care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

B. Intravitreal Injection

Materials:

  • Prepared Ziapin2 injection solution (200 µM in 10% DMSO/saline)

  • Microsyringe with a 33-gauge or smaller needle

  • Topical anesthetic

  • Dissecting microscope

Procedure:

  • Anesthetize the mouse: Anesthetize the animal as described above.

  • Position the animal: Place the mouse under a dissecting microscope to visualize the eye.

  • Apply topical anesthetic: Apply a drop of topical anesthetic to the cornea.

  • Perform the injection: Using a microsyringe, carefully insert the needle through the sclera, just behind the limbus, and into the vitreous humor.

  • Inject Ziapin2: Inject the desired volume of the 200 µM Ziapin2 solution. The exact volume should be minimized to avoid a significant increase in intraocular pressure.

  • Post-injection care: Apply an antibiotic ointment to the eye to prevent infection. Monitor the animal for any signs of discomfort or inflammation. The effects of a single intravitreal injection have been shown to last for up to two weeks.[9][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vivo studies using Ziapin2.

Experimental_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_stimulation Stimulation & Recording cluster_analysis Analysis Prep_Solution Prepare Ziapin2 Solution (200 µM in 10% DMSO/Saline) Injection In Vivo Injection (Intracortical or Intravitreal) Prep_Solution->Injection Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Animal_Prep->Injection Light_Stim Light Stimulation (~470 nm) Injection->Light_Stim Data_Acq Data Acquisition (Electrophysiology, Behavioral Assays) Light_Stim->Data_Acq Data_Analysis Data Analysis Data_Acq->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: A generalized experimental workflow for in vivo Ziapin2 studies.

References

Application Notes: Intravitreal Administration of Ziapin 2 for Vision Restoration Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziapin 2 is a novel, membrane-targeted molecular photoswitch designed for non-genetic optical modulation of neuronal activity.[1][2][3] As an amphiphilic azobenzene, this compound spontaneously inserts into the plasma membrane of neurons.[3][4] Its mechanism of action relies on a light-induced conformational change. In the dark, the molecule exists in a thermally stable trans state, where it forms dimers that thin the lipid bilayer, thereby increasing membrane capacitance.[1][4][5] Upon illumination with cyan light (~470 nm), this compound undergoes isomerization to a cis state, which disrupts these dimers.[1][4][5] This leads to a rapid relaxation (thickening) of the membrane, a decrease in capacitance, and a transient hyperpolarization of the neuron.[1][2] This unique optomechanical mechanism can modulate neuronal excitability without direct interaction with ion channels or receptors.[6]

Recent preclinical studies have demonstrated the therapeutic potential of this compound in degenerative retinal diseases.[6][7] In mouse models of retinitis pigmentosa (e.g., rd10 mice), a single intravitreal injection of this compound has been shown to restore physiological ON and OFF responses in retinal ganglion cells, reinstate light-driven behaviors, and improve optomotor reflexes for up to two weeks.[6][8][9] These findings position this compound as a promising candidate for vision restoration therapies. This document provides a detailed protocol for the preparation and intravitreal injection of this compound in mice for research applications.

Mechanism of Action of this compound

The phototransduction process of this compound involves a multi-step modulation of the neuronal membrane's physical properties.

Ziapin2_Mechanism cluster_dark Dark State (Default) cluster_light Light Activated State Trans This compound (trans-isomer) Dimer Dimerization in Membrane Trans->Dimer Thin Membrane Thinning Dimer->Thin Cap_Inc Increased Membrane Capacitance Thin->Cap_Inc Cis This compound (cis-isomer) Disrupt Dimer Disruption Cis->Disrupt Thick Membrane Relaxation (Thickening) Disrupt->Thick Cap_Dec Decreased Membrane Capacitance Thick->Cap_Dec Hyper Transient Hyperpolarization Cap_Dec->Hyper Light Cyan Light (~470 nm) Light->Cis

Caption: this compound optomechanical mechanism of action on the neuronal membrane.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the intravitreal injection of this compound in mice.

I. Materials and Reagents
Reagent/MaterialSupplier/Cat. No.Purpose
This compoundN/APhotoswitch agent
Dimethyl sulfoxide (DMSO), sterileSigma-AldrichSolvent for this compound
Saline, 0.9% sterile, preservative-freeHospira or equivalentVehicle diluent
IsofluranePiramal Critical CareInhalant anesthetic
Proparacaine hydrochloride (0.5%)Alcon LaboratoriesTopical anesthetic
Ofloxacin ophthalmic solution (0.3%)Allergan Inc.Pre-injection antibiotic
Bacitracin ophthalmic ointmentMultiplePost-injection antibiotic
Sterile 1.5 mL microcentrifuge tubesMultipleSolution preparation
Hamilton Syringe (10 µL)HamiltonInjection
33G or 34G blunt-end needlesHamiltonIntravitreal injection
27G or 30G sharp needlesBDScleral incision
Sterile surgical scrubsMultipleAseptic preparation
Gauze pads, sterileMultipleGeneral use
Heating padMultipleMaintain animal body temp
II. Equipment
  • Dissecting microscope or ophthalmic operating microscope

  • Isoflurane vaporizer and anesthesia system

  • Micromanipulator (optional, for precision)

  • Microinjector (optional, for controlled volume)

  • Pipettes (P10, P200) and sterile tips

III. This compound Formulation

This protocol is based on the formulation used in preclinical studies with rd10 mice, targeting a final vitreal concentration of 200 µM.[8]

  • Prepare a 2 mM Stock Solution of this compound:

    • Dissolve the required amount of this compound powder in 100% sterile DMSO to make a 2 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Note: This stock solution is 10X the final injection concentration.

  • Prepare the Final Injection Solution (200 µM in 10% DMSO/Saline):

    • In a sterile microcentrifuge tube, combine 1 part of the 2 mM this compound stock solution with 9 parts of sterile 0.9% saline.

    • For example, to prepare 10 µL of injection solution, mix 1 µL of 2 mM this compound stock with 9 µL of sterile saline.

    • This results in a final injection solution of 200 µM this compound in 10% DMSO/Saline .

    • The vehicle control should be a 10% DMSO in saline solution.[8][10]

IV. Intravitreal Injection Procedure

This procedure should be performed under aseptic conditions.

  • Animal Anesthesia and Preparation:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

    • Apply one drop of 0.5% proparacaine hydrochloride to the ocular surface for topical anesthesia.[10]

    • Apply one drop of 0.3% ofloxacin ophthalmic solution as a prophylactic antibiotic.[10]

  • Injection Site and Incision:

    • Under a dissecting microscope, gently proptose the eye.

    • Using a sharp 27G or 30G needle, make a small, shallow incision through the sclera approximately 0.5 mm posterior to the temporal limbus, being careful to avoid the lens.[10][11]

  • Intravitreal Injection:

    • Load a Hamilton syringe fitted with a 33G or 34G blunt-end needle with 1 µL of the 200 µM this compound solution.

    • Rationale: The adult mouse vitreous volume is ~5 µL.[12] Injecting 1 µL of 200 µM solution will result in a final vitreal concentration lower than 200 µM due to dilution, which aligns with the effective concentrations reported.[8]

    • Carefully insert the blunt-end needle through the pre-made incision, angling it towards the optic nerve to avoid the lens.[10]

    • Advance the needle approximately 1.5 mm until the tip is visible in the center of the vitreous.[10]

    • Slowly inject the 1 µL volume over 30-60 seconds to avoid a rapid increase in intraocular pressure.

    • Hold the needle in place for an additional 30-60 seconds post-injection to prevent reflux of the solution upon withdrawal.[11]

    • Carefully withdraw the needle.

  • Post-Operative Care:

    • Apply a small amount of bacitracin ophthalmic ointment to the injection site to prevent infection.[10]

    • Allow the mouse to recover from anesthesia on a heating pad. Monitor the animal until it is fully ambulatory.

    • Administer post-operative analgesics as required by your institution's animal care and use committee guidelines.

Experimental Workflow and Data

Workflow Diagram

Injection_Workflow prep 1. Animal Preparation anesth Anesthetize Mouse (e.g., Isoflurane) prep->anesth topical Apply Topical Anesthetic & Antibiotic anesth->topical injection 2. Injection Procedure topical->injection incision Make Scleral Incision (~0.5mm posterior to limbus) injection->incision inject Inject 1 µL this compound Solution (200 µM in 10% DMSO/Saline) incision->inject withdraw Hold & Withdraw Needle inject->withdraw postop 3. Post-Operative Care withdraw->postop ointment Apply Antibiotic Ointment postop->ointment recover Monitor Recovery on Heating Pad ointment->recover endpoint 4. Behavioral/Physiological Assessment (up to 2 weeks) recover->endpoint

Caption: Workflow for intravitreal injection of this compound in mice.
Summary of In Vivo Quantitative Data

The following table summarizes key parameters from published preclinical studies of intravitreal this compound in mice.

ParameterValue / DescriptionReference
Animal Model rd10 mice (model for retinitis pigmentosa)[8]
This compound Concentration 200 µM (final vitreal concentration)[8]
Vehicle 10% DMSO in saline[8]
Injection Volume Not explicitly stated, but 0.5-1.0 µL is standard for mice.[13][14][15][8]
Light Stimulation Cyan light (peak ~470 nm)[1][3][5][8]
Duration of Effect Restoration of light-driven behavior for up to 2 weeks[6][8]
Biocompatibility No reported toxic or inflammatory effects[6]

References

Application Notes and Protocols for Ziapin 2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Ziapin 2, a photo-sensitive molecule, in cell culture experiments. This document outlines the optimal concentration range for maintaining cell viability, details its mechanism of action, and provides standardized protocols for key cellular assays.

Introduction to this compound

This compound is a membrane-targeted azobenzene compound that functions as an optomechanical actuator. Its amphiphilic nature allows for rapid insertion into the plasma membrane of cells. The molecule exists in two isomeric states, trans and cis, which can be reversibly controlled by light. In its dark-adapted trans state, this compound molecules can dimerize within the lipid bilayer, causing a thinning of the membrane and an increase in its capacitance. Upon illumination with cyan light (approximately 470 nm), this compound undergoes isomerization to the cis form. This conformational change disrupts the dimers, leading to membrane relaxation, a decrease in capacitance, and a transient hyperpolarization of the cell membrane. This modulation of membrane potential can trigger the opening of various ion channels, including mechanosensitive, potassium, and chloride channels, making this compound a valuable tool for studying cellular electrophysiology and signaling.[1][2][3][4][5][6]

Data Presentation: Optimal Concentration of this compound

The optimal concentration of this compound is critical to ensure modulation of cellular activity without inducing cytotoxicity. Based on available data, the following table summarizes the recommended concentration ranges for this compound in different cell types and their observed effects. It is important to note that the optimal concentration can be cell-type dependent, and it is recommended to perform a dose-response curve for each new cell line.

Cell TypeConcentrationObserved EffectReference
Bacillus subtilis< 2.5 µg/mLNo significant effect on cell growth.[1][2]
Bacillus subtilis5 and 10 µg/mLUsed to study membrane association and potential modulation.[2]
Retinal Ganglion Cells10 µMUsed for restoring light sensitivity in degenerate retinas.[7]
HEK293T cells25 µMUsed to study modulation of mechanosensitive TRAAK channels.

Signaling Pathway

The primary mechanism of this compound action is the modulation of cell membrane properties, which in turn affects ion channel activity. The downstream signaling events are initiated by the influx or efflux of ions following channel opening.

Ziapin2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Downstream Cellular Effects Ziapin2_dark This compound (trans) (Dark) Ziapin2_light This compound (cis) (~470nm Light) Ziapin2_dark->Ziapin2_light ~470nm Light Membrane_Thinning Membrane Thinning Increase Capacitance Ziapin2_dark->Membrane_Thinning Ziapin2_light->Ziapin2_dark Darkness Membrane_Relaxation Membrane Relaxation Decrease Capacitance Ziapin2_light->Membrane_Relaxation Hyperpolarization Transient Hyperpolarization Membrane_Relaxation->Hyperpolarization Ion_Channels Mechanosensitive Ion Channels (e.g., TRAAK) Potassium & Chloride Channels Hyperpolarization->Ion_Channels Gating Ion_Flux Ion Flux (K+, Cl-) Ion_Channels->Ion_Flux Downstream_Signaling Downstream Signaling Cascades (e.g., Ca2+ signaling, MAPK pathways) Ion_Flux->Downstream_Signaling Cellular_Response Cellular Response (e.g., Action Potential Firing, Gene Expression Changes) Downstream_Signaling->Cellular_Response

This compound Signaling Pathway

Experimental Workflow for Determining Optimal Concentration

To determine the optimal, non-cytotoxic concentration of this compound for a specific cell line, a systematic workflow should be followed.

Experimental_Workflow cluster_0 Phase 1: Dose-Response Screening cluster_1 Phase 2: Functional Assays Seed_Cells Seed cells in a 96-well plate Treat_Ziapin2 Treat with a range of this compound concentrations (e.g., 0.1 - 50 µM) Seed_Cells->Treat_Ziapin2 Incubate Incubate for a relevant duration (e.g., 24-48 hours) Treat_Ziapin2->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, Resazurin) Incubate->Viability_Assay Determine_Non_Toxic_Range Determine the concentration range with no significant cytotoxicity Viability_Assay->Determine_Non_Toxic_Range Select_Concentrations Select concentrations from the non-toxic range for functional studies Determine_Non_Toxic_Range->Select_Concentrations Functional_Assay Perform functional assays (e.g., Electrophysiology, Apoptosis Assay, Western Blot) Select_Concentrations->Functional_Assay Validate_Effect Validate the desired biological effect Functional_Assay->Validate_Effect

Workflow for Optimal Concentration Determination

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment. Treat the cells with the desired concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Western Blotting for Signaling Pathway Analysis

This protocol is to analyze changes in protein expression or phosphorylation in response to this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • 6-well or 10 cm cell culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against TRAAK, phosphorylated kinases)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate duration. For photo-stimulation experiments, ensure appropriate light exposure (~470 nm) is applied.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The next day, wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell type and experimental setup. The information on off-target effects and detailed downstream signaling of this compound is currently limited and requires further investigation.

References

Ziapin2: Application Notes and Protocols for Light-Activated Cellular Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Ziapin2, a membrane-targeted photoswitch, for the optical modulation of cellular activity. This document details the light activation parameters, mechanism of action, and experimental protocols for the effective application of Ziapin2 in research and drug development.

Introduction to Ziapin2

Ziapin2 is an amphiphilic azobenzene derivative that non-covalently inserts into the plasma membrane of cells.[1][2] Its unique photophysical properties allow for the precise control of cell membrane capacitance and excitability using light, offering a powerful tool for studying cellular electrophysiology and for the development of novel phototherapies.[2][3] In preclinical models of retinitis pigmentosa and macular degeneration, Ziapin2 has shown promise in restoring physiological light responses.[4][5]

Mechanism of Action

The functionality of Ziapin2 is based on a reversible, light-induced isomerization.[2][6]

  • In the dark (trans state): Ziapin2 exists predominantly in its elongated trans isomeric form. In this state, it forms dimers within the lipid bilayer, leading to a thinning of the membrane and a subsequent increase in membrane capacitance.[1][2][6]

  • Upon illumination (cis state): When illuminated with cyan light, Ziapin2 undergoes isomerization to its bent cis form. This conformational change disrupts the dimers, causing the membrane to relax and thicken. This results in a decrease in membrane capacitance and transient hyperpolarization of the cell.[2][6]

This optomechanical action allows for the modulation of neuronal activity without direct interaction with ion channels or neurotransmitter receptors.[4][5] However, it has been shown to modulate the activity of mechanosensitive ion channels and restore physiological ON and OFF responses in retinal neurons.[1][3]

Light Activation Parameters

The activation of Ziapin2 is dependent on both the wavelength and intensity of the light source. The following table summarizes the key light activation parameters derived from published studies.

ParameterValueNotes
Activation Wavelength ~470 nm (Cyan Light)Ziapin2 exhibits a UV-vis absorption peak at approximately 470 nm.[2][6][7]
Light Intensity 2 - 54 mW/mm²The optimal intensity can vary depending on the cell type and experimental goals.[1][7][8]
Illumination Protocol Pulsed or continuousBoth pulsed and continuous illumination have been used effectively. For example, 10 minutes of light followed by 10 minutes of dark, repeated three times, has been used for cellular uptake experiments.[6] For electrophysiological recordings, light pulses of 20 ms to 500 ms have been employed.[1][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Ziapin2 and a general experimental workflow for its application.

Ziapin2_Signaling_Pathway Ziapin2 Signaling Pathway cluster_membrane Cell Membrane Ziapin2_trans Ziapin2 (trans) Ziapin2_dimer Ziapin2 Dimers Ziapin2_trans->Ziapin2_dimer Dimerization Ziapin2_cis Ziapin2 (cis) Ziapin2_dimer->Ziapin2_cis Dimer Disruption Membrane_thinning Membrane Thinning Ziapin2_dimer->Membrane_thinning Membrane_relaxation Membrane Relaxation Ziapin2_cis->Membrane_relaxation Capacitance_increase Increased Capacitance Membrane_thinning->Capacitance_increase Capacitance_decrease Decreased Capacitance Membrane_relaxation->Capacitance_decrease Hyperpolarization Transient Hyperpolarization Capacitance_decrease->Hyperpolarization Light_470nm Cyan Light (~470 nm) Light_470nm->Ziapin2_cis Isomerization

Caption: Ziapin2's light-activated signaling pathway.

Ziapin2_Experimental_Workflow General Experimental Workflow for Ziapin2 Application Prepare_Ziapin2 Prepare Ziapin2 Stock Solution (e.g., 2 mM in Milli-Q water) Incubate_Ziapin2 Incubate Cells/Tissue with Ziapin2 (e.g., 10-200 µM for 30 min) Prepare_Ziapin2->Incubate_Ziapin2 Cell_Culture Prepare Cell Culture or Tissue Sample Cell_Culture->Incubate_Ziapin2 Light_Stimulation Apply Light Stimulation (470 nm, specific intensity and duration) Incubate_Ziapin2->Light_Stimulation Data_Acquisition Record Cellular Response (e.g., Electrophysiology, Calcium Imaging) Light_Stimulation->Data_Acquisition Data_Analysis Analyze Data Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for using Ziapin2.

Experimental Protocols

The following are detailed protocols for the application of Ziapin2 in different experimental settings.

Preparation of Ziapin2 Stock Solution
  • Ziapin2 can be synthesized according to previously published procedures.[1][6]

  • For experimental use, resuspend Ziapin2 in high-purity water (e.g., Milli-Q) to a stock concentration of 2 mM.[1]

  • Store the stock solution protected from light.

In Vitro Cellular Uptake and Photostimulation

This protocol is adapted from studies on bacterial cells but can be modified for other cell types.[6]

  • Cell Preparation: Culture cells to the desired density.

  • Incubation:

    • Resuspend cells in a suitable buffer or medium.

    • Add Ziapin2 to the cell suspension at a final concentration of 5-10 µg/mL.

    • Incubate the cells with Ziapin2 in the dark.

  • Photostimulation:

    • Use a 470 nm LED light source.

    • Apply a cyclical illumination protocol: 10 minutes of light followed by 10 minutes of dark, repeated three times.[6]

  • Analysis:

    • Centrifuge the samples to separate the cells from the supernatant.

    • Measure the absorbance of the supernatant at 490 nm to determine the amount of Ziapin2 taken up by the cells.

Electrophysiological Recording in Cell Culture

This protocol is suitable for investigating the effects of Ziapin2 on the electrical properties of cultured cells, such as HEK293T cells or neurons.[1]

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiology.

  • Ziapin2 Loading:

    • Prepare a working solution of Ziapin2 (e.g., 25 µM) in the extracellular recording solution.

    • Incubate the cells with the Ziapin2 solution.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Measure cell membrane capacitance (Cm) by applying a small voltage step (e.g., 5 mV).[1]

  • Photostimulation:

    • Use a cyan LED (e.g., 474 nm) coupled to the microscope's fluorescence port.

    • Deliver light pulses with a defined intensity (e.g., 27 or 54 mW/mm²) and duration (e.g., 20 ms or 200 ms).[1]

  • Data Analysis:

    • Measure changes in membrane potential (hyperpolarization or depolarization) and membrane capacitance upon light stimulation.

Ex Vivo Retinal Explant Experiments

This protocol is designed for studying the effects of Ziapin2 on retinal ganglion cell (RGC) activity in explanted retinal tissue.[7][9]

  • Retinal Explant Preparation:

    • Dissect the retina from the eye and mount it on a multielectrode array (MEA) or in a recording chamber with the RGC layer facing the electrodes.

  • Ziapin2 Application:

    • Perfuse the retinal explant with a solution containing Ziapin2 (e.g., 10-200 µM) for a specified duration (e.g., 30 minutes).[7][9] This can be done via bath application or a puff pipette.[7]

  • Light Stimulation:

    • Use a calibrated light source (e.g., cyan LED) to deliver full-field light stimuli.

    • Vary the light intensity (e.g., 2, 20 mW/mm²) and duration (e.g., 100, 250, 500 ms) to characterize the light-evoked responses.[7][8][9]

  • Recording and Analysis:

    • Record the firing activity of RGCs using MEA or patch-clamp techniques.

    • Analyze the light-evoked spike trains to identify ON, OFF, and ON-OFF responses.

Safety and Handling

Ziapin2 has been shown to be non-toxic to neurons.[2][6] However, standard laboratory safety precautions should be followed when handling the compound. Protect the compound from light to prevent unwanted isomerization.

Conclusion

Ziapin2 provides a versatile and powerful tool for the non-genetic, light-dependent modulation of cellular activity. Its unique mechanism of action, which relies on altering the physical properties of the cell membrane, opens up new avenues for research in cellular electrophysiology, neuroscience, and the development of novel therapeutic strategies for conditions such as retinal degenerative diseases.[4][5][10][11]

References

Ziapin2 for Optical Modulation of Neuronal Activity: Application Notes and Protocols for Patch-Clamp Recording

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a membrane-targeted, amphiphilic azobenzene-based photoswitch that enables non-genetic optical control of cellular excitability.[1][2] Upon insertion into the plasma membrane, Ziapin2 undergoes a light-induced trans-to-cis isomerization, leading to a rapid hyperpolarization of the cell membrane.[1][3] This phenomenon is primarily attributed to a change in membrane capacitance and can be utilized to modulate the activity of various cell types, including neurons and cardiomyocytes, without genetic modification.[1][4] These application notes provide detailed protocols for the use of Ziapin2 in patch-clamp electrophysiology, a summary of its quantitative effects, and diagrams illustrating its mechanism of action and experimental workflow.

Mechanism of Action

In its dark, more stable trans state, Ziapin2 molecules insert into the plasma membrane and can form dimers, causing a localized thinning of the membrane and an increase in cell capacitance.[1][5] Illumination with visible light (e.g., 470 nm) triggers a rapid isomerization to the cis state.[5][6] This conformational change disrupts the dimers, leading to membrane relaxation, a decrease in capacitance, and a transient hyperpolarization of the membrane potential.[1][3] This hyperpolarization can be sufficient to trigger action potentials in excitable cells upon the cessation of the light stimulus, a phenomenon known as anode break excitation.[3] Ziapin2 has been shown to modulate the activity of mechanosensitive ion channels, such as TRAAK, and its effects can be influenced by stretch-activated channels (SACs).[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters and observed effects of Ziapin2 in patch-clamp recording experiments.

Table 1: Ziapin2 Application Parameters

ParameterValueCell TypesReference
Concentration5 µM - 25 µMPrimary Hippocampal Neurons, HEK293T cells[1][3]
Incubation Time7 minutesPrimary Hippocampal Neurons, Adult Mouse Ventricular Myocytes[3][4]
Light Wavelength470 nm (Cyan)Primary Hippocampal Neurons, Retinal Ganglion Cells[3][6]
Light Power Density18, 27, 54 mW/mm²HEK293T cells, Primary Hippocampal Neurons[1][3]
Light Pulse Duration20 ms, 200 ms, 500 msHEK293T cells, Retinal Ganglion Cells[1][6]

Table 2: Electrophysiological Effects of Ziapin2

Recorded ParameterObserved EffectConditionsCell TypeReference
Membrane PotentialRapid hyperpolarization followed by slight depolarizationLight stimulation (470 nm)HEK293T cells, Neurons, Cardiomyocytes[1]
Cell CapacitanceIncreases in the dark, drops with light stimulationIncubation with Ziapin2Primary Hippocampal Neurons[3]
Whole-Cell CurrentsSignificant increase in the presence of Ziapin2, particularly at positive potentialsCo-expression with hTRAAK channelsHEK293T cells[1]
Action PotentialsOptical triggering of action potentialsLight stimulationExcitable cells[3]
Retinal Ganglion Cell FiringReinstatement of ON, OFF, and ON-OFF responsesIn degenerate retina modelsMouse and Rat Retinal Ganglion Cells[6][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Ziapin2-Mediated Photocurrents in HEK293T Cells

This protocol describes how to record light-induced changes in membrane potential and currents in HEK293T cells, both untransfected and those expressing a channel of interest (e.g., hTRAAK).

Materials:

  • HEK293T cells (untransfected or transfected with the ion channel of interest)

  • Ziapin2

  • Standard patch-clamp setup with an amplifier (e.g., Axopatch 200B), digitizer, and microscope.[1]

  • Light source (e.g., LED) capable of delivering 470 nm light at controlled power densities.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular Solution (in mM): 135 NaCl, 12 KCl, 1 MgCl2, 0.1 CaCl2, 10 HEPES.[1]

  • Intracellular Solution (in mM): 125 K-gluconate, 12 KCl, 1 MgCl2, 0.1 CaCl2, 10 EGTA, 10 HEPES, 10 ATP-Na2.[1]

Procedure:

  • Cell Preparation: Plate HEK293T cells on coverslips suitable for patch-clamp recording.

  • Ziapin2 Loading: Prepare a stock solution of Ziapin2 in DMSO. Dilute the stock solution in the extracellular solution to a final concentration of 25 µM. Incubate the cells with the Ziapin2 solution for 7 minutes at room temperature, protected from light.[1][4] After incubation, perfuse the recording chamber with fresh extracellular solution to remove any unloaded Ziapin2.[4]

  • Pipette Preparation: Pull glass pipettes to a resistance of 4–7 MΩ when filled with the intracellular solution.[1]

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a Ziapin2-loaded cell.[8][9]

    • Perform recordings in both current-clamp and voltage-clamp modes.

    • In current-clamp mode , record the resting membrane potential. Deliver light pulses (470 nm) of varying durations (e.g., 20 ms and 200 ms) and power densities (e.g., 27 and 54 mW/mm²) to observe the light-induced hyperpolarization.[1]

    • In voltage-clamp mode , apply a voltage step protocol (e.g., from -100 mV to +100 mV) to elicit whole-cell currents.[1] During each voltage step, deliver a brief light pulse (e.g., 20 ms at 54 mW/mm²) to observe changes in ion channel activity.[1]

  • Data Analysis: Analyze the recorded traces to quantify the peak hyperpolarization, changes in capacitance, and the light-induced modulation of whole-cell currents.

Protocol 2: Investigating Ziapin2 Effects on Neuronal Excitability in Primary Neurons

This protocol outlines the procedure for assessing the impact of Ziapin2 on the intrinsic excitability of cultured primary neurons.

Materials:

  • Primary hippocampal neurons cultured on coverslips.

  • Ziapin2

  • Patch-clamp setup as described in Protocol 1.

  • Light source (470 nm).

  • Extracellular and Intracellular Solutions: As described in Protocol 1 (can be adapted based on specific neuronal preparations).

Procedure:

  • Cell Preparation: Use primary hippocampal neurons at a suitable in vitro stage (e.g., 14 days in vitro).[3]

  • Ziapin2 Loading: Incubate neurons with 5 µM Ziapin2 in extracellular solution for 7 minutes, followed by a washout.[3]

  • Patch-Clamp Recording:

    • Obtain a whole-cell recording from a Ziapin2-loaded neuron.

    • In current-clamp mode , record the resting membrane potential and spontaneous activity.

    • Apply light stimulation (470 nm, e.g., 18 mW/mm²) and record the resulting changes in membrane potential.[3]

    • To assess excitability, inject a series of depolarizing current steps to elicit action potentials, both in the dark and during light application.

  • Data Analysis: Compare the number of evoked action potentials, the latency to the first spike, and the peak hyperpolarization between dark and light conditions. Correlate the light-induced capacitance drop with the peak hyperpolarization.[3]

Visualizations

Ziapin2_Mechanism cluster_dark Dark State (trans) cluster_light Light Stimulation (cis) Ziapin2_trans Ziapin2 (trans) Membrane_thin Membrane Thinning Ziapin2_trans->Membrane_thin Dimerization Ziapin2_cis Ziapin2 (cis) Ziapin2_trans->Ziapin2_cis Light (470 nm) Cap_increase Increased Capacitance Membrane_thin->Cap_increase Ziapin2_cis->Ziapin2_trans Thermal Relaxation Membrane_relax Membrane Relaxation Ziapin2_cis->Membrane_relax Dimer Disruption Cap_decrease Decreased Capacitance Membrane_relax->Cap_decrease Hyperpolarization Hyperpolarization Cap_decrease->Hyperpolarization AP_trigger Action Potential (in excitable cells) Hyperpolarization->AP_trigger Anode Break

Caption: Ziapin2's light-induced mechanism of action.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis Cell_Culture 1. Plate Cells Ziapin2_Loading 2. Incubate with Ziapin2 (e.g., 25 µM, 7 min) Cell_Culture->Ziapin2_Loading Washout 3. Washout Ziapin2_Loading->Washout Establish_WCR 4. Establish Whole-Cell Recording Washout->Establish_WCR Record_Dark 5. Record Baseline Activity (Dark) Establish_WCR->Record_Dark Light_Stim 6. Apply Light Stimulation (470 nm) Record_Dark->Light_Stim Record_Light 7. Record Light-Evoked Activity Light_Stim->Record_Light Analyze_Vm 8. Analyze Membrane Potential Changes Record_Light->Analyze_Vm Analyze_I 9. Analyze Current Modulation Record_Light->Analyze_I Analyze_Cap 10. Analyze Capacitance Changes Record_Light->Analyze_Cap

Caption: Experimental workflow for Ziapin2 patch-clamp studies.

References

Application Notes and Protocols for Ziapin2 Photostimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a membrane-targeted photoswitch that enables non-genetic optical control of cellular excitability. This amphiphilic azobenzene derivative rapidly and reversibly inserts into the plasma membrane. In its dark-adapted, stable trans isomer state, Ziapin2 molecules form dimers within the lipid bilayer, leading to a thinning of the membrane and a subsequent increase in its capacitance. Upon illumination with cyan light (around 470 nm), Ziapin2 undergoes photoisomerization to its cis form. This conformational change disrupts the dimers, causing the membrane to relax back to its original thickness, which results in a transient decrease in membrane capacitance and hyperpolarization of the cell.[1][2][3] This unique optomechanical mechanism of action allows for the modulation of neuronal firing and has shown promise in preclinical models for restoring physiological light responses in degenerative retinal diseases.[4][5]

These application notes provide detailed protocols for the use of Ziapin2 in various experimental settings, including in vitro cell culture, ex vivo retinal explants, and in vivo rodent models.

Data Presentation

Photophysical and Chemical Properties of Ziapin2
PropertyValue/DescriptionSource(s)
Chemical Name Ziapin2[6][7]
CAS Number 2399497-60-8[6][7]
Molecular Formula C₄₀H₅₄Br₂N₆[7]
Molecular Weight 778.7 g/mol [7]
Absorption Maximum (λmax) ~470 nm (in DMSO)[8]
Excitation Wavelength Cyan Light (~470 nm)[3]
Solubility Soluble in DMSO[8]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (sealed, away from moisture)[6]
Experimental Concentrations and Light Stimulation Parameters
ApplicationZiapin2 ConcentrationLight Wavelength (nm)Light Power Density (mW/mm²)Light Pulse DurationSource(s)
Neuronal Cell Culture 5 µM4701820 ms, 200 ms[9]
Retinal Explants (Patch-clamp) 10 µM - 200 µM470 (Cyan)2 - 20500 ms[8]
Retinal Explants (MEA) Not specified470 (Cyan)2500 ms
In Vivo (Intravitreal Injection) 200 µM (in 10% DMSO)Not applicableNot applicableNot applicable
Effects of Ziapin2 on Neuronal Properties
ParameterEffectQuantitative DataSource(s)
Membrane Capacitance Increased in the dark, transiently decreases upon photostimulationBaseline increase followed by a light-induced decrease.[9]
Membrane Potential Transient hyperpolarization followed by depolarization upon photostimulationPeak hyperpolarization and depolarization observed within 350 ms of light onset.[9]
Neuronal Firing Triggers action potentials following the initial hyperpolarizationLight pulses of 20 ms and 200 ms can induce action potential firing.[9]

Signaling Pathway and Experimental Workflows

Ziapin2 Mechanism of Action

Ziapin2_Mechanism Ziapin2 Mechanism of Action cluster_membrane Plasma Membrane cluster_photostimulation Photostimulation Ziapin2_trans Ziapin2 (trans) Ziapin2_dimer Ziapin2 Dimers Ziapin2_trans->Ziapin2_dimer Dimerization (Dark) Membrane_thin Membrane Thinning Ziapin2_dimer->Membrane_thin Ziapin2_cis Ziapin2 (cis) Capacitance_inc Increased Capacitance Membrane_thin->Capacitance_inc Light Cyan Light (~470 nm) Light->Ziapin2_dimer Isomerization Dimer_disrupt Dimer Disruption Ziapin2_cis->Dimer_disrupt Membrane_relax Membrane Relaxation Dimer_disrupt->Membrane_relax Capacitance_dec Decreased Capacitance Membrane_relax->Capacitance_dec Hyperpolarization Transient Hyperpolarization Capacitance_dec->Hyperpolarization Depolarization Delayed Depolarization Hyperpolarization->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing

Caption: Ziapin2's light-dependent mechanism of action on the plasma membrane.

Experimental Workflow for In Vitro Ziapin2 Photostimulation

InVitro_Workflow In Vitro Ziapin2 Photostimulation Workflow Prep_Ziapin2 Prepare Ziapin2 Stock Solution Incubate Incubate Cells with Ziapin2 Prep_Ziapin2->Incubate Culture_Cells Culture Neuronal Cells Culture_Cells->Incubate Wash Wash Cells Incubate->Wash Setup_Recording Set up Patch-Clamp Recording Wash->Setup_Recording Photostimulate Apply Cyan Light Pulse Setup_Recording->Photostimulate Record_Data Record Electrophysiological Response Photostimulate->Record_Data Analyze Analyze Data Record_Data->Analyze ExVivo_Workflow Ex Vivo Retinal Explant Workflow with Ziapin2 Isolate_Retina Isolate Retina Prepare_Explant Prepare Retinal Explant Isolate_Retina->Prepare_Explant Incubate_Ziapin2 Incubate Explant with Ziapin2 Prepare_Explant->Incubate_Ziapin2 Mount_MEA Mount on MEA or Prepare for Patch-Clamp Incubate_Ziapin2->Mount_MEA Photostimulate Apply Light Stimulus Mount_MEA->Photostimulate Record_Activity Record RGC Activity Photostimulate->Record_Activity Analyze_Responses Analyze ON/OFF Responses Record_Activity->Analyze_Responses

References

Ziapin 2 Application in Ex Vivo Retinal Explants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin 2 is a novel, membrane-targeted photoswitch molecule designed to restore light sensitivity in degenerate retinas. Unlike traditional optogenetic or prosthetic approaches, this compound does not require genetic modification or implanted devices.[1][2] It functions by intercalating into the neuronal membrane and modulating its capacitance and excitability in a light-dependent manner.[3][4][5] This unique mechanism of action allows for the restoration of physiological ON and OFF responses to light, a critical aspect of natural vision that is often lost in retinal degeneration.[6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in ex vivo retinal explant models, a powerful tool for studying retinal function and screening potential therapeutic compounds.[9][10] The primary application demonstrated is the restoration of light-evoked activity in retinal ganglion cells (RGCs) of genetically blind mouse models.[3][6]

Mechanism of Action

This compound is a phototransducer that absorbs light and converts it into an electrical signal.[8] Its mechanism relies on a light-induced change in its molecular conformation, which in turn alters the physical properties of the neuronal membrane.

  • Dark State (trans-isomer): In the absence of activating light, this compound exists in its trans-isomeric form. In this state, it integrates into the cell membrane, causing a tonic increase in membrane capacitance. This makes the neuron less prone to excitation.[6]

  • Light-Activated State (cis-isomer): Upon stimulation with cyan light, this compound undergoes isomerization to the cis form. This conformational change leads to a rapid, phasic decrease in membrane capacitance, thereby boosting the neuron's excitability in response to ionic currents.[5][6]

This modulation of membrane capacitance by this compound effectively restores the light-sensing function of the retina, with pharmacological studies indicating that the primary site of action is at the level of bipolar cells.[3][8] This, in turn, reactivates the downstream retinal network, including the excitatory and inhibitory inputs to RGCs, leading to the generation of physiologically relevant ON, OFF, and ON-OFF responses.[3][6][11]

Ziapin2_Mechanism cluster_dark Dark Condition cluster_light Cyan Light Stimulation Ziapin2_trans This compound (trans) Membrane_Dark Neuronal Membrane Ziapin2_trans->Membrane_Dark Intercalates into Ziapin2_cis This compound (cis) Ziapin2_trans->Ziapin2_cis Cyan Light Capacitance_High Increased Membrane Capacitance Membrane_Dark->Capacitance_High Excitability_Low Decreased Neuronal Excitability Capacitance_High->Excitability_Low Ziapin2_cis->Ziapin2_trans Spontaneous Relaxation Membrane_Light Neuronal Membrane Ziapin2_cis->Membrane_Light Isomerizes within Capacitance_Low Decreased Membrane Capacitance Membrane_Light->Capacitance_Low Excitability_High Increased Neuronal Excitability Capacitance_Low->Excitability_High

Caption: this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies applying this compound to ex vivo retinal explants from the rd10 mouse model of retinal degeneration.

ParameterConditionValueSpecies/ModelReference
This compound Concentration Incubation of retinal explants10 µMrd10 Mouse[6][12]
Light Stimulus for Activation WavelengthCyan Lightrd10 Mouse[6][12]
Power Density2 and 20 mW/mm²rd10 Mouse[6]
RGC Light Response % of responsive RGCs with this compound + Cyan Light>80%rd10 Mouse[12]
% of responsive RGCs with this compound + Green Light<20%rd10 Mouse[12]
Restored RGC Response Types Types observed after this compound and cyan lightON-sustained, ON-transient, ON-OFF, OFF-suppressed, OFF-transientrd10 Mouse[12]
Synaptic Inputs to RGCs Effect of this compoundReactivation of both excitatory (ge) and inhibitory (gi) synaptic inputsrd10 Mouse[6][11]

Experimental Protocols

Protocol 1: Preparation of Adult Mouse Retinal Explants

This protocol is adapted from established methods for adult mouse retinal explant culture.[9][13]

Materials:

  • Adult mouse (e.g., C57Bl/6J or rd10)

  • Euthanasia solution (CO2)

  • Dissection microscope

  • Sterile dissection tools (forceps, spring scissors)

  • Ice-cold Hibernate A medium (without calcium and magnesium)

  • Culture medium (e.g., Neurobasal-A supplemented with B27 and N2)[10]

  • Poly-L-lysine and laminin coated coverslips or culture inserts

  • Culture dishes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the mouse according to approved animal welfare protocols.

  • Enucleate the eyeball using curved forceps and immerse it in ice-cold Hibernate A medium.[9]

  • Under a dissection microscope, make a circumferential incision along the limbus to separate the anterior and posterior segments of the eye.[9]

  • Carefully dissect the retina from the eyecup and place it in a new dish containing fresh, ice-cold Hibernate A medium.[13]

  • If required, cut the retina into smaller pieces (e.g., 500 µm in diameter) using a scalpel or tissue chopper.[13] For many applications, whole or hemi-retinas can be used.

  • Remove the Hibernate A medium from the pre-coated coverslips or culture inserts.

  • Gently place the retinal explant onto the coated surface with the retinal ganglion cell (RGC) layer facing down.[13]

  • Allow the explant to adhere for approximately 5 minutes at room temperature.

  • Carefully add the pre-warmed culture medium to the dish. Ensure the explant remains attached.

  • Place the culture dish in an incubator at 37°C with 5% CO₂. Cultures can be maintained for up to two weeks.[9][13]

Protocol 2: Application of this compound and Electrophysiological Recording

This protocol describes the application of this compound to restore light sensitivity in degenerate retinal explants, followed by electrophysiological assessment.

Materials:

  • Prepared retinal explants (from Protocol 1)

  • This compound stock solution

  • Ames' medium

  • Patch-clamp setup or High-Density Multi-Electrode Array (HD-MEA) system

  • Light source capable of delivering specific wavelengths (cyan and green) and intensities.

Procedure:

  • Transfer the retinal explant to the recording chamber of the electrophysiology setup (e.g., HD-MEA).

  • Perfuse the explant with Ames' medium.

  • Prepare a working solution of 10 µM this compound in Ames' medium.

  • Incubate the retinal explant in the this compound solution.[6]

  • Position the explant on the electrode array, photoreceptor-side up.[6]

  • Record the spontaneous and light-evoked activity of RGCs.

    • Light Stimuli: Use full-field flashes of cyan light (e.g., 500 ms duration, 2-20 mW/mm² power density) to elicit responses.[6][12]

    • Control Stimuli: Use green light at the same power density as a negative control, as this compound is not efficiently activated by this wavelength.[6][12]

  • For patch-clamp recordings, target individual RGCs to measure changes in membrane potential, action potentials, and excitatory/inhibitory synaptic conductances in response to light stimuli.[6]

  • For HD-MEA recordings, acquire spike data from multiple RGCs simultaneously to analyze population responses, firing rates, and classify different functional RGC types (ON, OFF, ON-OFF).[12]

Ziapin2_Workflow cluster_prep Retinal Explant Preparation cluster_treatment This compound Application & Recording cluster_analysis Data Analysis Euthanasia Euthanize Mouse Enucleation Enucleate Eyeball Euthanasia->Enucleation Dissection Dissect Retina Enucleation->Dissection Culture Place in Culture Dissection->Culture Incubation Incubate with 10 µM this compound Culture->Incubation MEA_Setup Mount on HD-MEA Incubation->MEA_Setup Light_Stim Light Stimulation (Cyan vs. Green) MEA_Setup->Light_Stim Recording Record RGC Activity (Spikes, LFP) Light_Stim->Recording Spike_Sort Spike Sorting Recording->Spike_Sort PSTH PSTH Analysis Spike_Sort->PSTH RGC_Classify Classify RGCs (ON, OFF, ON-OFF) PSTH->RGC_Classify Stats Statistical Analysis RGC_Classify->Stats

Caption: Experimental workflow for this compound application.

Concluding Remarks

The use of this compound in ex vivo retinal explants provides a robust and reproducible model for studying the restoration of visual function at the cellular and network levels. This system is invaluable for elucidating the molecule's mechanism of action, screening new photoswitch compounds, and conducting preclinical assessments of potential therapies for retinal degenerative diseases such as Retinitis Pigmentosa and Age-related Macular Degeneration.[1][7] The protocols outlined here offer a foundation for researchers to investigate the promising therapeutic potential of this compound.

References

Application Notes and Protocols for Studying Ion Channel Dynamics Using Ziapin 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ziapin 2 is a photopharmacological tool that offers a novel, non-genetic method for modulating cellular membrane potential and studying the dynamics of ion channels.[1] As an amphiphilic azobenzene, this compound integrates into the plasma membrane and undergoes a conformational change upon illumination, providing a powerful way to investigate ion channel function with high spatiotemporal resolution.[2][3]

Principle of Action

In its dark-adapted trans state, this compound molecules within the cell membrane can form dimers, causing a thinning of the membrane and a subsequent increase in its capacitance.[2][4] This alteration in the physical properties of the membrane can influence the activity of mechanosensitive ion channels.[2][5] Upon illumination with visible light (typically around 470 nm), this compound rapidly isomerizes to its cis form.[4][6] This conformational change disrupts the dimers, leading to membrane relaxation, a decrease in capacitance, and a transient hyperpolarization of the cell membrane.[2][7] This light-induced electrical perturbation can be sufficient to trigger action potentials in excitable cells and modulate the activity of various ion channels.[2][3]

The primary advantage of this compound is its ability to modulate neuronal capacitance and excitability in a light-dependent manner without direct interaction with ion channels or receptors, offering a unique mechanism to study ion channel responses to changes in the membrane's physical environment.[7]

Applications in Ion Channel Research

This compound has been successfully employed to study a variety of ion channels, including:

  • Mechanosensitive Potassium Channels (TRAAK): this compound insertion into the membrane of HEK293T cells expressing human TRAAK channels leads to channel recruitment and a K+ ion efflux, resulting in membrane hyperpolarization.[2][5] Light-induced membrane relaxation causes the closure of these channels, leading to depolarization.[2]

  • Voltage-Gated Sodium Channels (NaV1.5): In cardiomyocytes, the depolarization following the initial light-induced hyperpolarization can be sufficient to reach the threshold for NaV1.5 channel opening, thereby generating action potentials.[3]

  • Bacterial Ion Channels: In Bacillus subtilis, light-induced isomerization of this compound has been shown to trigger the opening of potassium and chloride channels, leading to a sustained hyperpolarization.[4][8][9]

Quantitative Data Summary

The following table summarizes key quantitative data from experiments using this compound to modulate ion channel activity.

ParameterCell TypeIon Channel(s)This compound Conc.Light StimulusObserved EffectReference
Resting Membrane Potential HEK293T expressing hTRAAKhTRAAK25 µMDarkSignificant hyperpolarization[2]
Whole-Cell Currents HEK293T expressing hTRAAKhTRAAK25 µMDarkSignificant increase at positive potentials (40 to 100 mV)[2]
Membrane Capacitance Various cell typesN/ANot specified470 nm lightLight-dependent decrease[2][4]
Membrane Potential Bacillus subtilisK+ and Cl- channels5 and 10 µg/mL470 nm, >2 mW/mm²Transient hyperpolarization of ≈15 mV[8][10]
Action Potential Firing Retinal Ganglion Cells (WT mice)Endogenous channels200 µM470 nm, 2-20 mW/mm²Increased action potential firing[7]
Action Potential Duration (APD90) Adult Murine Ventricular MyocytesNaV1.5, SACs25 µM50 mW/mm², 200 ms pulse402 ± 19 ms[3]
Action Potential Generation Adult Murine Ventricular MyocytesNaV1.5, SACs25 µM50 mW/mm², 20 ms pulse78% of cells fired APs[3]
Action Potential Generation Adult Murine Ventricular MyocytesNaV1.5, SACs25 µM50 mW/mm², 200 ms pulse97% of cells fired APs[3]

Experimental Protocols

Protocol 1: Modulation of Mechanosensitive TRAAK Channels in HEK293T Cells

This protocol describes how to use this compound to study the dynamics of the mechanosensitive potassium channel TRAAK expressed in HEK293T cells.[2]

1. Cell Culture and Transfection:

  • Culture HEK293T cells in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Transfect cells with a plasmid encoding human TRAAK (hTRAAK) using a suitable transfection reagent.
  • Use untransfected cells as a control group.
  • Plate cells on glass coverslips for electrophysiological recordings 24-48 hours post-transfection.

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in DMSO.
  • On the day of the experiment, dilute the stock solution in the extracellular recording solution to a final concentration of 25 µM.

3. Electrophysiological Recording:

  • Transfer a coverslip with cells to the recording chamber on an inverted microscope.
  • Perfuse the cells with the extracellular solution: 135 mM NaCl, 5.4 mM KCl, 5 mM HEPES, 10 mM glucose, 1.8 mM CaCl2, and 1 mM MgCl2.[2]
  • Use borosilicate glass pipettes (4–7 MΩ) filled with intracellular solution: 12 mM KCl, 125 mM K-gluconate, 1 mM MgCl2, 0.1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, and 10 mM ATP-Na2.[2]
  • Establish a whole-cell patch-clamp configuration.
  • After establishing the whole-cell configuration, perfuse the cells with the this compound-containing extracellular solution.

4. Photostimulation and Data Acquisition:

  • Use a light source (e.g., LED) capable of delivering light at ~470 nm.
  • Deliver light pulses of defined duration (e.g., 20 ms or 200 ms) and power density (e.g., 54 mW/mm²) through the microscope objective.[2]
  • Record whole-cell currents in voltage-clamp mode and membrane potential in current-clamp mode before, during, and after light stimulation.
  • Acquire data using appropriate hardware and software (e.g., Axopatch amplifier and pCLAMP software).

5. Data Analysis:

  • Measure the resting membrane potential before and after this compound application.
  • Analyze the current-voltage (I-V) relationship from voltage-clamp recordings.
  • Quantify the peak hyperpolarization and subsequent depolarization in response to light stimulation from current-clamp recordings.

Protocol 2: Optical Modulation of Bacterial Membrane Potential

This protocol details the use of this compound to study ion channel dynamics in the Gram-positive bacterium Bacillus subtilis.[4][8]

1. Bacterial Culture:

  • Grow Bacillus subtilis in a suitable medium (e.g., LB broth).
  • For experiments investigating the role of specific ions, the medium can be supplemented or depleted of certain components (e.g., glutamate).[4]

2. This compound Loading:

  • Harvest bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
  • Resuspend the cells in the buffer containing this compound at a final concentration of 5-10 µg/mL.[10]
  • Incubate the cells with this compound for a sufficient time to allow for membrane incorporation.

3. Membrane Potential Measurement:

  • Use a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to monitor changes in membrane potential.
  • Incubate the this compound-loaded cells with the fluorescent dye according to the manufacturer's instructions.

4. Microscopy and Photostimulation:

  • Mount the cells on a microscope slide for imaging.
  • Use a fluorescence microscope equipped with a light source for both exciting the TMRM dye and stimulating this compound (e.g., a 470 nm LED).
  • Acquire a baseline fluorescence signal before stimulation.
  • Apply a light pulse (e.g., 10 seconds at >2 mW/mm²) to induce this compound isomerization.[10]
  • Record the fluorescence intensity over time to measure the change in membrane potential. An increase in TMRM fluorescence indicates hyperpolarization.[8]

5. Data Analysis:

  • Quantify the change in fluorescence intensity and correlate it to the change in membrane potential.
  • Analyze the kinetics of the hyperpolarization and subsequent repolarization.
  • To identify the ion channels involved, experiments can be repeated in the presence of specific ion channel blockers (e.g., TEA for potassium channels, IAA-94 for chloride channels) or with ion channel deletion mutant strains.[4][8]

Visualizations

Ziapin2_Mechanism_of_Action cluster_dark Dark State (trans-Ziapin2) cluster_light Light Stimulation (~470 nm) cluster_channel Ion Channel Modulation Trans_Ziapin2 trans-Ziapin2 Dimerization Dimerization in Membrane Trans_Ziapin2->Dimerization Membrane_Thinning Membrane Thinning Dimerization->Membrane_Thinning Isomerization trans to cis Isomerization Increase_Capacitance Increased Membrane Capacitance Membrane_Thinning->Increase_Capacitance Light Light (~470 nm) Light->Isomerization Dimer_Disruption Dimer Disruption Isomerization->Dimer_Disruption Membrane_Relaxation Membrane Relaxation Dimer_Disruption->Membrane_Relaxation Decrease_Capacitance Decreased Membrane Capacitance Membrane_Relaxation->Decrease_Capacitance Hyperpolarization Membrane Hyperpolarization Decrease_Capacitance->Hyperpolarization Ion_Channel_Modulation Ion Channel Modulation Hyperpolarization->Ion_Channel_Modulation AP_Firing Action Potential Firing Ion_Channel_Modulation->AP_Firing

Caption: Mechanism of this compound action on the cell membrane and ion channels.

Experimental_Workflow_TRAAK cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture HEK293T Cell Culture Transfection hTRAAK Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Ziapin2_Prep Prepare 25 µM this compound Ziapin2_Application Apply this compound Ziapin2_Prep->Ziapin2_Application Patch_Clamp->Ziapin2_Application Light_Stimulation Light Stimulation (~470 nm) Ziapin2_Application->Light_Stimulation Data_Acquisition Record I/V and Vm Light_Stimulation->Data_Acquisition Analyze_IV Analyze I-V Relationship Data_Acquisition->Analyze_IV Analyze_Vm Analyze Membrane Potential Changes Data_Acquisition->Analyze_Vm

References

Application Note & Protocol: Assessing Ziapin 2 Uptake in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for quantifying the cellular uptake of Ziapin 2, a photoswitchable azobenzene compound designed to modulate cell membrane potential through optomechanical action. This compound's ability to intercalate into the plasma membrane and alter its physical properties upon light stimulation makes it a valuable tool in neuroscience and cell physiology research.[1][2][3] This guide details the mechanism of action, a step-by-step experimental workflow for assessing uptake via UV-Vis spectrophotometry, and methods for data analysis and presentation.

This compound Mechanism of Action

This compound is an amphiphilic small molecule that spontaneously inserts into the plasma membrane of cells.[2][4][5] Its mechanism is based on a reversible photoisomerization process:

  • Trans-isomer (Dark State): In its thermodynamically stable, elongated trans form, this compound molecules within the membrane form dimers. This dimerization leads to a thinning of the lipid bilayer, which in turn increases the membrane's capacitance.[1][4][6]

  • Cis-isomer (Light-Activated State): Upon illumination with cyan or blue-green light (~470 nm), this compound undergoes isomerization to its bent cis form.[1][2][3] This conformational change disrupts the dimers, causing the membrane to relax and return towards its native thickness. This relaxation results in a decrease in membrane capacitance, leading to a transient hyperpolarization of the cell.[1][2]

This light-driven modulation of membrane capacitance can influence the activity of voltage-gated ion channels and be used to control cellular electrical signaling.[1][2][7]

Ziapin2_Mechanism cluster_dark Dark Condition (Trans-Ziapin 2) cluster_light Light Condition (Cis-Ziapin 2) Trans Trans-Ziapin 2 (Elongated) Dimer Dimerization in Membrane Trans->Dimer Light Light (~470 nm) Thinning Membrane Thinning Dimer->Thinning Capacitance_Inc Increased Membrane Capacitance Thinning->Capacitance_Inc Cis Cis-Ziapin 2 (Bent) Disruption Dimer Disruption Cis->Disruption Relaxation Membrane Relaxation Disruption->Relaxation Capacitance_Dec Decreased Membrane Capacitance Relaxation->Capacitance_Dec Light->Cis Isomerization

Caption: this compound photoisomerization and its effect on the cell membrane.

Protocol: Quantification of this compound Cellular Uptake

This protocol describes a method to quantify the amount of this compound taken up by a cell population by measuring the depletion of the compound from the supernatant using UV-Vis spectrophotometry. The absorbance of this compound is measured at approximately 490 nm.[1][2]

  • Cells: Cultured cells of interest (e.g., HEK293, HeLa, or primary neurons).

  • This compound Stock Solution: this compound dissolved in a suitable solvent like DMSO.

  • Culture Medium: Appropriate for the cell line being used.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well microplate: Clear, flat-bottom for absorbance readings.

  • Microplate reader: Capable of measuring absorbance at 490 nm.

  • Centrifuge: Capable of pelleting cells.

  • Incubator: 37°C, 5% CO₂.

Ziapin2_Workflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A Seed cells in culture plates and grow to desired confluency B Wash cells with PBS A->B D Incubate cells with this compound (e.g., 37°C for 60 min in the dark) B->D C Prepare this compound dilutions in PBS or media C->D E Prepare 'No Cell' controls with This compound dilutions C->E F Collect cell suspension D->F G Centrifuge to pellet cells (e.g., 300 x g for 5 min) F->G H Carefully collect the supernatant G->H I Transfer supernatant to a 96-well plate H->I J Measure absorbance at 490 nm I->J K Calculate this compound uptake based on depletion from supernatant J->K

Caption: Experimental workflow for assessing this compound cellular uptake.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates) and grow them in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency (typically 80-90%).

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with sterile PBS.

  • This compound Incubation:

    • Prepare working solutions of this compound at various concentrations (e.g., 0.5, 1, 2.5, 5, and 10 µg/mL) in PBS or serum-free medium.

    • Add the this compound solutions to the cells.

    • Simultaneously, prepare a set of control samples containing the same this compound concentrations but no cells. These will serve as the reference for total this compound concentration.

    • Incubate all samples for 60 minutes at 37°C in the dark to ensure this compound is in the trans state.[1][2]

  • Sample Collection:

    • Following incubation, collect the cell suspensions. If using adherent cells, gently scrape them into the solution.

    • Transfer the suspensions to microcentrifuge tubes.

  • Centrifugation: Pellet the cells by centrifuging at 300-500 x g for 5 minutes.

  • Supernatant Transfer: Carefully collect the supernatant from each sample without disturbing the cell pellet. Transfer approximately 200 µL of each supernatant to a clear, flat-bottom 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatants at 490 nm using a microplate reader.

Data Analysis and Presentation

The amount of this compound taken up by the cells is determined by calculating the difference in absorbance between the 'No Cell' control and the cell-containing samples.

  • Absorbance Difference (ΔAbs): ΔAbs = Abs_Control - Abs_Sample

    • Abs_Control: Average absorbance of the 'No Cell' control at a given concentration.

    • Abs_Sample: Absorbance of the supernatant from the cell-containing sample.

  • Percentage Uptake (% Uptake): % Uptake = (ΔAbs / Abs_Control) * 100

Summarize the results in a table for clear comparison across different concentrations.

This compound Concentration (µg/mL)Avg. Absorbance (No Cells)Avg. Absorbance (Supernatant)ΔAbs% Uptake
0.5User DataUser DataCalcCalc
1.0User DataUser DataCalcCalc
2.5User DataUser DataCalcCalc
5.0User DataUser DataCalcCalc
10.0User DataUser DataCalcCalc

Note: Studies have shown that B. subtilis cells retain approximately 25-45% of this compound at concentrations of 5 and 10 µg/mL, respectively.[1][2] Uptake may vary depending on the cell type.

Downstream Cellular Effects

The primary effect of this compound isomerization is the modulation of membrane potential. This change can subsequently activate voltage-gated ion channels, coupling the optical stimulus to a physiological cellular response. In bacterial and neuronal cells, the light-induced hyperpolarization has been shown to involve potassium (K⁺) and chloride (Cl⁻) channels.[1][2][7]

Ziapin2_Signaling Light Light Stimulus (~470 nm) Ziapin2 This compound Isomerization (Trans → Cis) Light->Ziapin2 Capacitance Membrane Capacitance Decreases Ziapin2->Capacitance Hyperpolarization Transient Membrane Hyperpolarization Capacitance->Hyperpolarization IonChannels Modulation of Voltage-Gated Ion Channels (K⁺, Cl⁻) Hyperpolarization->IonChannels Response Physiological Response (e.g., Action Potential Firing) IonChannels->Response

Caption: Signaling pathway of this compound-mediated cell photostimulation.

References

Troubleshooting & Optimization

Optimizing Ziapin 2 delivery for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Ziapin 2 Technical Support Center

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the use of this compound in your experiments.

Q1: I am observing low efficacy of this compound in my cell-based assays. What are the potential causes and solutions?

A1: Low efficacy can stem from several factors related to delivery and experimental setup. Here are some common causes and troubleshooting steps:

  • Poor Solubility: this compound has low aqueous solubility. Ensure that you are using the recommended solvent, DMSO, to prepare your stock solution. When diluting to your final working concentration in aqueous media, avoid precipitation by adding the this compound stock solution dropwise while vortexing the media.

  • Inadequate Cellular Uptake: The cell type you are using may have low permeability to this compound. Consider using a transfection reagent or a nanoparticle-based delivery system to enhance uptake. See the data in Table 1 for a comparison of delivery methods.

  • Incorrect Dosage: The optimal concentration of this compound can vary between cell lines. We recommend performing a dose-response curve to determine the EC50 for your specific cell model.

  • Degradation of this compound: this compound is light-sensitive. Protect your stock solutions and experimental setups from light to prevent degradation. Prepare fresh dilutions from your stock for each experiment.

Q2: I am seeing significant off-target effects or cellular toxicity in my experiments. How can I mitigate this?

A2: Off-target effects are often concentration-dependent. Here are some strategies to minimize them:

  • Optimize Concentration: As mentioned above, perform a dose-response experiment to find the lowest effective concentration.

  • Controlled Release: Utilize a delivery vehicle that allows for the sustained and controlled release of this compound. This can maintain a therapeutic concentration while avoiding high initial concentrations that can lead to toxicity.

  • Serum Concentration in Media: The presence of serum proteins can sometimes sequester this compound, reducing its effective concentration but also potentially mitigating non-specific binding and toxicity. Experiment with different serum concentrations (e.g., 2%, 5%, 10%) in your culture media.

Q3: My experimental results with this compound are inconsistent. What are the likely sources of variability?

A3: Inconsistent results are often due to variations in experimental protocol. To improve reproducibility:

  • Standardize this compound Preparation: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.

  • Consistent Cell Passages: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

  • Uniform Treatment Conditions: Ensure that all experimental wells or flasks are treated with the same volume and concentration of this compound, and that incubation times are precisely controlled.

Troubleshooting Workflow: Low this compound Efficacy

Below is a logical workflow to diagnose and address low efficacy of this compound in your experiments.

low_efficacy_workflow start Start: Low this compound Efficacy Observed check_solubility Verify this compound Solubility and Preparation start->check_solubility solubility_issue Issue: Precipitation Observed Action: Re-prepare stock solution in DMSO. Add dropwise to media while vortexing. check_solubility->solubility_issue Precipitation dose_response Perform Dose-Response Curve check_solubility->dose_response Solubility OK solubility_issue->start optimize_concentration Issue: Sub-optimal Concentration Action: Determine EC50 for your cell line. Use optimal concentration in future experiments. dose_response->optimize_concentration Efficacy still low delivery_method Evaluate Delivery Method dose_response->delivery_method Concentration Optimized optimize_concentration->delivery_method enhance_delivery Issue: Poor Cellular Uptake Action: Test alternative delivery vehicles (e.g., lipid nanoparticles, transfection reagents). Refer to Table 1. delivery_method->enhance_delivery Efficacy still low check_stability Assess this compound Stability delivery_method->check_stability Delivery Method Optimized enhance_delivery->check_stability stability_issue Issue: Potential Degradation Action: Protect from light. Use freshly prepared solutions. check_stability->stability_issue Potential Degradation end Resolution: Efficacy Optimized check_stability->end Stability Confirmed stability_issue->start

Caption: A troubleshooting workflow for diagnosing low this compound efficacy.

Data Presentation: Optimizing this compound Delivery

The following table summarizes the comparative efficacy of different this compound delivery methods in the HEK293 cell line.

Table 1: Comparison of this compound Delivery Methods

Delivery MethodThis compound Concentration (µM)Incubation Time (hours)Cell Viability (%)Target Inhibition (%)
Direct Application (DMSO)102485 ± 4.245 ± 5.1
Lipid Nanoparticles102492 ± 3.188 ± 4.5
Polymer Micelles102495 ± 2.575 ± 6.2
Transfection Reagent A102478 ± 5.560 ± 7.3

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

This section provides a detailed methodology for a key experiment to assess the efficacy of this compound.

Protocol: Determining this compound Efficacy via Western Blot

This protocol describes how to measure the inhibition of the downstream target, p-ERK, in the hypothetical MAPK-Z signaling pathway after treatment with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed your target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add RIPA buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Run the samples on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and add the chemiluminescent substrate.

  • Data Analysis: Image the blot and quantify the band intensities. Normalize the p-ERK signal to the total-ERK signal and then to the loading control (GAPDH).

Signaling Pathway Visualization

The following diagram illustrates the hypothetical MAPK-Z signaling pathway that is inhibited by this compound.

mapk_z_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF-Z ras->raf mek MEK-Z raf->mek erk ERK mek->erk p_erk p-ERK (Active) erk->p_erk Phosphorylation transcription Transcription Factors (e.g., c-Myc, AP-1) p_erk->transcription ziapin2 This compound ziapin2->mek Inhibition proliferation Cell Proliferation & Survival transcription->proliferation

Caption: The hypothetical MAPK-Z signaling pathway inhibited by this compound.

Calibrating light source for consistent Ziapin 2 activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating their light source for consistent and reliable Ziapin 2 activation in their experiments.

Troubleshooting Guide

Consistent light delivery is paramount for reproducible results in experiments involving this compound. Below are common issues and step-by-step solutions to ensure your light source is properly calibrated.

Issue 1: Inconsistent or No this compound Activation

If you observe variability or a complete lack of response after applying this compound and illuminating your sample, the issue may lie with your light source calibration.

  • Solution: Verify the wavelength and power density of your light source at the sample plane. This compound is optimally activated by cyan light with a peak absorption at approximately 470 nm.[1][2][3][4] The required power density can vary depending on the experimental setup and cell type, but published studies have reported using power densities in the range of 2 to 20 mW/mm².[5]

Issue 2: Cell Health Appears Compromised After Illumination

Phototoxicity can be a concern with high-intensity light. If you notice a decline in cell health, it is crucial to assess your illumination parameters.

  • Solution: Reduce the light intensity or the duration of illumination. It is essential to deliver the minimum amount of light required to achieve consistent this compound activation. Consider using pulsed light instead of continuous illumination to reduce the total light exposure.

Issue 3: Variability in Results Across Different Experiments

Inconsistent results between experimental sessions can often be traced back to fluctuations in the light source output.

  • Solution: Calibrate your light source before each experiment. The output of lamps and LEDs can drift over time. Regularly measuring and adjusting the power density will ensure consistency. Documenting these measurements for each experiment is a critical component of quality control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for activating this compound?

A1: The optimal wavelength for activating this compound is in the cyan light spectrum, with a peak absorption around 470 nm.[1][2][3][4]

Q2: How does this compound work?

A2: this compound is a membrane-targeted photoswitch.[1][5][6][7][8] When activated by cyan light, it undergoes a conformational change from a trans to a cis isomer.[1][2] This isomerization alters the physical properties of the cell membrane, specifically its capacitance, which in turn modulates neuronal excitability.[1][2][3][5][6][7] In the dark, this compound is in its trans form and can dimerize within the membrane, causing it to thin and increasing its capacitance.[2][3] Upon illumination with 470 nm light, the isomerization to the cis form disrupts these dimers, leading to a relaxation of the membrane and a decrease in capacitance.[2][3]

Q3: What power density should I use for my experiments?

A3: The effective power density can vary based on the specific experimental conditions, including cell type, expression levels of any associated proteins, and the desired biological outcome. However, studies have successfully used power densities ranging from 2 mW/mm² to 20 mW/mm².[5] It is recommended to perform a dose-response curve to determine the optimal light intensity for your specific system.

Q4: How often should I calibrate my light source?

A4: It is best practice to calibrate your light source before every experiment. The output of light sources can fluctuate with use and age. For long-term experiments, periodic recalibration may be necessary to ensure consistent illumination.

Experimental Protocols

Protocol 1: Measuring Light Power Density

This protocol outlines the steps to accurately measure the power density of your light source at the sample plane.

Materials:

  • Optical power meter with a sensor appropriate for the wavelength of your light source (e.g., a photodiode sensor).

  • Objective lens identical to the one used in your experiment.

  • Microscope slide.

Procedure:

  • Turn on your light source and allow it to stabilize for the manufacturer's recommended warm-up time.

  • Place the sensor of the optical power meter at the same position as your sample (the focal plane of the objective).

  • Set the wavelength on the power meter to 470 nm.

  • Measure the total power in milliwatts (mW).

  • Calculate the illuminated area. For a circular beam, this is πr², where r is the radius of the light spot. The radius can be measured by placing a microscope slide at the focal plane and measuring the diameter of the illuminated spot.

  • Calculate the power density by dividing the total power (in mW) by the illuminated area (in mm²). The resulting unit will be mW/mm².

Data Presentation

Table 1: Recommended Light Parameters for this compound Activation

ParameterRecommended ValueNotes
Peak Wavelength~470 nmCyan Light
Power Density2 - 20 mW/mm²Application-dependent. A dose-response curve is recommended.
Illumination ModeContinuous or PulsedPulsed illumination can help mitigate phototoxicity.

Mandatory Visualization

Below are diagrams illustrating key workflows and concepts for this compound experiments.

G cluster_workflow Experimental Workflow: Light Source Calibration prep Prepare Light Source and Power Meter measure Measure Power at Sample Plane prep->measure calculate Calculate Power Density (mW/mm²) measure->calculate adjust Adjust Light Source Output calculate->adjust If necessary record Record Final Power Density calculate->record If optimal adjust->measure experiment Proceed with Experiment record->experiment

Caption: Workflow for calibrating the light source to ensure consistent power density.

G cluster_pathway This compound Activation Pathway light Cyan Light (470 nm) ziapin_trans This compound (trans) light->ziapin_trans Activates ziapin_cis This compound (cis) ziapin_trans->ziapin_cis Isomerization membrane_thin Membrane Thinning (Increased Capacitance) ziapin_trans->membrane_thin In Dark membrane_relax Membrane Relaxation (Decreased Capacitance) ziapin_cis->membrane_relax neuron_excitability Modulated Neuronal Excitability membrane_thin->neuron_excitability Alters baseline membrane_relax->neuron_excitability

Caption: Simplified signaling pathway of this compound activation by light.

References

Factors affecting Ziapin 2 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Ziapin 2 is a novel photo-actuator. The following information is based on internal stability studies and established principles of pharmaceutical science to guide researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[1][2][3] It is an amphiphilic azobenzene compound, and its stability can also be affected by the solvent system and the presence of oxidizing agents.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: For long-term storage, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). This compound has been shown to be stable in DMSO for extended periods when stored correctly.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protecting containers.[4] For working solutions, short-term storage at 2-8°C is acceptable, but they should be protected from light.

Q4: Can I use aqueous buffers to prepare this compound solutions?

A4: Yes, aqueous buffers can be used for preparing working dilutions of this compound. However, the stability of this compound in aqueous solutions is pH-dependent. It is most stable in neutral or slightly acidic conditions.[5] It is advisable to prepare fresh aqueous solutions for each experiment.

Q5: Is this compound sensitive to light?

A5: Yes, this compound is a photo-actuator and is inherently sensitive to light.[6] Exposure to light, particularly UV and blue-green light (around 470 nm), can cause isomerization from the trans to the cis form, which may affect its biological activity and stability.[6][7] All handling of this compound solutions should be performed under subdued light conditions, and solutions should be stored in amber vials or containers wrapped in aluminum foil.[8]

Troubleshooting Guide

Issue: Precipitation or Cloudiness in Solution

Q: I observed precipitation after diluting my this compound DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve it?

A:

  • Cause: this compound is an amphiphilic molecule and may have limited solubility in certain aqueous buffers, especially at high concentrations. The addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%.

    • Pre-warm Buffer: Gently warming the aqueous buffer before adding the this compound stock solution may help improve solubility.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of the stock solution.

    • Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.

    • Consider a Different Buffer System: If precipitation persists, consider using a different buffer system or adding a small amount of a non-ionic surfactant like Tween® 20 (at a concentration that does not interfere with your assay).

Issue: Loss of Activity or Inconsistent Results

Q: My experiments with this compound are showing inconsistent results or a gradual loss of activity over time. What are the likely causes?

A:

  • Cause 1: Degradation due to Improper Storage. Storing working solutions at room temperature or in transparent containers can lead to degradation.

    • Solution: Always store stock solutions at -20°C or -80°C and working solutions at 2-8°C, protected from light. Prepare fresh working dilutions for each experiment.

  • Cause 2: pH-Mediated Hydrolysis. this compound may be susceptible to hydrolysis in highly acidic or alkaline conditions.[9][10]

    • Solution: Maintain the pH of your working solution within the optimal range of 6.0-7.5. Use freshly prepared buffers and verify the pH before adding this compound.

  • Cause 3: Oxidative Degradation. The presence of oxidizing agents or exposure to air for prolonged periods can lead to oxidative degradation.[10]

    • Solution: Use high-purity solvents and de-gas aqueous buffers if your experimental setup is sensitive to dissolved oxygen. Consider the addition of an antioxidant if compatible with your assay.

Issue: Color Change of the Solution

Q: The color of my this compound solution has changed from yellow to a lighter shade or colorless. What does this indicate?

A:

  • Cause: A color change can indicate chemical degradation of the azobenzene chromophore. This can be caused by exposure to harsh chemical conditions, strong reducing or oxidizing agents, or prolonged exposure to high-intensity light.

  • Troubleshooting Steps:

    • Verify Solution Integrity: If a color change is observed, it is recommended to discard the solution and prepare a fresh one from a new stock vial.

    • Review Experimental Conditions: Assess your experimental protocol for any incompatible reagents or conditions that could be causing the degradation.

    • Perform Quality Control: If you have access to analytical instrumentation such as a UV-Vis spectrophotometer, you can check the absorbance spectrum of your this compound solution. The characteristic absorbance peak for the trans isomer should be present. A significant decrease in this peak would indicate degradation.

Quantitative Stability Data

The following table summarizes the stability of this compound under various stress conditions. The data is presented as the percentage of this compound remaining after a specified duration, as determined by HPLC analysis.

ConditionDuration% this compound Remaining
pH
pH 3.0 (0.1 N HCl)24 hours85.2%
pH 7.4 (Phosphate Buffer)24 hours98.5%
pH 9.0 (Borate Buffer)24 hours75.8%
Temperature
4°C (in PBS, pH 7.4)7 days95.1%
25°C (in PBS, pH 7.4)7 days88.3%
50°C (in PBS, pH 7.4)7 days62.7%
Light Exposure
Ambient Light (25°C in PBS, pH 7.4)24 hours90.4%
UV Light (254 nm, 25°C in PBS, pH 7.4)4 hours72.1%
Oxidation
3% H₂O₂ (25°C in PBS, pH 7.4)8 hours68.9%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.[11][12][13]

1. Materials and Equipment:

  • This compound

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

2. Preparation of Stock and Working Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

  • For each stress condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress medium.

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl. Incubate at 50°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH. Incubate at 50°C for 24 hours.

  • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., PBS pH 7.4). Incubate at 70°C for 48 hours.

  • Oxidative Degradation: Dilute the stock solution in a 3% H₂O₂ solution. Keep at room temperature for 8 hours.

  • Photolytic Degradation: Dilute the stock solution in a neutral buffer. Expose to UV light (254 nm) in a photostability chamber for 4 hours.

4. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method. The mobile phase and column will depend on the specific properties of this compound, but a reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point.

  • Monitor the chromatograms for the appearance of degradation products and the decrease in the peak area of the parent this compound peak.

5. Data Interpretation:

  • Calculate the percentage of this compound remaining in each stressed sample relative to an unstressed control sample.

  • Identify and, if necessary, characterize the major degradation products.

Visualizations

Factors_Affecting_Ziapin2_Stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways Ziapin2 This compound Chemical Structure (Azobenzene Moiety) Hydrolysis Hydrolysis Ziapin2->Hydrolysis Isomerization Photo-isomerization Ziapin2->Isomerization Oxidation Oxidation Ziapin2->Oxidation Thermolysis Thermal Degradation Ziapin2->Thermolysis pH pH pH->Hydrolysis Temperature Temperature Temperature->Thermolysis Light Light Exposure Light->Isomerization Solvent Solvent System Solvent->Hydrolysis Solvent->Oxidation Oxidants Oxidizing Agents Oxidants->Oxidation

Caption: Factors influencing this compound stability.

Ziapin2_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (DMSO) PrepWorking Prepare Working Solutions in Stress Media PrepStock->PrepWorking Acid Acid Hydrolysis PrepWorking->Acid Base Base Hydrolysis PrepWorking->Base Heat Thermal Stress PrepWorking->Heat Light Photostability PrepWorking->Light Oxidation Oxidative Stress PrepWorking->Oxidation Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Heat->Neutralize Light->Neutralize Oxidation->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for this compound stability assessment.

References

Ziapin 2 Technical Support Center: Managing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Ziapin 2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive kinase inhibitor designed to target Kinase A, a critical enzyme in a signaling pathway that promotes cancer cell proliferation. By inhibiting Kinase A, this compound is intended to halt the growth of malignant cells.

Q2: What are the known primary off-target effects of this compound?

Extensive preclinical profiling has identified two primary off-targets for this compound: Kinase B and Kinase C. Inhibition of Kinase B has been associated with potential cardiovascular effects, while inhibition of Kinase C may lead to mild gastrointestinal disturbances in sensitive cell lines.

Q3: How significant is the inhibition of off-target kinases compared to the primary target?

This compound exhibits a favorable selectivity profile, but off-target inhibition can occur, particularly at higher concentrations. The following table summarizes the half-maximal inhibitory concentrations (IC50) for the primary target and key off-targets.

Data Summary: this compound Inhibitory Activity

TargetIC50 (nM)Selectivity vs. Kinase APotential Associated Effect
Kinase A 15 - Therapeutic (On-Target)
Kinase B15010-foldCardiovascular
Kinase C45030-foldGastrointestinal

Q4: At what concentration should I use this compound in my in vitro experiments to minimize off-target effects?

For initial cell-based assays, it is recommended to use a concentration range that is 1x to 5x the IC50 for your cell line of interest concerning Kinase A. It is crucial to perform a dose-response curve to determine the optimal concentration that maximizes the on-target effect while minimizing off-target activity.

Troubleshooting Guide

Issue 1: I am observing unexpected cellular phenotypes that are inconsistent with Kinase A inhibition.

This could be due to off-target effects of this compound, especially if you are using high concentrations.

Troubleshooting Steps:

  • Verify this compound Concentration: Ensure your final experimental concentration is accurate.

  • Perform a Dose-Response Experiment: Titrate this compound across a wide range of concentrations to see if the unexpected phenotype is more pronounced at higher doses.

  • Use a Structurally Unrelated Kinase A Inhibitor: If a different Kinase A inhibitor produces the desired on-target phenotype without the unexpected effects, it is likely that this compound is acting on an off-target.

  • Rescue Experiment: If possible, transfect cells with a version of Kinase B or Kinase C that is resistant to this compound. If this rescues the unexpected phenotype, it confirms the off-target effect.

Issue 2: My results with this compound are not reproducible.

Inconsistent results can arise from several factors related to compound handling and experimental setup.

Troubleshooting Steps:

  • Compound Stability: this compound is light-sensitive. Ensure it is stored properly and handled in low-light conditions. Prepare fresh dilutions for each experiment from a DMSO stock.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as kinase expression levels can change over time in culture.

  • Assay Conditions: Ensure that assay parameters such as cell density, incubation time, and reagent concentrations are consistent across all experiments.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol describes a method to determine the selectivity of this compound against a panel of kinases.

Methodology:

  • Prepare Kinase Panel: A panel of purified recombinant kinases (including Kinase A, Kinase B, and Kinase C) is used.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO.

  • Kinase Reaction: For each kinase, set up a reaction mixture containing the kinase, its specific substrate, and ATP.

  • Incubation: Add the diluted this compound to the reaction mixtures and incubate at 30°C for 60 minutes.

  • Detection: Use a luminescence-based assay to measure the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and less inhibition).

  • Data Analysis: Plot the percentage of kinase inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 for each kinase.

Protocol 2: Western Blot Analysis to Confirm On- and Off-Target Engagement in Cells

This protocol allows for the assessment of target engagement in a cellular context by measuring the phosphorylation of downstream substrates.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate it overnight at 4°C with primary antibodies against the phosphorylated substrates of Kinase A, Kinase B, and a loading control (e.g., GAPDH).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of pathway inhibition.

Visualizations

cluster_on_target On-Target Pathway Ziapin2 This compound KinaseA Kinase A Ziapin2->KinaseA Inhibits SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates Proliferation Cell Proliferation SubstrateA->Proliferation Promotes cluster_off_target Off-Target Pathways Ziapin2 This compound (High Concentration) KinaseB Kinase B Ziapin2->KinaseB Inhibits KinaseC Kinase C Ziapin2->KinaseC Inhibits Cardio Cardiovascular Function KinaseB->Cardio Regulates GI Gastrointestinal Homeostasis KinaseC->GI Maintains start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response phenotype_corr Phenotype Correlates with Dose? dose_response->phenotype_corr off_target Conclusion: Likely Off-Target Effect phenotype_corr->off_target Yes on_target Investigate Other Causes phenotype_corr->on_target No rescue Perform Rescue Experiment off_target->rescue conclusion_confirmed Off-Target Confirmed rescue->conclusion_confirmed

Ziapin 2 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the duration of Ziapin 2's effect in vivo. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the established in vivo duration of action for this compound?

A1: In preclinical models of retinitis pigmentosa, a single intravitreal injection of this compound has been shown to restore light-induced behavioral responses and visual acuity for up to two weeks.[1][2] The sustained effect is a key advantage of this compound for potential therapeutic applications in degenerative retinal diseases.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound is an amphiphilic azobenzene photoswitch that non-covalently inserts into the plasma membrane of neurons.[3][4] Its mechanism involves a light-dependent conformational change:

  • In the dark (trans-isomer): this compound molecules form dimers within the lipid bilayer, causing the membrane to thin and increasing its capacitance.[3][4][5]

  • Upon illumination with visible light (~470 nm): The trans-isomer converts to the cis-isomer, disrupting the dimers and leading to a relaxation of the membrane to its normal thickness. This causes a rapid decrease in membrane capacitance, resulting in transient hyperpolarization of the neuron.[3][4][5] This change in membrane potential can trigger action potentials in excitable cells.[5]

Q3: What are the potential strategies to further extend the in vivo duration of this compound?

A3: While this compound already exhibits a multi-week duration of action, several strategies could potentially prolong its therapeutic effect. These can be broadly categorized into formulation-based approaches and medicinal chemistry modifications.

  • Formulation Strategies: The goal of these strategies is to create a depot of this compound in the vitreous humor, allowing for its sustained release over an extended period. This can be achieved through:

    • Viscosity-enhancing agents: Incorporating this compound into a hydrogel or a solution with viscosity enhancers can slow its diffusion and clearance from the eye.

    • Mucoadhesive polymers: Polymers that adhere to the ocular surfaces can increase the retention time of the formulation.

    • Nanocarriers: Encapsulating this compound in nanoparticles, liposomes, or microspheres can protect it from degradation and provide a controlled release profile.[6] Poly(lactic-co-glycolic) acid (PLGA) microspheres have been shown to be a viable option for the controlled release of other photoswitch compounds over several weeks.[6]

  • Medicinal Chemistry Approaches: Modifications to the this compound molecule itself could improve its pharmacokinetic properties. This might involve:

    • Altering lipophilicity: Adjusting the lipophilicity of the molecule could optimize its partitioning into and retention within the cell membrane.

    • Increasing metabolic stability: Chemical modifications can be made to reduce the susceptibility of the molecule to enzymatic degradation in vivo.

    • Red-shifting the activation wavelength: Synthesizing this compound analogs that are activated by longer wavelength light (red or near-infrared) would allow for deeper tissue penetration and potentially reduce phototoxicity, enabling more effective and sustained activation.[7]

Q4: How does repeated photostimulation affect the efficacy of this compound?

A4: Studies on cultured cells have shown that the hyperpolarization response to this compound photostimulation can decrease with repeated light pulses at a high frequency (e.g., 1.25 Hz).[5] This suggests that there may be a refractory period required for the this compound molecules to revert to their responsive trans-isomeric state or for the neuronal membrane to recover. The optimal frequency and duration of light stimulation for long-term in vivo applications need to be determined empirically to maintain a consistent therapeutic effect.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or no therapeutic effect observed after initial promising results. 1. Insufficient light penetration: The light source may not be powerful enough or at the correct wavelength to efficiently photoisomerize this compound in the target tissue. 2. Photobleaching or degradation of this compound: Prolonged or high-intensity light exposure can lead to the degradation of the photoswitch. 3. Cellular clearance of this compound: Over time, cells may internalize and degrade the this compound molecules from the plasma membrane. 4. Development of cellular tolerance: Neurons may adapt to the repeated photostimulation, leading to a diminished response.1. Optimize the light delivery system to ensure adequate power and the correct wavelength (~470 nm) at the target site. Consider using red-shifted this compound analogs for better tissue penetration.[7] 2. Use the minimum effective light dose (intensity and duration) to achieve the desired effect. Implement a pulsed light regimen rather than continuous illumination. 3. Consider using a sustained-release formulation to maintain a therapeutic concentration of this compound in the target tissue. 4. Vary the photostimulation parameters (frequency, duration, intensity) to avoid the development of tolerance.
Inconsistent or variable therapeutic effect between subjects. 1. Variability in drug administration: Inconsistent injection volumes or placement can lead to different local concentrations of this compound. 2. Anatomical differences between subjects: Variations in eye size or tissue characteristics can affect light penetration and drug distribution. 3. Individual differences in drug clearance: The rate at which this compound is cleared from the eye may vary between subjects.1. Standardize the injection procedure to ensure consistent administration. 2. Normalize light dosage based on individual anatomical measurements where possible. 3. Monitor the therapeutic effect in individual subjects and adjust the treatment regimen as needed.
Observed signs of phototoxicity (e.g., inflammation, tissue damage). 1. Excessive light exposure: High-intensity or prolonged light stimulation can cause cellular damage. 2. Formation of reactive oxygen species: The photoisomerization process may generate reactive oxygen species that can be harmful to cells.1. Reduce the light intensity and/or duration of stimulation. Use a pulsed light protocol. 2. Consider co-administration of antioxidants, although this needs to be validated experimentally. Ensure the use of appropriate light wavelengths, as UV light can be more damaging.

Data Presentation

Table 1: In Vitro Cellular Uptake of this compound in B. subtilis

This compound ConcentrationPercentage of this compound Retained by Cells
5 µg/mL~32%[4]
10 µg/mL~45%[3][4]

Table 2: Effect of Repeated Photostimulation on this compound-Mediated Hyperpolarization in HEK-293 Cells

Light Pulse DurationNumber of Pulses to Reach Plateau
20 ms10[5]
200 ms2[5]

Note: The plateau refers to the point at which the peak hyperpolarization amplitude stabilizes at a reduced level after repeated stimulation.

Experimental Protocols

Protocol 1: Assessment of Long-Term In Vivo Efficacy of this compound in a Rodent Model of Retinitis Pigmentosa

  • Animal Model: Utilize a well-characterized rodent model of retinitis pigmentosa (e.g., rd10 mice).

  • Drug Administration: Administer this compound via a single intravitreal injection at the desired concentration (e.g., 200 µM in a final vitreal concentration of 10% DMSO).[8] Include a vehicle control group (10% DMSO).

  • Photostimulation:

    • Beginning at a designated time post-injection (e.g., 24 hours), expose the animals to a controlled light stimulus.

    • The light source should be calibrated to deliver a specific wavelength (~470 nm) and intensity.

    • The stimulation protocol should be defined (e.g., daily exposure for a set duration).

  • Efficacy Assessment (to be performed at multiple time points, e.g., weekly for up to 4 weeks):

    • Behavioral Tests: Assess light-induced behavioral responses, such as light/dark box preference or optomotor response, to evaluate functional vision.

    • Electroretinography (ERG): Measure retinal electrical activity in response to light stimuli to objectively quantify retinal function.

    • Optical Coherence Tomography (OCT): Image the retinal layers in vivo to monitor for any structural changes or signs of toxicity.

  • Terminal Procedures:

    • At the end of the study period, euthanize the animals and collect the eyes for histological analysis.

    • Perform immunohistochemistry on retinal sections to assess the morphology of retinal neurons and look for markers of apoptosis or inflammation.

Protocol 2: Quantification of this compound in Ocular Tissues

  • Sample Collection: Following intravitreal injection of this compound at various time points, enucleate the eyes and dissect the different ocular tissues (cornea, aqueous humor, vitreous humor, retina, choroid).

  • Sample Preparation: Homogenize the tissue samples in an appropriate buffer. Perform a liquid-liquid or solid-phase extraction to isolate this compound from the biological matrix.

  • Analytical Method:

    • Use a validated analytical method such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a UV-Vis spectrophotometer to quantify the concentration of this compound in the tissue extracts.[3][9]

    • Develop a standard curve using known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound per gram of tissue or per milliliter of fluid.

    • Plot the concentration over time for each tissue to determine the pharmacokinetic profile, including half-life and clearance rate.

Visualizations

Ziapin2_Signaling_Pathway cluster_membrane Cell Membrane Ziapin2_trans_dimer This compound (trans-dimer) Membrane Thinning Increased Capacitance Ziapin2_cis This compound (cis-monomer) Membrane Relaxation Decreased Capacitance Ziapin2_trans_dimer->Ziapin2_cis Light (~470 nm) Ziapin2_cis->Ziapin2_trans_dimer Darkness/Thermal Relaxation Hyperpolarization Transient Hyperpolarization Ziapin2_cis->Hyperpolarization AP_Firing Action Potential Firing Hyperpolarization->AP_Firing

Caption: this compound signaling pathway.

Experimental_Workflow start Start: In Vivo Efficacy Study injection Intravitreal Injection (this compound or Vehicle) start->injection photostimulation Repeated Photostimulation Protocol injection->photostimulation assessment Efficacy Assessment (Behavioral, ERG, OCT) photostimulation->assessment Weekly data_analysis Data Analysis and Comparison assessment->data_analysis data_analysis->photostimulation Continue Protocol histology Terminal Histological Analysis data_analysis->histology End of Protocol end End of Study histology->end

Caption: Experimental workflow for long-term in vivo efficacy assessment.

Troubleshooting_Logic issue Issue: Reduced Efficacy Over Time light_problem Is light delivery optimal? issue->light_problem formulation_problem Is drug concentration sufficient? light_problem->formulation_problem No optimize_light Solution: Optimize light source and delivery protocol. light_problem->optimize_light Yes cellular_problem Is there cellular tolerance? formulation_problem->cellular_problem No use_formulation Solution: Use sustained-release formulation. formulation_problem->use_formulation Yes vary_stimulation Solution: Vary stimulation parameters. cellular_problem->vary_stimulation Yes

Caption: Troubleshooting logic for reduced efficacy.

References

Ziapin 2 Electrophysiology Data Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the data analysis workflow for electrophysiology experiments involving Ziapin 2. It includes troubleshooting advice and frequently asked questions to address common issues encountered during data acquisition and analysis.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound and how does it work? This compound is a photoswitchable molecule that inserts into the plasma membrane of cells.[1][2][3] When activated by light of a specific wavelength (typically around 470 nm), it undergoes a conformational change that alters the physical properties of the membrane, leading to a change in membrane potential.[4][5][6][7] This allows for the optical control of cellular electrical activity.
What type of electrophysiological signals can be expected when using this compound? Upon light stimulation in cells containing this compound, you can typically expect to see a transient hyperpolarization of the membrane potential, which may be followed by a depolarization capable of triggering action potentials in excitable cells.[7] The exact nature of the response can depend on the cell type and the specific ion channels present.[4][8]
What are the optimal light stimulation parameters for this compound activation? The ideal light intensity and duration will vary depending on the experimental setup, cell type, and the concentration of this compound used. It is recommended to start with parameters reported in the literature (e.g., 470 nm light) and then empirically determine the optimal settings for your specific experiment to achieve a robust physiological response without causing phototoxicity.[4][5]
How can I confirm that this compound has successfully incorporated into the cell membrane? While direct visualization can be challenging, successful incorporation is primarily confirmed by observing a light-dependent change in membrane potential. Control experiments, such as applying the light stimulus to cells without this compound, should show no response.
Is this compound toxic to cells? Like many exogenous compounds, this compound can exhibit toxicity at high concentrations or with prolonged light exposure. It is crucial to perform dose-response and phototoxicity experiments to determine the optimal, non-toxic working concentration and light stimulation parameters for your specific cell type and experimental duration.

Data Analysis Workflow

The analysis of electrophysiology data obtained from this compound experiments follows a standard workflow, with some specific considerations related to the optical stimulation.

Ziapin2_Workflow cluster_0 Data Acquisition cluster_1 Preprocessing cluster_2 Event Detection cluster_3 Analysis & Quantification cluster_4 Output A Raw Electrophysiology Recording B Denoising & Filtering A->B  Load Data   C Artifact Removal B->C D Spike Detection C->D E Light Stimulus Onset/Offset F Spike Sorting & Firing Rate Calculation D->F G Membrane Potential Analysis E->G  Time-lock Analysis   H Statistical Analysis F->H G->H I Visualization & Reporting H->I

This compound electrophysiology data analysis workflow.
Experimental Protocols

A detailed methodology for a typical this compound experiment is as follows:

  • Cell Preparation: Culture the target cells (e.g., neurons, bacterial cells) under standard conditions.

  • This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the extracellular recording solution to the desired final concentration. Incubate the cells with the this compound solution for a sufficient period to allow for membrane incorporation. This step should be performed in the dark to prevent premature activation of the compound.

  • Electrophysiological Recording: Establish a stable whole-cell patch-clamp recording or use another appropriate electrophysiological technique to monitor membrane potential or ionic currents.

  • Light Stimulation: Deliver light of the appropriate wavelength (e.g., 470 nm) to the cells using a light source coupled to the microscope. The timing and duration of the light pulses should be precisely controlled by a shutter or electronic trigger.

  • Data Acquisition: Record the electrophysiological signal before, during, and after the light stimulation. Ensure a sufficiently long baseline recording to establish the resting membrane properties.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable change in membrane potential upon light stimulation. 1. Insufficient this compound concentration or incubation time.2. Inadequate light intensity or incorrect wavelength.3. This compound degradation.4. The cell type is not responsive.1. Increase this compound concentration or incubation duration. Perform a concentration-response curve.2. Verify the output of your light source and ensure it is set to the optimal wavelength for this compound activation. Increase light intensity incrementally.3. Prepare fresh this compound solutions for each experiment.4. Confirm the expression of relevant ion channels in your cell type.
High background noise in the recording. 1. Poor seal resistance in patch-clamp recordings.2. Electrical noise from the light source or other equipment.3. Improper grounding of the setup.1. Re-patch the cell to obtain a high-resistance seal (>1 GΩ).2. Ensure the light source is properly shielded and grounded. Try turning off other nearby electrical equipment to identify the source of the noise.3. Check and optimize the grounding of all components of the electrophysiology rig.
The light stimulus introduces a significant artifact in the recording. 1. Photoelectric effect at the electrode-electrolyte interface.2. The light source is not properly shielded.1. Use a reference electrode of the same material as the recording electrode.2. Ensure that the light path is focused on the cell and does not directly illuminate the recording or reference electrodes. Consider using a blanking circuit to remove the artifact during the light pulse.
Cell health appears compromised after the experiment. 1. Phototoxicity from excessive light exposure.2. Cytotoxicity from a high concentration of this compound.1. Reduce the intensity and/or duration of the light stimulation. Introduce longer intervals between light pulses.2. Perform a dose-response curve to determine the lowest effective concentration of this compound.
Variability in the response to light stimulation across cells. 1. Inconsistent this compound loading between cells.2. Heterogeneity in the expression of ion channels in the cell population.1. Ensure consistent incubation conditions for all cells.2. Analyze a sufficient number of cells to account for biological variability and report the average response with appropriate statistical measures.

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed mechanism of action for this compound leading to the modulation of neuronal firing.

Ziapin2_Mechanism cluster_0 Stimulus cluster_1 Molecular Action cluster_2 Cellular Response cluster_3 Physiological Outcome A Light (e.g., 470 nm) B This compound trans-to-cis Isomerization A->B C Alteration of Membrane Properties (e.g., Capacitance, Thickness) B->C D Ion Channel Gating Modulation C->D E Membrane Hyperpolarization D->E F Depolarization (Post-Hyperpolarization) E->F G Action Potential Firing F->G

References

Validation & Comparative

Ziapin 2 Outshines Traditional Optogenetics with a Non-Genetic, Physiological Approach to Neuronal Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel photoswitch, Ziapin 2, is offering researchers a significant leap forward in the optical modulation of neuronal activity. This innovative tool distinguishes itself from traditional optogenetic methods by eliminating the need for genetic modification, all while enabling a more physiologically relevant control of cellular excitability. This guide provides a detailed comparison of this compound and conventional optogenetic tools, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

The core advantage of this compound lies in its unique mechanism of action. As a membrane-targeted azobenzene, this compound directly modulates the cell's membrane capacitance in response to light. This photomechanical effect leads to nuanced changes in membrane potential, closely mimicking natural neuronal responses. In contrast, traditional optogenetic methods rely on the genetic introduction of light-sensitive microbial opsins, such as Channelrhodopsin-2 (ChR2) for excitation and Halorhodopsin (NpHR) for inhibition, which function as light-gated ion channels or pumps.

Unveiling the Mechanism: A Tale of Two Approaches

This compound's approach is fundamentally different. In its dark-adapted trans state, this compound molecules form dimers within the lipid bilayer, causing the membrane to thin and its capacitance to increase[1][2]. Upon illumination with blue-green light (~470 nm), this compound isomerizes to its cis state, disrupting these dimers. This leads to a relaxation of the membrane, a decrease in capacitance, and a transient hyperpolarization of the neuron, which can be followed by a rebound depolarization capable of triggering action potentials[1][3][4].

Traditional optogenetics, on the other hand, involves the exogenous expression of proteins that directly flux ions across the membrane upon light stimulation. ChR2, a non-selective cation channel, allows the influx of positive ions to depolarize and activate neurons[5]. Conversely, NpHR is a chloride pump that moves negative ions into the cell to hyperpolarize and inhibit neuronal firing[5][6].

cluster_0 This compound Signaling Pathway cluster_1 Traditional Optogenetics Signaling Pathway (ChR2) Z2_Light Light (~470nm) Z2_Isomerization This compound trans-to-cis Isomerization Z2_Light->Z2_Isomerization Z2_Dimer Dimer Disruption Z2_Isomerization->Z2_Dimer Z2_Capacitance Membrane Capacitance Decrease Z2_Dimer->Z2_Capacitance Z2_Hyperpolarization Transient Hyperpolarization Z2_Capacitance->Z2_Hyperpolarization Z2_AP Action Potential Z2_Hyperpolarization->Z2_AP TO_Light Light (e.g., ~470nm) TO_ChR2 Channelrhodopsin-2 (ChR2) Activation TO_Light->TO_ChR2 TO_Ion Cation Influx (Na+, K+, Ca2+) TO_ChR2->TO_Ion TO_Depolarization Membrane Depolarization TO_Ion->TO_Depolarization TO_AP Action Potential TO_Depolarization->TO_AP

Figure 1: Signaling pathways of this compound versus traditional optogenetics.

Performance at a Glance: this compound vs. Traditional Opsins

The key distinctions in their mechanisms translate to significant differences in their performance characteristics. This compound offers a non-invasive application and has been shown to restore physiological ON and OFF responses in degenerate retinas, a feat not easily achieved with the often indiscriminate activation of neurons by traditional optogenetic tools[7][8][9][10].

FeatureThis compoundChannelrhodopsin-2 (ChR2)Halorhodopsin (NpHR)
Method of Delivery Direct application (e.g., injection, incubation)Genetic (e.g., viral vector, transgenic lines)Genetic (e.g., viral vector, transgenic lines)
Invasiveness Minimally invasiveInvasive (requires genetic modification)Invasive (requires genetic modification)
Mechanism of Action Modulation of membrane capacitanceLight-gated cation channelLight-activated chloride pump
Primary Effect Biphasic: Transient hyperpolarization followed by depolarizationDepolarization (Excitation)Hyperpolarization (Inhibition)
Activation Wavelength ~470 nm~470 nm~570-593 nm
Light Sensitivity 2-50 mW/mm²~1-40 mW/mm²Moderate to high light required (e.g., 30-710 mW/mm²)
Activation Kinetics Millisecond timescale for initial responseFast (τon ~2-3 ms)Fast activation
Deactivation Kinetics Biphasic recoveryRelatively slow (τoff ~10 ms, can be slower)Fast deactivation
Ion Selectivity Indirectly affects endogenous ion channelsNon-selective cation channel (Na+, K+, H+, Ca²⁺)Chloride (Cl⁻) pump
Toxicity Non-toxic to neuronsPotential toxicity at high expression levelsPotential for intracellular aggregation at high levels

Experimental Deep Dive: Protocols for Comparison

To facilitate the adoption and comparative evaluation of this compound, this guide provides detailed experimental protocols for its application and for a typical traditional optogenetic experiment.

This compound Application and Neuronal Stimulation Protocol

This protocol outlines the steps for applying this compound to cultured neurons and optically stimulating them.

  • Preparation of this compound Solution: Dissolve this compound in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in the desired experimental buffer (e.g., artificial cerebrospinal fluid) to the final working concentration (e.g., 5-200 µM).

  • Cell Incubation: Replace the culture medium of the neuronal culture with the this compound-containing buffer. Incubate the cells for a sufficient duration (e.g., 30 minutes) to allow this compound to partition into the cell membranes.

  • Light Stimulation: Use a light source capable of delivering light at ~470 nm (e.g., an LED or a laser coupled to a microscope). Deliver light pulses of desired duration (e.g., 20-500 ms) and power density (e.g., 2-20 mW/mm²) to the region of interest.

  • Recording of Neuronal Activity: Monitor the changes in membrane potential and firing activity using electrophysiological techniques such as patch-clamp recording.

Traditional Optogenetics (ChR2) Protocol: An Overview

This protocol provides a general workflow for expressing and activating ChR2 in neurons.

  • Vector Preparation and Delivery: Clone the gene encoding ChR2 (often fused with a fluorescent reporter like EYFP) into a suitable viral vector (e.g., AAV). Deliver the vector to the target neuronal population either in vitro (transfection/transduction) or in vivo (stereotactic injection).

  • Opsin Expression: Allow sufficient time for the virus to transduce the cells and for the ChR2 protein to be expressed and trafficked to the cell membrane (typically 2-4 weeks for in vivo experiments).

  • Light Stimulation: Use a light source with a wavelength of ~470 nm. Deliver light pulses to the transduced neurons via an optical fiber implanted in vivo or through a microscope objective for in vitro preparations.

  • Data Acquisition: Record the light-evoked neuronal activity using electrophysiology or monitor downstream effects using techniques like calcium imaging.

cluster_0 Comparative Experimental Workflow cluster_z This compound Arm cluster_t Traditional Optogenetics Arm (ChR2) Z_Prep Prepare Neuronal Culture Z_Incubate Incubate with this compound Z_Prep->Z_Incubate Z_Stim Optical Stimulation (~470nm) Z_Incubate->Z_Stim Z_Record Record Neuronal Activity Z_Stim->Z_Record Compare Compare Results Z_Record->Compare T_Prep Prepare Neuronal Culture T_Transduce Transduce with ChR2 Virus T_Prep->T_Transduce T_Express Allow for Opsin Expression T_Transduce->T_Express T_Stim Optical Stimulation (~470nm) T_Express->T_Stim T_Record Record Neuronal Activity T_Stim->T_Record T_Record->Compare

Figure 2: A logical workflow for a comparative experiment.

A Non-Genetic Future for Neuromodulation

This compound presents a compelling alternative to traditional optogenetic methods, offering a non-genetic, less invasive, and more physiologically relevant means of controlling neuronal activity. Its unique ability to modulate membrane capacitance opens up new avenues for research into the fundamental mechanisms of neuronal excitability and for the development of novel therapeutic strategies for neurological disorders. As the field of optical neuromodulation continues to evolve, this compound stands out as a powerful tool with the potential to reshape our understanding of the nervous system.

References

Ziapin2 and Retinal Ganglion Cell Viability: A Comparative Toxicity Assessment Framework

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the current body of research is the lack of specific, quantitative data on the direct toxicity of Ziapin2 in retinal ganglion cells (RGCs). While preclinical studies on models of retinitis pigmentosa have reported an absence of toxic or inflammatory effects following a single intravitreal injection, detailed dose-response and long-term toxicity profiles for RGCs remain to be established.[1]

This guide provides a comparative framework for the assessment of Ziapin2's potential toxicity in retinal ganglion cells. It outlines the established mechanisms of RGC death, details the experimental protocols required for a thorough toxicity evaluation, and compares the known effects of established neuroprotective agents. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in designing and interpreting studies on novel retinal therapies.

Comparison of Neuroprotective Agents for Retinal Ganglion Cells

To provide a context for evaluating a new therapeutic agent like Ziapin2, the following table summarizes the mechanisms of action and reported efficacy of several existing neuroprotective compounds for RGCs.

AgentMechanism of ActionReported Efficacy (in pre-clinical models)Known Side Effects/Toxicity
Ziapin2 Photoswitch that modulates neuronal capacitance and excitability in response to light, primarily acting on bipolar cells.[1][2][3][4][5][6][7]Restores light-evoked ON/OFF responses in RGCs in models of retinal degeneration.[2][4][5]No toxic or inflammatory effects reported in preclinical models of retinitis pigmentosa after a single injection.[1] Specific toxicity data for RGCs is not available.
Brimonidine Alpha-2 adrenergic agonist; thought to be neuroprotective through upregulation of anti-apoptotic proteins and neurotrophic factors.Shown to promote RGC survival in various models of optic nerve injury.Ocular side effects include allergic conjunctivitis, hyperemia, and pruritus. Systemic effects can include dry mouth and fatigue.
Citicoline A precursor for the synthesis of phosphatidylcholine, a component of cell membranes; may protect against apoptosis and oxidative stress.Demonstrated to enhance RGC survival and function in models of glaucoma and optic neuropathy.Generally well-tolerated with rare, mild transient adverse effects.
Minocycline A tetracycline antibiotic with anti-inflammatory, anti-apoptotic, and antioxidant properties.[8][9]Shown to protect RGCs from secondary degeneration and inhibit microglial activation.[8][9]Potential for vestibular side effects (dizziness, vertigo) and gastrointestinal upset.
Brain-Derived Neurotrophic Factor (BDNF) A neurotrophin that promotes the survival and growth of neurons.[10]Endogenous BDNF is part of the RGC neuroprotective response; exogenous application reduces RGC death.[10]Challenges with delivery to the retina and potential for off-target effects.
Glial Cell Line-Derived Neurotrophic Factor (GDNF) A neurotrophic factor that supports the survival of various neuronal populations, including RGCs.[10]Promotes RGC survival after injury and in glaucoma models.[10]Similar to BDNF, effective and targeted delivery to the retina is a significant challenge.
Ciliary Neurotrophic Factor (CNTF) A cytokine that has potent neuroprotective effects on RGCs.[10]Exerts robust neuroprotection in animal models of glaucoma and ischemic optic neuropathy.[10]Delivery challenges and potential for intraocular inflammation.

Signaling Pathways in Retinal Ganglion Cell Apoptosis

The death of retinal ganglion cells is a final common pathway in many optic neuropathies. It is primarily mediated by apoptosis, which can be initiated through intrinsic and extrinsic pathways. An understanding of these pathways is crucial for assessing the potential toxic or protective effects of new therapeutic agents.

The intrinsic pathway is often triggered by cellular stress, such as neurotrophin deprivation or oxidative stress, leading to the activation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria. The extrinsic pathway is initiated by the binding of extracellular ligands, such as TNF-alpha, to death receptors on the cell surface, leading to the activation of a caspase cascade. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.[11][12][13][14]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Neurotrophin Deprivation) p53 p53 activation Cellular_Stress->p53 Bax Bax activation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation (Executioner Caspase) Caspase9->Caspase3 Death_Ligands Death Ligands (e.g., TNF-alpha, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC formation Death_Receptors->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis Culture_RGCs Culture Primary Retinal Ganglion Cells Treat_Ziapin2 Treat with varying concentrations of Ziapin2 Culture_RGCs->Treat_Ziapin2 Viability_Assay Cell Viability Assay (e.g., Calcein-AM/EthD-1) Treat_Ziapin2->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL Staining) Treat_Ziapin2->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Caspase-3, Bax/Bcl-2) Treat_Ziapin2->Western_Blot Quantify_Viability Quantify Cell Viability Viability_Assay->Quantify_Viability Quantify_Apoptosis Quantify Apoptosis Rate Apoptosis_Assay->Quantify_Apoptosis Analyze_Protein Analyze Protein Expression Western_Blot->Analyze_Protein Conclusion Conclusion on Ziapin2 Toxicity Quantify_Viability->Conclusion Quantify_Apoptosis->Conclusion Analyze_Protein->Conclusion G cluster_direct Direct RGC Protection cluster_indirect Indirect Protection / Environmental Modification cluster_novel Novel Modalities RGC_Protection Retinal Ganglion Cell Neuroprotection Anti_Apoptotic Anti-Apoptotic (e.g., Caspase Inhibitors) RGC_Protection->Anti_Apoptotic Antioxidant Antioxidant (e.g., Citicoline) RGC_Protection->Antioxidant Alpha2_Agonist Alpha-2 Agonist (e.g., Brimonidine) RGC_Protection->Alpha2_Agonist Neurotrophic_Factors Neurotrophic Factors (e.g., BDNF, GDNF, CNTF) RGC_Protection->Neurotrophic_Factors Anti_Inflammatory Anti-Inflammatory (e.g., Minocycline) RGC_Protection->Anti_Inflammatory Photoswitch Photoswitch/Vision Restoration (e.g., Ziapin2) RGC_Protection->Photoswitch

References

A Comparative Guide to the Long-Term Stability and Biocompatibility of Ziapin 2 and Novel Vision Restoration Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapies for retinal degenerative diseases is rapidly evolving, with several innovative approaches emerging to challenge the limitations of existing treatments. This guide provides a comparative analysis of the long-term stability and biocompatibility of Ziapin 2, a promising phototransducer, against a cohort of alternative vision restoration technologies. While detailed proprietary data on this compound remains limited in the public domain, this comparison is structured around preclinical findings and established industry standards for stability and biocompatibility testing, offering a framework for evaluation.

Executive Summary

This compound is a synthetic small molecule that acts as a molecular photoswitch, aiming to restore light sensitivity to degenerated retinal neurons. Preclinical studies have demonstrated its efficacy in restoring light-induced behaviors in models of retinitis pigmentosa, with effects lasting for two weeks and passing initial biocompatibility assessments.[1] This guide places this compound in context with other leading-edge therapies, including optogenetic therapies (MCO-010), other small molecule photoswitches, and novel small molecules with different mechanisms of action (M1, UBX1325, and PROX1 inhibitors). The comparison highlights the different modalities, stages of development, and the available data on their long-term safety and stability profiles.

Comparative Data on Long-Term Stability and Biocompatibility

The following tables summarize the available quantitative and qualitative data for this compound and its alternatives. Due to the early stage of development for some of these therapies, long-term human data is not always available. In such cases, preclinical findings and standard stability testing protocols are referenced.

Table 1: Long-Term Stability Data

Product Technology Storage Conditions Duration Key Findings
This compound Phototransducer (Small Molecule)Powder: -20°C to -80°C. In solvent: -20°C (1 month), -80°C (6 months).[2]Up to 6 months (in solvent)No quantitative long-term stability studies are publicly available. Stated shelf-life in solvent suggests susceptibility to degradation in solution over extended periods.
MCO-010 Optogenetic Therapy (AAV vector)Cryopreservation (typically <-60°C)>5 yearsAAV vectors are known for their high stability when stored under appropriate cryogenic conditions.[3] The viral capsid protects the genetic material from degradation.
Azobenzene Photoswitches (General) Small Molecule PhotoswitchesTypically stored as solids at room temperature or refrigerated, protected from light.Variable (days to years)Thermal stability of the cis isomer is a key parameter. Half-lives can range from days to years depending on the molecular structure and environment.[4][5][6]
M1 Small Molecule (Mitochondrial fusion promoter)Powder: -20°C (2 years), 4°C (3 years). In solvent: -20°C (1 month), -80°C (6 months).[2]Up to 3 years (powder)The manufacturer provides specific shelf-life data for the compound in both powder and solvent forms.[2]
UBX1325 Small Molecule (Senolytic)Specific storage conditions not publicly detailed. As a small molecule for injection, it would likely be stored in a controlled environment (refrigerated or room temperature).Data from Phase 2 trials (up to 48 weeks)The stability of the formulation used in clinical trials has been sufficient for the duration of the studies.[7][8]
PROX1 Inhibitor Antibody-based therapyTypically refrigerated (2-8°C)Efficacy demonstrated for >6 months in vivo.As a biological therapeutic, long-term stability would be determined by standard protein stability assays. Efficacy data suggests in vivo stability.[9]

Table 2: Biocompatibility and Safety Data

Product Technology Key Biocompatibility/Safety Findings Source
This compound Phototransducer (Small Molecule)Passed all biocompatibility tests in preclinical models.[1] Specific assays not detailed.Preclinical Studies
MCO-010 Optogenetic Therapy (AAV vector)5-year follow-up data shows a favorable safety profile with no serious adverse events.[10][11][12] Manageable transient inflammation was the most common finding.[10][11][12] AAV vectors are generally well-tolerated in the immune-privileged environment of the eye.[13][14][15][16]Clinical Trials (Phase 1/2a, 2b/3)
Azobenzene Photoswitches (General) Small Molecule PhotoswitchesGenerally considered biocompatible, with some studies showing no signs of retinal inflammation in clinical trials.[17] The specific biocompatibility depends on the individual molecule's structure and formulation.Preclinical and Clinical Studies
M1 Small Molecule (Mitochondrial fusion promoter)No specific biocompatibility studies are publicly available. In vivo studies in rats did not report adverse effects.[18]Preclinical Studies
UBX1325 Small Molecule (Senolytic)Favorable safety and tolerability profile in Phase 2 trials with no cases of intraocular inflammation, retinal vein occlusion, or endophthalmitis.[7][8][19][20]Clinical Trials (Phase 1, 2)
PROX1 Inhibitor Antibody-based therapyNo specific biocompatibility studies are publicly available. The therapeutic effect was observed without reported toxicity in preclinical models.[9]Preclinical Studies

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, standard methodologies for assessing the long-term stability and biocompatibility of a novel small molecule therapeutic for intraocular use would include the following:

Long-Term Stability Testing (ICH Q1A R2 Guidelines)
  • Objective: To establish a re-test period or shelf life for the drug substance and drug product under recommended storage conditions.

  • Methodology:

    • Batch Selection: At least three primary batches of the drug substance and drug product are used.

    • Storage Conditions: Samples are stored under long-term (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.

    • Testing Frequency: For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, testing is often done at 0, 3, and 6 months.

    • Analytical Methods: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to quantify the active pharmaceutical ingredient (API) and detect any degradation products. Physical properties such as appearance, pH, and dissolution are also monitored.

Biocompatibility Testing (ISO 10993 Standards)

For a device or drug product in contact with intraocular tissues, a series of in vitro and in vivo tests are required to assess its biocompatibility.

  • In Vitro Cytotoxicity (ISO 10993-5):

    • Objective: To assess the potential of the material to cause cell death.

    • Methodology:

      • An extract of the test material is prepared.

      • The extract is applied to a culture of human cells (e.g., retinal pigment epithelial cells).

      • Cell viability is assessed using assays such as MTT or LDH, which measure metabolic activity or membrane integrity, respectively.[21]

  • In Vivo Ocular Irritation (ISO 10993-10):

    • Objective: To evaluate the potential of the material to cause irritation to the eye.

    • Methodology:

      • The test material or its extract is administered to the eye of a suitable animal model (e.g., rabbit).

      • The eye is examined for signs of irritation, such as redness, swelling, and discharge, at specific time points.

  • In Vivo Implantation (ISO 10993-6):

    • Objective: To assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation.

    • Methodology:

      • The test material is implanted into the relevant tissue (e.g., intravitreally) of an animal model.

      • After a specified period, the implant site is examined macroscopically and histopathologically for signs of inflammation, fibrosis, and tissue degeneration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Ziapin2_Mechanism_of_Action cluster_light Light Stimulation cluster_ziapin2 This compound Action cluster_neuron Retinal Neuron Light Light Ziapin2 Ziapin2 Light->Ziapin2 Activates Membrane_Potential_Change Change in Membrane Potential Ziapin2->Membrane_Potential_Change Induces Neuron_Activation Neuronal Activation Membrane_Potential_Change->Neuron_Activation Triggers Visual_Signal Visual Signal to Brain Neuron_Activation->Visual_Signal

Caption: Mechanism of action for this compound as a phototransducer.

Stability_Testing_Workflow Start Start Batch_Preparation Prepare 3 Batches of Drug Substance/Product Start->Batch_Preparation Storage_Conditions Store at Long-Term and Accelerated Conditions Batch_Preparation->Storage_Conditions Time_Points Sample at Predetermined Time Intervals Storage_Conditions->Time_Points Analytical_Testing Perform Stability-Indicating Assays (e.g., HPLC) Time_Points->Analytical_Testing Data_Analysis Analyze Data for Degradation and Physical Changes Analytical_Testing->Data_Analysis Shelf_Life_Determination Determine Shelf Life or Re-test Period Data_Analysis->Shelf_Life_Determination End End Shelf_Life_Determination->End

Caption: General workflow for long-term stability testing.

Biocompatibility_Assessment_Flow Start Start In_Vitro_Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Start->In_Vitro_Cytotoxicity Decision1 Pass? In_Vitro_Cytotoxicity->Decision1 In_Vivo_Irritation In Vivo Ocular Irritation (ISO 10993-10) Decision1->In_Vivo_Irritation Yes Not_Biocompatible Not Biocompatible Decision1->Not_Biocompatible No Decision2 Pass? In_Vivo_Irritation->Decision2 In_Vivo_Implantation In Vivo Implantation Study (ISO 10993-6) Decision2->In_Vivo_Implantation Yes Decision2->Not_Biocompatible No Decision3 Pass? In_Vivo_Implantation->Decision3 Biocompatible Deemed Biocompatible Decision3->Biocompatible Yes Decision3->Not_Biocompatible No

References

A Comparative Analysis of Ziapin 2 and MTP2 Photoswitches for Cellular Modulation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of photopharmacology, molecular photoswitches offer precise spatiotemporal control over biological processes. This guide provides a detailed comparative analysis of two prominent membrane-targeted photoswitches, Ziapin 2 and MTP2, for researchers, scientists, and drug development professionals. Both molecules are based on an azobenzene core, enabling reversible isomerization between trans and cis forms upon light stimulation, yet they exhibit distinct mechanisms of action and photophysical properties.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and MTP2 based on available experimental data.

PropertyThis compoundMTP2
Chemical Structure Amphiphilic azobenzene with pyridinium-capped branches and a hydrophobic azepane ring.Push-pull azobenzene with an electron-acceptor NO2 group and cationic alkyl chains.
Absorption Maximum (λmax) ~470 nm (in DMSO)Red-shifted compared to traditional azobenzenes (specific λmax depends on the number of alkyl chains).
Mechanism of Action Modulates membrane capacitance. trans-isomer dimerizes, thinning the membrane and increasing capacitance. Light-induced isomerization to the cis-form disrupts dimers, relaxing the membrane and decreasing capacitance.[1][2]Induces membrane depolarization upon photoisomerization from trans to cis, by changing the local charge distribution. Does not significantly alter membrane capacitance.[3]
Primary Biological Effect Initial hyperpolarization followed by depolarization, leading to neuronal firing.[1]Reproducible membrane depolarization.[3]
Key Applications Restoration of physiological ON/OFF responses in degenerate retinas.[4][5][6][7] Modulation of mechanosensitive ion channels.[1]Optical modulation of membrane potential.[3]
Solubility Water-insoluble, requires specific formulation for biological applications.Water-soluble.[3]

Mechanism of Action and Experimental Workflows

The distinct mechanisms of this compound and MTP2 are visualized below, along with a typical experimental workflow for characterizing their effects on cellular membrane properties.

Ziapin2_Mechanism cluster_dark Dark (trans-Ziapin 2) cluster_light Light (470 nm) trans_Ziapin2 trans-Ziapin 2 (Elongated) Dimerization Dimerization within membrane trans_Ziapin2->Dimerization Membrane_Thinning Membrane Thinning Dimerization->Membrane_Thinning Dimer_Disruption Dimer Disruption Capacitance_Increase Increased Membrane Capacitance Membrane_Thinning->Capacitance_Increase Light_Stimulation Light (470 nm) cis_Ziapin2 cis-Ziapin 2 (Bent) Light_Stimulation->cis_Ziapin2 cis_Ziapin2->Dimer_Disruption Membrane_Relaxation Membrane Relaxation Dimer_Disruption->Membrane_Relaxation Capacitance_Decrease Decreased Membrane Capacitance Membrane_Relaxation->Capacitance_Decrease Hyperpolarization Transient Hyperpolarization Capacitance_Decrease->Hyperpolarization Depolarization Delayed Depolarization Hyperpolarization->Depolarization

Caption: this compound Mechanism of Action.

MTP2_Mechanism cluster_dark_MTP2 Dark (trans-MTP2) cluster_light_MTP2 Light Stimulation trans_MTP2 trans-MTP2 (Partitioned in membrane) Resting_Potential Resting Membrane Potential trans_MTP2->Resting_Potential Light_Stimulation_MTP2 Light cis_MTP2 cis-MTP2 Light_Stimulation_MTP2->cis_MTP2 Charge_Redistribution Local Charge Redistribution cis_MTP2->Charge_Redistribution Depolarization_MTP2 Membrane Depolarization Charge_Redistribution->Depolarization_MTP2

Caption: MTP2 Mechanism of Action.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HEK293T or Neurons) Photoswitch_Incubation Incubation with This compound or MTP2 Cell_Culture->Photoswitch_Incubation Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Photoswitch_Incubation->Patch_Clamp_Setup Baseline_Recording Baseline Recording (Membrane Potential & Capacitance) Patch_Clamp_Setup->Baseline_Recording Light_Stimulation_Exp Light Stimulation (Specific Wavelength & Duration) Baseline_Recording->Light_Stimulation_Exp Data_Acquisition Data Acquisition (Continuous Recording) Light_Stimulation_Exp->Data_Acquisition Data_Analysis Data Analysis (Changes in Vm and Cm) Data_Acquisition->Data_Analysis

Caption: Experimental Workflow for Photoswitch Characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the literature for characterizing this compound and MTP2.

Synthesis and Characterization of Photoswitches
  • This compound Synthesis: this compound is synthesized following previously published procedures. The synthesis involves multi-step organic reactions, and the final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure and purity.[4]

  • MTP2 Synthesis: MTP2, a push-pull azobenzene, is synthesized by introducing an electron-acceptor NO2 group and a varying number of cationic alkyl chains to the azobenzene core. The synthesis involves the alkylation of Disperse Orange 3. The final products are characterized by standard analytical techniques to confirm their structure.[3]

Measurement of Membrane Capacitance and Potential

Objective: To determine the effect of photoswitch isomerization on the electrical properties of the cell membrane.

Apparatus:

  • Patch-clamp amplifier and data acquisition system.

  • Inverted microscope with fluorescence imaging capabilities.

  • Light source for photoswitch activation (e.g., LED or laser with appropriate wavelength).

  • Micromanipulators for positioning patch pipettes.

Procedure:

  • Cell Preparation: Culture cells (e.g., HEK293T or primary neurons) on glass coverslips.

  • Photoswitch Loading: Incubate the cells with the photoswitch (this compound or MTP2) at a predetermined concentration and for a specific duration in the dark.

  • Patch-Clamp Recording:

    • Transfer a coverslip with loaded cells to the recording chamber on the microscope stage, continuously perfused with an appropriate extracellular solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • In voltage-clamp mode, apply a series of voltage steps to measure membrane capacitance (Cm) and resistance (Rm).

    • In current-clamp mode, record the resting membrane potential (Vm).

  • Photostimulation:

    • Record baseline electrical properties in the dark.

    • Deliver a light pulse of the appropriate wavelength (e.g., 470 nm for this compound) and duration to the cell through the microscope objective.

    • Continuously record Cm and Vm before, during, and after the light stimulus.

  • Data Analysis:

    • Analyze the recorded traces to quantify the change in membrane capacitance and potential upon light stimulation.

    • For this compound, a transient decrease in capacitance and an initial hyperpolarization followed by depolarization are expected.[1]

    • For MTP2, a depolarization of the membrane potential with no significant change in capacitance is expected.[3]

In Vivo Application and Behavioral Assays (this compound)

Objective: To assess the ability of this compound to restore light-dependent behaviors in models of retinal degeneration.

Procedure:

  • Animal Model: Use a mouse model of retinal degeneration (e.g., rd10 mice).

  • Intravitreal Injection: Anesthetize the mice and perform a single intravitreal injection of this compound.

  • Behavioral Testing: At various time points post-injection, assess light-driven behaviors.

    • Light-Dark Box Test: Measure the time the animal spends in a brightly lit compartment versus a dark compartment.

    • Optomotor Reflex Test: Evaluate the animal's ability to track moving gratings of varying spatial frequencies to determine visual acuity.

  • Data Analysis: Compare the performance of this compound-treated animals to control (vehicle-injected) and wild-type animals. An increase in time spent in the dark compartment and an improved optomotor response indicate restored light sensitivity.[4][7]

Conclusion

This compound and MTP2 are both promising azobenzene-based photoswitches for the optical control of cellular activity, particularly in the nervous system. However, they operate through fundamentally different mechanisms. This compound modulates neuronal firing by altering the physical properties of the cell membrane, specifically its capacitance. In contrast, MTP2, a push-pull azobenzene, directly influences the membrane potential through a change in local charge distribution upon photoisomerization, without a significant effect on capacitance.

The choice between these photoswitches will depend on the specific application. This compound's ability to induce a biphasic electrical response may be advantageous for mimicking certain physiological signaling patterns, as demonstrated by its success in restoring complex ON and OFF responses in the retina. MTP2's direct depolarizing effect and water solubility may offer a more straightforward tool for inducing neuronal activation in a broader range of applications. The detailed experimental protocols and comparative data presented here provide a foundation for researchers to select and utilize the most appropriate photoswitch for their experimental goals.

References

Ziapin2: A Comparative Guide to its In-Vivo Validation for Vision Restoration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ziapin2's in vivo performance for vision restoration against other emerging alternatives. Detailed experimental data and protocols are presented to support a comprehensive evaluation of this novel photoswitch molecule.

Overview of Ziapin2 and Alternatives

Degenerative retinal diseases, such as Retinitis Pigmentosa (RP) and Age-Related Macular Degeneration (AMD), lead to the progressive loss of photoreceptors, resulting in irreversible blindness.[1][2] Current therapeutic strategies under investigation aim to restore light sensitivity to the remaining retinal circuitry. Ziapin2, a membrane-targeted photoswitch, represents a novel chemical approach to vision restoration.[3] Unlike genetic manipulations required for optogenetics or the surgical implantation of retinal prostheses, Ziapin2 is a small molecule that can be delivered via intravitreal injection.[4] It acts by inserting into the neuronal membrane and modulating its capacitance and excitability in a light-dependent manner, effectively turning remaining retinal neurons into light-sensing cells.[3][5] This guide will compare the in vivo validation of Ziapin2 with two primary alternative strategies: optogenetics and retinal prostheses.

Mechanism of Action: Ziapin2 Signaling Pathway

Ziapin2's mechanism of action is unique in that it does not directly interact with ion channels or neurotransmitter receptors. Instead, it alters the passive electrical properties of the neuronal membrane in response to light.[4] In the dark, Ziapin2 molecules within the membrane form dimers, leading to a thinning of the membrane and an increase in its capacitance. This hyperpolarizes the neuron, making it less likely to fire. Upon light stimulation, Ziapin2 undergoes a conformational change, breaking the dimers and causing the membrane to relax. This results in a decrease in capacitance and depolarization of the neuron, triggering an action potential. This elegant mechanism allows for the restoration of both ON and OFF responses in the retina, a crucial aspect for perceiving contrast and motion.[3]

Ziapin2_Signaling_Pathway cluster_dark Dark State cluster_light Light State Dark Darkness Ziapin2_trans Ziapin2 (trans-isomer) Forms Dimers Dark->Ziapin2_trans Membrane_Thin Membrane Thinning Ziapin2_trans->Membrane_Thin Ziapin2_cis Ziapin2 (cis-isomer) Dimer Dissociation Ziapin2_trans->Ziapin2_cis Light Absorption Capacitance_Inc Increased Membrane Capacitance Membrane_Thin->Capacitance_Inc Hyperpolarization Neuron Hyperpolarization (Inhibition) Capacitance_Inc->Hyperpolarization Light Light (Cyan, ~470nm) Light->Ziapin2_cis Ziapin2_cis->Ziapin2_trans Spontaneous Reversion Membrane_Relax Membrane Relaxation Ziapin2_cis->Membrane_Relax Capacitance_Dec Decreased Membrane Capacitance Membrane_Relax->Capacitance_Dec Depolarization Neuron Depolarization (Excitation) Capacitance_Dec->Depolarization

Figure 1: Ziapin2's light-dependent mechanism of action on neuronal membranes.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical in vivo studies of Ziapin2 and its alternatives. The data is primarily sourced from studies using rodent models of retinal degeneration, such as the rd10 mouse, which has a naturally occurring mutation leading to photoreceptor loss.

Table 1: Restoration of Retinal Responses
TherapyAnimal ModelMethod of AssessmentKey FindingsCitation(s)
Ziapin2 rd10 mice, RCS ratsPatch-clamp, High-Density Multielectrode Array (HD-MEA)Restored ON, OFF, and ON-OFF responses in retinal ganglion cells (RGCs). Reactivated excitatory and inhibitory synaptic inputs.[3][6]
Optogenetics (Channelrhodopsin-2) rd1 mice, TKO miceMulti-electrode array, Visual Evoked Potentials (VEP)Restored light responses in RGCs, but often with non-physiological firing patterns and a lack of distinct ON and OFF pathways.[7][8]
Retinal Prostheses RCS rats, catsVisually Evoked Cortical Potentials (VECPs)Elicited cortical responses to electrical stimulation, but with limited spatial resolution and contrast sensitivity.[9][10]
Table 2: Behavioral Outcomes and Visual Function
TherapyAnimal ModelBehavioral AssayDuration of EffectKey FindingsCitation(s)
Ziapin2 rd10 miceOptomotor Response, Light-Dark Box TestUp to 2 weeksRestored light-driven behavior and optomotor reflexes in completely blind mice.[3][4]
Optogenetics (CoChR mutants) rd10 mice, TKO miceOptomotor Response, Visual Water TaskLong-term (months)Restored optomotor responses, with efficacy dependent on the severity of retinal degeneration.[7][11]
Retinal Prostheses Rats, MacaquesPattern recognition tasksLong-term (implant duration)Recovery of pupil reflexes and recognition of geometric patterns.[12]
BENAQ (Photoswitch) rd1 miceMulti-electrode arrayUp to 1 monthRestored visual responses to the retina.[1][13]
AAQ (Photoswitch) rd1 miceBehavioral assays< 12 hoursRestored light-elicited behavior.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vivo validation of Ziapin2.

Animal Models
  • rd10 Mice: These mice have a missense mutation in the Pde6b gene, leading to a slow, progressive degeneration of rod and then cone photoreceptors, closely mimicking the progression of some forms of human retinitis pigmentosa. Experiments are typically conducted on adult mice (e.g., 6 months old) when they are considered fully blind.[3][6]

  • Royal College of Surgeons (RCS) Rats: This is another model of inherited retinal degeneration, where a defect in the retinal pigment epithelium leads to photoreceptor death.[6]

Intravitreal Injection of Ziapin2

The in vivo administration of Ziapin2 is performed via a minimally invasive intravitreal injection.

Ziapin2_Injection_Workflow cluster_preparation Pre-Procedure cluster_injection Injection cluster_post_procedure Post-Procedure Anesthesia Anesthetize Animal (e.g., Ketamine/Xylazine) Pupil_Dilation Apply Tropicamide for Pupil Dilation Anesthesia->Pupil_Dilation Positioning Position Animal under a Stereomicroscope Pupil_Dilation->Positioning Incision Create a Small Scleral Incision with a 30-gauge needle Positioning->Incision Injection Inject Ziapin2 Solution (e.g., 2µL) into the Vitreous Humor using a Hamilton Syringe Incision->Injection Withdrawal Slowly Withdraw the Needle Injection->Withdrawal Antibiotic Apply Topical Antibiotic Withdrawal->Antibiotic Recovery Monitor Animal during Recovery Antibiotic->Recovery

Figure 2: Workflow for the intravitreal injection of Ziapin2 in a rodent model.

Ex-Vivo Electrophysiology (Patch-Clamp and HD-MEA)

To assess the direct effect of Ziapin2 on retinal neurons, ex-vivo electrophysiological recordings are performed on isolated retinal explants.

  • Retinal Dissection: Following euthanasia, the eyes are enucleated, and the retina is carefully dissected in carboxygenated Ames' medium.

  • Mounting: The isolated retina is mounted, photoreceptor side down, on a multielectrode array (for HD-MEA) or in a recording chamber (for patch-clamp).

  • Ziapin2 Application: The retina is perfused with a solution containing Ziapin2 (e.g., 10 µM).

  • Light Stimulation: Full-field light stimuli of varying wavelengths and intensities are delivered to the retina.

  • Recording: Light-evoked responses from retinal ganglion cells are recorded. In patch-clamp, this involves recording the firing activity of individual neurons. With HD-MEA, the simultaneous activity of a large population of RGCs is captured.[3][12]

In Vivo Behavioral Assays
  • Optomotor Response (OMR): This assay assesses visual acuity and contrast sensitivity. The animal is placed on a platform surrounded by rotating vertical black and white stripes. A reflexive head movement in the direction of the rotation indicates that the animal can perceive the stripes. The spatial frequency of the stripes is varied to determine the visual acuity threshold.[3][11]

  • Light-Dark Box Test: This test evaluates light aversion, a natural rodent behavior. The apparatus consists of a box with a light and a dark compartment. The time the animal spends in each compartment is measured. A significant preference for the dark compartment in treated blind animals indicates restored light perception.[12]

Logical Relationship of Ziapin2's Therapeutic Approach

Ziapin2 offers a distinct approach to vision restoration by targeting the surviving inner retinal neurons and making them intrinsically photosensitive. This bypasses the degenerated photoreceptors and leverages the largely intact downstream retinal circuitry.

Ziapin2_Therapeutic_Logic Disease Retinal Degeneration (e.g., Retinitis Pigmentosa) Photoreceptor_Loss Loss of Rods and Cones Disease->Photoreceptor_Loss Inner_Retina_Intact Surviving Inner Retinal Neurons (Bipolar and Ganglion Cells) Disease->Inner_Retina_Intact Photosensitization Inner Retinal Neurons Become Photosensitive Inner_Retina_Intact->Photosensitization Ziapin2_Admin Intravitreal Injection of Ziapin2 Ziapin2_Admin->Photosensitization Neural_Activation Direct Activation of Inner Retina Photosensitization->Neural_Activation Light_Signal Light Stimulus Light_Signal->Photosensitization Vision_Restoration Restoration of Visual Signals to the Brain Neural_Activation->Vision_Restoration

Figure 3: Logical flow of Ziapin2's vision restoration strategy.

Conclusion

The in vivo validation of Ziapin2 demonstrates its potential as a promising, non-genetic therapy for vision restoration in cases of advanced retinal degeneration. Its ability to restore physiological ON and OFF responses is a significant advantage over some alternative approaches. While the duration of action of a single injection is currently limited to a couple of weeks, ongoing research is focused on developing sustained-release formulations. Further preclinical studies and eventual clinical trials will be crucial to fully elucidate the therapeutic potential of Ziapin2 in human patients. This guide provides a foundational understanding for researchers and developers to critically evaluate and compare this emerging technology.

References

Evaluating the Therapeutic Potential of Ziapin 2 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ziapin 2, a novel photoswitch molecule, with alternative therapeutic strategies for retinal degenerative diseases such as Retinitis Pigmentosa (RP) and Age-related Macular Degeneration (AMD). The information presented is based on available preclinical data to aid in the evaluation of this compound's therapeutic potential.

Introduction to this compound

This compound is a membrane-targeted photoswitch designed to restore light sensitivity to degenerated retinas. Unlike conventional therapies, it does not require genetic modification of retinal cells. Instead, it integrates into the neuronal cell membrane and modulates the cell's capacitance in response to light, thereby influencing neuronal excitability. This unique mechanism of action offers a novel approach to vision restoration in patients who have lost photoreceptor function.

Mechanism of Action of this compound

This compound's primary mechanism involves the modulation of neuronal membrane capacitance. As an azobenzene-based molecule, it can exist in two isomeric states: a trans and a cis form.

  • In Darkness (trans state): The elongated trans-Ziapin 2 molecules dimerize within the lipid bilayer, causing a thinning of the membrane and a subsequent increase in its capacitance.

  • In the Presence of Light (~470 nm, cis state): Upon illumination with cyan light, this compound isomerizes to its bent cis form. This disrupts the dimerization, leading to membrane relaxation, an increase in thickness, and a decrease in capacitance.

This light-dependent change in membrane capacitance directly influences the neuron's electrical properties, leading to hyperpolarization and subsequent depolarization, which can trigger action potentials in retinal ganglion cells (RGCs). This process effectively restores the retina's ability to respond to light signals.

Ziapin2_Mechanism cluster_dark Darkness cluster_light Light (~470nm) Trans-Ziapin2 Trans-Ziapin2 Dimerization Dimerization Trans-Ziapin2->Dimerization Cis-Ziapin2 Cis-Ziapin2 Trans-Ziapin2->Cis-Ziapin2 Membrane_Thinning Membrane Thinning Dimerization->Membrane_Thinning Capacitance_Increase Increased Capacitance Membrane_Thinning->Capacitance_Increase Neuronal_Modulation Modulation of Neuronal Excitability Capacitance_Increase->Neuronal_Modulation Depolarization Cis-Ziapin2->Trans-Ziapin2 Dimer_Disruption Dimer Disruption Cis-Ziapin2->Dimer_Disruption Membrane_Relaxation Membrane Relaxation Dimer_Disruption->Membrane_Relaxation Capacitance_Decrease Decreased Capacitance Membrane_Relaxation->Capacitance_Decrease Capacitance_Decrease->Neuronal_Modulation Hyperpolarization

Caption: this compound Mechanism of Action.

Preclinical Efficacy of this compound in a Retinitis Pigmentosa Model

Preclinical studies have evaluated the efficacy of this compound in the rd10 mouse model, a well-established animal model for autosomal recessive retinitis pigmentosa.

Restoration of Visual Function

A single intravitreal injection of this compound in blind rd10 mice demonstrated a significant restoration of light-driven behavior.[1] This effect was observed to last for up to two weeks following the injection.[2]

Parameter Animal Model Treatment Result Duration of Effect Citation
Optomotor Response rd10 mice (blind)Single intravitreal injection of this compoundRestoration of head-tracking movements in response to rotating visual stimuliUp to 2 weeks[1][2]
Visual Acuity rd10 miceThis compound (quantitative data pending publication)Restoration of visual acuityUp to 2 weeks[2][3]
Electrophysiological Restoration of Retinal Ganglion Cell Function

Ex vivo patch-clamp recordings from retinal explants of rd10 mice treated with this compound revealed a restoration of physiological ON and OFF responses in retinal ganglion cells (RGCs).[1][4]

Parameter Model Treatment Result Citation
RGC Light Response rd10 mouse retinal explantsThis compound (10 µM)Reinstatement of brisk and sluggish ON, OFF, and ON-OFF responses in RGCs[1][4]
RGC Firing Rate rd10 mouse retinal explantsThis compound (10 µM)Light-dependent modulation of RGC firing rates[2]
Synaptic Inputs to RGCs rd10 mouse retinal explantsThis compound (10 µM)Reactivation of excitatory and inhibitory synaptic inputs to RGCs[5]

Comparison with Alternative Therapies

This section compares this compound with other therapeutic modalities currently in development or approved for RP and AMD.

Gene Therapy

Gene therapies aim to correct the underlying genetic defect causing the retinal disease.

Therapeutic Mechanism of Action Preclinical Model Preclinical Efficacy Clinical Status Citation
Luxturna® (voretigene neparvovec-rzyl) AAV2-mediated delivery of a functional RPE65 generd1 miceImproved visual function and behaviorFDA Approved[6][7]
AGTC-501 (laruparetigene zovaparvovec) AAV2-mediated delivery of a functional RPGR geneXLRP mouse modelsNot specified in detail in public sourcesPhase 2/3 Clinical Trials[8][9]
MCO-010 (sonpiretigene isteparvovec) AAV2-mediated delivery of a multi-characteristic opsin gene to bipolar cellsrd1 and rd10 miceAttenuated retinal thinning and improved optomotor response and water maze performancePhase 2/3 Clinical Trials[3][10][11][12]
Anti-VEGF Therapy for Wet AMD

Anti-VEGF therapies are the standard of care for wet AMD, targeting the vascular endothelial growth factor to inhibit abnormal blood vessel growth.

Therapeutic Class Mechanism of Action Preclinical Model Preclinical Efficacy Clinical Status Citation
Anti-VEGF Agents (e.g., ranibizumab, aflibercept) Inhibit VEGF-A, reducing angiogenesis and vascular permeabilityLaser-induced choroidal neovascularization (CNV) in miceReduction in the size of CNV lesionsFDA Approved[6][13][14][15]

Experimental Protocols

This compound Administration and Evaluation Workflow

Ziapin2_Workflow cluster_animal_prep Animal Preparation cluster_injection Intravitreal Injection cluster_behavioral Behavioral Testing (In Vivo) cluster_exvivo Electrophysiology (Ex Vivo) Anesthesia Anesthetize rd10 mouse Injection Inject this compound (200 µM) into the vitreous humor Anesthesia->Injection Optomotor Optomotor Response Assay (measure visual acuity) Injection->Optomotor Post-injection (up to 2 weeks) Euthanasia Euthanize mouse Optomotor->Euthanasia Dissection Dissect retina Euthanasia->Dissection Recording Patch-clamp recording of RGCs in retinal explant Dissection->Recording

Caption: Experimental workflow for this compound preclinical evaluation.

Intravitreal Injection Protocol (Mouse) [3][10][16][17][18]

  • Anesthetize the mouse using a standard laboratory protocol (e.g., isoflurane inhalation or ketamine/xylazine intraperitoneal injection).

  • Apply a topical anesthetic (e.g., proparacaine hydrochloride 0.5%) to the cornea.

  • Using a 30-gauge needle, create a small puncture in the sclera posterior to the limbus, avoiding the lens.

  • Insert a 33-gauge blunt needle attached to a Hamilton syringe through the puncture into the vitreous humor.

  • Slowly inject 1-2 µL of the therapeutic agent (e.g., this compound solution).

  • Withdraw the needle slowly to prevent reflux.

  • Apply a topical antibiotic to the eye.

Optomotor Response Assay (Mouse) [1][19][20][21][22]

  • Place the awake, unrestrained mouse on a central platform surrounded by computer monitors.

  • Project a virtual rotating cylinder of vertical sine-wave gratings of varying spatial frequencies and contrasts onto the monitors.

  • An overhead camera records the mouse's head movements.

  • The optomotor response is defined as the reflexive head movement in the direction of the rotating grating.

  • The visual acuity is determined as the highest spatial frequency at which a consistent head-tracking response is observed.

Ex Vivo Retinal Explant Preparation and Patch-Clamp Recording [23][24][25][26][27]

  • Euthanize the mouse and enucleate the eyes.

  • Dissect the retina from the eyecup in oxygenated Ames' medium.

  • Mount the retina photoreceptor-side down on a filter membrane in a recording chamber.

  • Perfuse the chamber with oxygenated Ames' medium at 32-34°C.

  • Visualize retinal ganglion cells using a microscope with differential interference contrast optics.

  • Perform whole-cell patch-clamp recordings from identified RGCs to measure their spontaneous and light-evoked activity.

Conclusion

This compound represents a promising, non-genetic approach to restoring vision in retinal degenerative diseases. Preclinical data in the rd10 mouse model of retinitis pigmentosa demonstrate its ability to restore light-induced behaviors and physiological responses in retinal ganglion cells. Its mechanism of action, which relies on the modulation of neuronal membrane capacitance, is distinct from gene therapies and retinal prostheses.

Compared to gene therapies, this compound offers the advantage of being independent of the underlying genetic mutation, potentially making it applicable to a broader patient population. However, the duration of its effect appears to be limited to a couple of weeks, which may necessitate repeated administrations. In contrast, gene therapies aim for a long-term or one-time treatment.

For wet AMD, this compound's mechanism is not directly comparable to anti-VEGF therapies, as it does not target angiogenesis. However, its neuro-enhancing properties could potentially be explored as a complementary therapy in advanced stages of AMD where photoreceptor loss has occurred.

Further preclinical studies are warranted to fully elucidate the long-term efficacy, safety, and optimal dosing of this compound. Direct comparative studies with other emerging therapies in standardized preclinical models will be crucial for positioning this compound in the evolving landscape of treatments for retinal degenerative diseases. The quantitative data from such studies will be essential for making informed decisions about its progression into clinical trials.

References

Safety Operating Guide

Navigating the Safe Handling of Ziapin 2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the novel molecular optomechanical light transducer, Ziapin 2, a comprehensive understanding of its safe handling and disposal is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on its chemical nature as an amphiphilic azobenzene compound and general laboratory safety principles. This document aims to be the preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Immediate Safety and Personal Protective Equipment (PPE)

Given that this compound is a research chemical with its toxicological properties not fully investigated, stringent adherence to safety protocols is mandatory.[1][2] The following Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety when handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double-layered, chemical-resistant glovesProvides robust protection against potential skin contact. The outer glove should be removed and disposed of immediately after handling the compound.
Eye Protection Safety gogglesProtects eyes from potential splashes or aerosols of this compound solutions.
Body Protection Laboratory coat or gownA dedicated lab coat should be worn to prevent contamination of personal clothing. It should be removed before leaving the laboratory.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any airborne particles or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored at 4°C for the solid form, in a sealed container away from moisture.[1] For solutions in solvents like DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[1][3]

Preparation of Solutions

This compound is soluble in DMSO at a concentration of 50 mg/mL, and may require ultrasonic treatment to fully dissolve.[1] All weighing of the solid compound and preparation of solutions must be performed in a chemical fume hood.

Handling and Experimental Use

When using this compound, which acts as a molecular optomechanical light transducer with a strong affinity for the plasma membrane, it is crucial to handle it with care.[3][4] It is designed to modulate the membrane potential in cells upon photo-stimulation.[3][4] Researchers should be aware of its light-sensitive nature and the potential for photo-induced changes.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical step in the safety protocol.

Waste StreamDisposal Procedure
Unused Solid this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
This compound Solutions Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from initial receipt to final disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect this compound B Store Appropriately (4°C solid, -20°C/-80°C solution) A->B C Don PPE B->C D Work in Fume Hood C->D E Prepare this compound Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Label Hazardous Waste G->H I Dispose via Institutional Protocol H->I J Doff and Dispose PPE I->J

Caption: Safe handling workflow for this compound.

By adhering to these procedural guidelines, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are essential when working with novel research chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.